molecular formula C7H14N4O3 B8816431 Dinotefuran

Dinotefuran

Cat. No.: B8816431
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinotefuran ( 165252-70-0) is a third-generation neonicotinoid insecticide belonging to the nitroguanidine chemical class, developed with a furanicotinyl structure . It functions as a nicotinic acetylcholine receptor (nAChR) agonist, acting as a neurotoxin in target insects. Its mode of action involves binding irreversibly to postsynaptic nicotinic receptors in the insect nervous system, mimicking the effects of acetylcholine. This binding results in uncontrolled nerve stimulation, leading to paralysis and death . This mechanism provides excellent contact and stomach action . This compound is noted for its high systemic properties, which allow it to be readily absorbed and translocated throughout plant tissues when applied to foliage, soil, or irrigation water . It also possesses translaminar movement, enabling it to penetrate leaf surfaces and control pests on the opposite side . It is effective against a broad spectrum of insect pests, making it valuable for agricultural and entomological research. Key target pests include sucking insects such as aphids, whiteflies, thrips, leafhoppers, and planthoppers . It also shows activity against Coleoptera (e.g., beetles, billbugs), Lepidoptera (e.g., leafminers), and other species like mealybugs and cockroaches . Research indicates this compound is effective for controlling invasive species such as the Spotted Lanternfly . In non-agricultural contexts, it is used in studies for termite control, household pest management, and as a topical veterinary product for flea and tick prevention . From an environmental fate perspective, this compound is highly soluble in water and exhibits moderate persistence in soil, with field dissipation times ranging from 22 to 68 days . It is stable to hydrolysis but susceptible to aqueous photolysis . Researchers should note that this compound is highly toxic to honeybees and silkworms, a characteristic shared with other neonicotinoids . It is classified as a "Forever chemical" and is listed by the Pesticide Action Network (PAN) as a Highly Hazardous Chemical . The compound has a favorable mammalian toxicity profile, with low acute oral and dermal LD50 values in rats . It is not a mutagen, neurotoxin, or reproductive toxin in mammals . This product is strictly for professional research use in laboratory or controlled environmental settings. It is not intended for personal, household, or therapeutic use.

Properties

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/NCC1CCOC1

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Origin of Product

United States

Foundational & Exploratory

Dinotefuran synthesis pathway and key intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dinotefuran (B1670701)

Introduction

This compound, chemically known as 1-methyl-2-nitro-3-((tetrahydro-3-furyl)methyl)guanidine, is a third-generation neonicotinoid insecticide.[1][2] It is a broad-spectrum, systemic insecticide effective against a wide range of pests, including aphids, whiteflies, thrips, and beetles.[3] Its mode of action involves the disruption of the insect's central nervous system by acting as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.[1][4] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on key intermediates, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

The commercial production of this compound is primarily achieved through the condensation of a substituted guanidine (B92328) derivative with a key amine intermediate, (tetrahydro-3-furyl)methylamine. Several variations of this core approach exist, differing mainly in the nature of the guanidine reactant.

Pathway 1: Condensation with 1,3-Dimethyl-2-nitroisourea

A prevalent and efficient method involves the reaction of (tetrahydro-3-furyl)methylamine with 1,3-dimethyl-2-nitroisourea. This pathway is noted for its high yield and purity.[5][6] The reaction proceeds via nucleophilic substitution, where the primary amine attacks the isourea, displacing a methoxy (B1213986) group and forming the final guanidine structure of this compound.

G cluster_0 Synthesis of (Tetrahydro-3-furyl)methylamine Intermediate cluster_1 Final Condensation Step 3-Furfural 3-Furfural THF_Methanol (Tetrahydro-3-furyl)methanol 3-Furfural->THF_Methanol Reduction (e.g., NaBH4, H2/Catalyst) THF_Amine (Tetrahydro-3-furyl)methylamine THF_Methanol->THF_Amine Amination This compound This compound THF_Amine->this compound Nitroisourea 1,3-Dimethyl-2-nitroisourea Nitroisourea->this compound

Caption: Synthesis of this compound via Condensation Pathway.

Pathway 2: Convergent Synthesis via Nitroguanidine (B56551)

An alternative commercial route is a convergent 4-5 step synthesis.[4] This pathway begins with the formation of a guanidine core, which is subsequently nitrated and condensed. A key step involves the reductive amination of tetrahydrofuran-3-carboxaldehyde with guanidine nitrate. The resulting intermediate undergoes N-nitration using nitroguanidine, followed by a condensation reaction with formaldehyde (B43269) to construct the final nitroimino heterocycle.[4]

Synthesis of Key Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.

(Tetrahydro-3-furyl)methanol

This alcohol is a critical precursor to the amine intermediate. A common synthesis method involves the reduction of 3-furfural.[7] An alternative route starts from diethyl succinate.[8]

G Furfural 3-Furfural Furanmethanol 3-Furanmethanol Furfural->Furanmethanol Reduction (e.g., NaBH4, ZnCl2) THFMethanol (Tetrahydro-3-furyl)methanol Furanmethanol->THFMethanol Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Synthesis of (Tetrahydro-3-furyl)methanol Intermediate.

(Tetrahydro-3-furyl)methylamine

This key amine is typically synthesized from (tetrahydro-3-furyl)methanol. The process involves converting the hydroxyl group into a better leaving group (e.g., via tosylation or halogenation) followed by substitution with an amine source (like ammonia (B1221849) or phthalimide (B116566) in a Gabriel synthesis), or through direct amination processes.

Guanidine Reactants

Quantitative Data Summary

The following tables summarize quantitative data from various patented synthesis procedures.

Table 1: Synthesis of 3-Furanmethanol from 3-Furfural [7]

Parameter Value
Reactants
3-Furfural 96 g
Tetrahydrofuran (B95107) (Solvent) 480 g
Zinc Chloride (Catalyst) 4.8 g
Sodium Borohydride (B1222165) 136.8 g
Reaction Conditions
Temperature Room Temperature
Reaction Time 12 hours
Product
Yield 95.8 g (96.5%)

| Purity | 98.7% |

Table 2: Catalytic Hydrogenation of 3-Furanmethanol [7]

Parameter Value
Reactants
3-Furanmethanol 98 g
Dehydrated Ethanol (Solvent) 490 g
Pd/C Catalyst 3.92 g
Triethylamine 4.9 g
Reaction Conditions
Hydrogen Pressure 3 MPa
Temperature 140 °C
Reaction Time 4 hours
Product
Yield 87.6 g (94.8%)

| Purity | 98.7% |

Table 3: Synthesis of this compound (Improved Process) [6]

Parameter Value
Reactants
(Tetrahydro-3-furyl)methylamine 400 kg
1,3-Dimethyl-2-nitroisourea 530 kg
Centrifuged Mother Liquor 1000 L
Caustic Soda Flakes 10 kg
Reaction Conditions
Initial Temperature -5 °C
Heating Temperature 55 °C
Final Cooling Temperature 0 °C
pH Adjustment 4
Product
Yield 99.6%

| Purity | 98.24% |

Experimental Protocols

Protocol 1: Synthesis of 3-Furanmethanol[7]
  • Dissolution: Dissolve 96 g of 3-furfural and 4.8 g of zinc chloride in 480 g of tetrahydrofuran (THF) in a suitable reaction flask at room temperature with stirring.

  • Reduction: Add 136.8 g of sodium borohydride to the mixture in batches. Maintain stirring at room temperature for 12 hours.

  • Quenching and Neutralization: After 12 hours, carefully adjust the pH of the reaction mixture to neutral using a 2 mol/L hydrochloric acid solution.

  • Workup: Filter the resulting solid. Wash the solid twice with 200 mL of THF. Combine all organic layers.

  • Isolation: Concentrate the combined organic solution under reduced pressure to yield 3-furanmethanol.

Protocol 2: Synthesis of (Tetrahydro-3-furyl)methanol[7]
  • Catalyst Loading: In a high-pressure autoclave, add 98 g of 3-furanmethanol, 490 g of dehydrated ethanol, 3.92 g of Pd/C catalyst, and 4.9 g of triethylamine.

  • Hydrogenation: Seal the autoclave and replace the internal atmosphere with nitrogen three times before introducing hydrogen gas. Maintain the internal pressure at 3 MPa.

  • Reaction: Heat the mixture to 140 °C and maintain the reaction for 4 hours with stirring.

  • Cooling and Depressurization: Cool the system to room temperature and carefully vent the remaining hydrogen.

  • Workup: Filter the reaction mixture to remove the catalyst. Adjust the filtrate to a neutral pH with 2L/mol hydrochloric acid, filter again, and concentrate the ethanol.

  • Purification: Purify the resulting crude product by rectification to obtain pure (tetrahydro-3-furyl)methanol.

Protocol 3: Synthesis of this compound[5][6]
  • Initial Setup: Add 1000 L of centrifugal mother liquor and 10 kg of caustic soda flakes into a reaction kettle at room temperature.

  • Cooling: Cool the mixture to a temperature between -8 °C and -3 °C.

  • Reactant Addition: Add 400 kg of (tetrahydro-3-furyl)methylamine and 530 kg of 1,3-dimethyl-2-nitroisourea to the cooled mixture. Stir uniformly.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature while stirring. Monitor the reaction until the residual amount of 1,3-dimethyl-2-nitroisourea is less than 0.5% of the initial amount.

  • Crystallization: Cool the mixture to 18-22 °C. Adjust the pH to 3-5 to induce acidification and crystallization.

  • Dissolution and Recrystallization: Heat the mixture to 45-55 °C to dissolve the solid, then cool to -5 °C to 0 °C to recrystallize the product.

  • Isolation: Centrifuge the mixture to isolate the solid product. Dry the centrifuged solid to obtain the target this compound.

References

Physicochemical Properties of Technical Grade Dinotefuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade dinotefuran (B1670701). The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of technical grade this compound, providing a structured overview for easy comparison and reference.

Table 1: General and Physical Properties

PropertyValueReference(s)
Appearance White crystalline solid[1][2][3]
Odor Odorless[3]
Melting Point 107.5 °C[1][2][3]
Boiling Point 208 °C (decomposes)[1]
Density 1.40 g/cm³[1]
Vapor Pressure <1.7 x 10⁻⁶ Pa at 25°C[2][3]

Table 2: Solubility and Partitioning Properties

PropertyValueReference(s)
Water Solubility 39.83 g/L at 20°C[2][3]
Octanol-Water Partition Coefficient (log Kow) -0.549 at 25°C[2][3]
Dissociation Constant (pKa) 12.6[1]

Table 3: Stability Properties

PropertyDetailsReference(s)
Hydrolysis Stable at pH 4, 7, and 9[2]
Aqueous Photolysis Half-life 1.8 days[2]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the typical experimental protocols employed.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the Flask Method , suitable for substances with solubilities above 10⁻² g/L.[4]

  • Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined.

  • Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge, and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure:

    • An excess amount of technical grade this compound is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the suspension is centrifuged at high speed to separate the undissolved solid from the aqueous solution.

    • A known volume of the clear supernatant is carefully removed.

    • The concentration of this compound in the aliquot is determined using a validated analytical method, such as HPLC with UV detection.

    • The experiment is performed in triplicate to ensure accuracy.

Vapor Pressure (OECD Guideline 104)

For a substance with low vapor pressure like this compound, the Dynamic Method (Cottrell's Method) can be employed.[5][6]

  • Principle: The vapor pressure is determined by measuring the boiling temperature of the substance at different applied pressures.

  • Apparatus: A Cottrell pump, a pressure regulation system, a precise temperature measuring device, and a vacuum source.

  • Procedure:

    • A sample of this compound is placed in the boiling tube of the Cottrell apparatus.

    • The system is evacuated and then filled with an inert gas to a specific pressure.

    • The sample is heated, and the temperature at which it boils is recorded. At the boiling point, the vapor pressure of the substance is equal to the applied pressure.

    • The procedure is repeated at various pressures.

    • A plot of log(P) versus 1/T (Clausius-Clapeyron equation) is constructed to determine the vapor pressure at a specific temperature (e.g., 25 °C) by extrapolation.

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)

The Shake Flask Method is the standard procedure for determining the octanol-water partition coefficient.[7][8]

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

  • Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., HPLC).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • A stock solution of this compound is prepared in either water or n-octanol.

    • The stock solution is added to a centrifuge tube containing known volumes of both pre-saturated n-octanol and water.

    • The tube is sealed and shaken in a constant temperature bath until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.[2][9][10]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

  • Apparatus: Constant temperature incubator, sterile flasks, pH meter, and an analytical instrument for quantification.

  • Procedure:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • A known concentration of this compound is added to each buffer solution in separate sterile flasks.

    • The flasks are incubated in the dark at a constant temperature (e.g., 25 °C).

    • Aliquots are withdrawn at various time intervals.

    • The concentration of this compound in each aliquot is determined using an appropriate analytical method.

    • The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life for hydrolysis at each pH is then calculated.

Phototransformation in Water (Direct Photolysis) (OECD Guideline 316)

This test evaluates the degradation of this compound in water when exposed to light.[11][12][13]

  • Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation.

  • Apparatus: A photolysis reactor with a light source (e.g., xenon arc lamp with filters to simulate sunlight), quartz reaction vessels, a temperature control system, and an analytical instrument for quantification.

  • Procedure:

    • A solution of this compound in sterile, buffered water is prepared in quartz reaction vessels.

    • Control samples are kept in the dark to assess for any non-photolytic degradation.

    • The test samples are exposed to a continuous light source that simulates natural sunlight.

    • Samples are taken from both the irradiated and dark control vessels at various time intervals.

    • The concentration of this compound is measured in each sample.

    • The rate of photolysis and the photolytic half-life are calculated from the decrease in concentration in the irradiated samples, corrected for any degradation observed in the dark controls.

Mandatory Visualizations

Signaling Pathway: Mode of Action of this compound

This compound acts as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[1][14] This leads to the continuous stimulation of the nerve, resulting in paralysis and death of the insect.

Dinotefuran_Mode_of_Action cluster_synapse Synaptic Cleft This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Ion_Channel Ion Channel Opens Postsynaptic_Membrane Postsynaptic Membrane Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Continuous Depolarization Na_Ca_Influx->Depolarization Nerve_Stimulation Continuous Nerve Stimulation Depolarization->Nerve_Stimulation Paralysis_Death Paralysis and Death Nerve_Stimulation->Paralysis_Death

Figure 1: Simplified signaling pathway of this compound's mode of action on insect nAChRs.
Experimental Workflow: Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a technical grade agrochemical like this compound.

Physicochemical_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting start Start: Obtain Technical Grade this compound lit_review Literature Review of Known Properties start->lit_review protocol_selection Select Appropriate OECD Test Guidelines lit_review->protocol_selection reagent_prep Prepare Reagents and Standard Solutions protocol_selection->reagent_prep phys_tests Perform Physical Tests (Melting Point, Density) reagent_prep->phys_tests sol_part_tests Perform Solubility & Partitioning Tests (Water Solubility, Log Kow) reagent_prep->sol_part_tests stab_tests Perform Stability Tests (Hydrolysis, Photolysis) reagent_prep->stab_tests vap_pressure_test Perform Vapor Pressure Test reagent_prep->vap_pressure_test data_collection Collect Raw Data from Analytical Instruments phys_tests->data_collection sol_part_tests->data_collection stab_tests->data_collection vap_pressure_test->data_collection data_processing Process and Analyze Data data_collection->data_processing result_compilation Compile Results into Structured Tables data_processing->result_compilation report_generation Generate Technical Report and Whitepaper result_compilation->report_generation

References

The Agonistic Action of Dinotefuran on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, exhibits its potent insecticidal activity primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. As an agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine (ACh), leading to the persistent activation of nAChRs. This sustained stimulation results in uncontrolled nerve firing, paralysis, and ultimately, the death of the insect. This technical guide provides an in-depth exploration of the mechanism of action of this compound on nAChRs, with a focus on quantitative binding data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Agonism at Insect nAChRs

This compound functions as a selective agonist of insect nAChRs.[1] Unlike the natural ligand acetylcholine, which is rapidly degraded by acetylcholinesterase, this compound is not, leading to continuous stimulation of the receptor. This prolonged activation of the nAChR ion channel causes an excessive influx of cations, primarily sodium and calcium, into the postsynaptic neuron. The resulting persistent depolarization of the neuronal membrane leads to hyperexcitation of the nervous system, characterized by tremors and convulsions, followed by paralysis and death of the insect.[2]

This compound's selectivity for insect nAChRs over their mammalian counterparts is a key factor in its favorable toxicological profile for non-target species. This selectivity is attributed to structural differences between insect and mammalian nAChR subtypes.

Quantitative Analysis of this compound-nAChR Interactions

The binding affinity and efficacy of this compound at nAChRs have been quantified in various insect species using radioligand binding assays and electrophysiological techniques.

Table 1: Binding Affinity of this compound and Other Ligands to Insect nAChRs
Insect SpeciesPreparationRadioligandLigandKd (nM)Bmax (fmol/mg protein)IC50 (nM)Reference
Periplaneta americana (American Cockroach)Nerve Cord Membranes[3H]this compoundThis compound13.714.8 (per 40 µg protein)5.02[3]
Periplaneta americana (American Cockroach)Nerve Cord Membranes[3H]this compoundImidacloprid---[3]
Periplaneta americana (American Cockroach)Nerve Cord Membranes[3H]this compoundEpibatidine--991[3]
Periplaneta americana (American Cockroach)Nerve Cord Membranes[3H]EpibatidineThis compound--890[4]
Periplaneta americana (American Cockroach)Nerve Cord Membranes[3H]α-BungarotoxinThis compound--36,100[4]

Note: A lower Kd or IC50 value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for this compound-nAChR Interaction

This protocol outlines the methodology for a competitive radioligand binding assay to determine the affinity of this compound for insect nAChRs using [3H]this compound.

3.1.1. Membrane Preparation from Insect Nerve Cords

  • Dissection: Dissect the nerve cords from the target insect species (e.g., American cockroach, Periplaneta americana) in ice-cold buffer (e.g., 10 mM HEPES, pH 7.5, containing protease inhibitors).

  • Homogenization: Homogenize the dissected nerve cords in the same buffer using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes containing the nAChRs.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer) and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C until use.

3.1.2. Binding Assay

  • Incubation Mixture: In a microcentrifuge tube, combine the insect nerve cord membrane preparation, [3H]this compound at a fixed concentration, and varying concentrations of unlabeled this compound (or other competing ligands). The total assay volume should be kept constant.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the membranes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Analyze the data using non-linear regression to calculate the IC50 value of this compound.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC on Xenopus laevis oocytes expressing insect nAChRs to characterize the agonistic effects of this compound.

3.2.1. Oocyte Preparation and cRNA Injection

  • Oocyte Harvesting: Surgically remove oocytes from a mature female Xenopus laevis.

  • Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific insect nAChR subunits of interest.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

3.2.2. Electrophysiological Recording

  • Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impaling with Electrodes: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

  • Compound Application: Apply acetylcholine or this compound to the oocyte via the perfusion system.

  • Current Measurement: Record the inward current elicited by the application of the agonist. The amplitude of the current is proportional to the number of activated nAChRs.

  • Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the agonist concentration. Fit the data to the Hill equation to determine the EC50 (effective concentration for 50% maximal response) and the Hill coefficient.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The binding of this compound to the nAChR triggers a cascade of events leading to neuronal hyperexcitation.

Dinotefuran_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as Agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Hyperexcitation Neuronal Hyperexcitation AP_Firing->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: this compound agonistic action on nAChR signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Preparation Insect Nerve Cord Membrane Preparation Start->Preparation Incubation Incubation with [3H]this compound & Competitor Preparation->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50) Counting->Analysis End End Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

Experimental Workflow for Two-Electrode Voltage Clamp

The diagram below outlines the procedure for TEVC electrophysiology.

TEVC_Workflow Start Start Oocyte_Prep Xenopus Oocyte Preparation & cRNA Injection Start->Oocyte_Prep Expression Receptor Expression (2-7 days) Oocyte_Prep->Expression Recording_Setup Oocyte Placement & Electrode Impalement Expression->Recording_Setup Voltage_Clamp Membrane Voltage Clamp Recording_Setup->Voltage_Clamp Agonist_Application Application of this compound Voltage_Clamp->Agonist_Application Current_Recording Record Inward Current Agonist_Application->Current_Recording Data_Analysis Data Analysis (EC50) Current_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

This compound's mechanism of action as a potent agonist of insect nicotinic acetylcholine receptors is well-established. Its high affinity and selective binding to these receptors lead to irreversible neuronal hyperexcitation, providing the basis for its effective insecticidal properties. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals in the fields of neurotoxicology, insecticide development, and receptor pharmacology. Further research into the specific subunit compositions of nAChRs in different insect species will continue to refine our understanding of this compound's selectivity and aid in the development of next-generation insecticides with improved target specificity and environmental safety profiles.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide developed by Mitsui Chemicals.[1][2] It is a broad-spectrum insecticide effective against a wide range of sucking and chewing insects.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound, along with a detailed experimental protocol for its analysis.

Molecular Structure and Chemical Formula

This compound is chemically identified as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine (B92328).[1][4] It is a chiral molecule, and commercial products are often isomeric mixtures.[5] The chemical formula for this compound is C₇H₁₄N₄O₃.[1][5][6]

The molecular structure of this compound is characterized by a furanicotinyl group, which is a key feature of this generation of neonicotinoids.[2]

Dinotefuran_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product reactant1 Tetrahydrofuran-3-carboxaldehyde step1 Reductive Amination: Formation of 3-(tetrahydrofuran-3-yl)methyl guanidine core reactant1->step1 reactant2 Guanidine Nitrate reactant2->step1 reactant3 Sodium Borohydride reactant3->step1 reactant4 Nitroguanidine (B56551) step2 N-Nitration: Using nitroguanidine under acidic conditions reactant4->step2 reactant5 Formaldehyde step3 Condensation: With the guanidine intermediate and formaldehyde reactant5->step3 step1->step2 step2->step3 product This compound step3->product Dinotefuran_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis sample Weigh Sample (e.g., 20.0 g of fruits/vegetables) extraction Extraction: Add 100 mL acetonitrile, homogenize, and filter sample->extraction concentration1 Concentrate 50 mL of filtrate to ~5 mL extraction->concentration1 cleanup1 Porous Diatomaceous Earth Column Chromatography: Elute with 200 mL ethyl acetate concentration1->cleanup1 concentration2 Concentrate eluate and dissolve in 5 mL ethyl acetate cleanup1->concentration2 cleanup2 Neutral Alumina Column Chromatography: Elute with 20 mL acetone concentration2->cleanup2 concentration3 Concentrate eluate and dissolve in water to 1 mL (Test Solution) cleanup2->concentration3 hplc Quantification by HPLC-UV concentration3->hplc lcms Confirmation by LC-MS hplc->lcms

References

The Genesis of a Novel Insecticide: A Technical Guide to the Discovery and Development of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide developed by Mitsui Chemicals, represents a significant advancement in pest management technology.[1][2][3] Its unique molecular structure, characterized by a tetrahydrofuran (B95107) moiety in place of the traditional chloropyridinyl or chlorothiazolyl ring, confers distinct properties including high water solubility and a potentially different mode of action at the insect nicotinic acetylcholine (B1216132) receptor (nAChR) compared to its predecessors.[1][4] This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its synthesis, mechanism of action, structure-activity relationships, and key experimental data. The information is presented to serve as a comprehensive resource for researchers and professionals in the field of insecticide science and development.

Introduction: A New Generation of Neonicotinoids

Neonicotinoids have become a cornerstone of modern pest control due to their systemic nature and high efficacy against a broad spectrum of sucking insects.[5] The development of this class of insecticides can be categorized into distinct generations, each with structural and functional advancements. This compound emerged as a third-generation neonicotinoid, a testament to the ongoing efforts to improve insecticidal activity while considering environmental and toxicological profiles.[3]

The discovery of this compound was the result of a deliberate molecular design strategy by scientists at Mitsui Chemicals.[1][4] Departing from the established pharmacophore of earlier neonicotinoids, which featured a halogenated heterocyclic ring, the research team explored novel structural motifs.[1] This led to the innovative incorporation of a tetrahydro-3-furylmethyl group, a decision that would define this compound's unique properties.[1][4]

Neonicotinoid_Generations cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation Imidacloprid Imidacloprid Clothianidin Clothianidin Imidacloprid->Clothianidin Structural Modification Acetamiprid Acetamiprid Thiamethoxam Thiamethoxam This compound This compound Clothianidin->this compound Novel Heterocycle Thiacloprid Thiacloprid

Figure 1: Logical Relationship of Neonicotinoid Generations.

Discovery and Synthesis

The journey to this compound's creation began with acetylcholine, the natural neurotransmitter, as the lead compound.[1] Researchers at Mitsui Chemicals systematically modified its structure, leading to the identification of the insecticidal advantages of 3-methoxypropyl compounds and their subsequent cyclization to form the pivotal (±)-tetrahydro-3-furylmethyl moiety.[1]

The synthesis of this compound can be achieved through various routes. A common pathway involves the reaction of 3-aminomethyltetrahydrofuran with a nitroguanidine (B56551) derivative.

Synthesis Pathway

A representative synthesis scheme is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 3-Aminomethyl tetrahydrofuran reaction Condensation Reaction (Heating, Stirring) reactant1->reaction reactant2 1,3-Dimethyl-2- nitroisourea reactant2->reaction product This compound reaction->product

Figure 2: Simplified Synthesis Pathway of this compound.
Experimental Protocol: Synthesis of this compound

A novel and practical synthesis process has been described as follows:[6][7]

  • Reaction Setup: Centrifugal mother liquor and caustic soda flakes are added to a reaction kettle at room temperature. The mixture is then cooled to a temperature range of -8°C to -3°C.

  • Addition of Reactants: 3-aminomethyl tetrahydrofuran and 1,3-dimethyl-2-nitroisourea are added to the cooled mixture with uniform stirring.

  • Reaction Conditions: The mixture is heated to 50-60°C and maintained at this temperature with stirring. The reaction is monitored until the residual amount of 1,3-dimethyl-2-nitroisourea is less than 0.5% of the initial amount.

  • Crystallization: The reaction mixture is cooled to 18-22°C, and the pH is adjusted to 3-5 to induce acidification and crystallization.

  • Purification: The crystallized product is then heated to 45-55°C to dissolve, followed by cooling to -5°C to 0°C. The resulting solid is centrifuged and dried to yield the target this compound.

Mechanism of Action: A Potent Agonist of nAChRs

This compound, like other neonicotinoids, exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[8] This binding leads to the persistent stimulation of the receptors, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[9]

Signaling Pathway

The interaction of this compound with the nAChR is depicted in the following signaling pathway diagram:

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as Agonist Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis and Death Nerve_Impulse->Paralysis

Figure 3: Signaling Pathway of this compound at the Insect nAChR.
Experimental Protocol: nAChR Binding Assay

The binding affinity of this compound to insect nAChRs has been characterized using radioligand binding assays. A general protocol is as follows:

  • Membrane Preparation: Nerve cord membranes are prepared from a target insect species (e.g., American cockroach, Periplaneta americana).

  • Radioligand: A radiolabeled ligand, such as [³H]epibatidine or [³H]this compound, is used to detect binding to the nAChRs.

  • Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which is a measure of its binding affinity.

Studies have shown that this compound competitively inhibits the binding of [³H]epibatidine to cockroach nAChRs.[9][10]

Physicochemical and Toxicological Properties

The unique chemical structure of this compound results in distinct physicochemical properties that influence its biological activity and environmental fate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄N₄O₃[8]
Molecular Weight 202.21 g/mol [9]
Appearance White crystalline solid[9]
Melting Point 107.5 °C[9]
Water Solubility 39.83 g/L at 20 °C[11]
Log P (octanol/water) -0.549 to -0.64[9][11]
Vapor Pressure <1.7 x 10⁻⁶ Pa at 25 °C[11]
pKa 12.6[9]

This compound generally exhibits low acute toxicity to mammals. However, it is recognized as being highly toxic to certain non-target organisms, particularly bees.

Table 2: Acute Toxicity of this compound

OrganismRouteToxicity ValueReference
Rat Oral LD₅₀>2000 mg/kg[12]
Rat Dermal LD₅₀>2000 mg/kg[12]
Honeybee (Apis mellifera) Contact LD₅₀0.022 µ g/bee [13]
Honeybee (Apis mellifera) Oral LD₅₀0.056 µ g/bee [13]
Bobwhite Quail Oral LD₅₀>2000 mg/kg[13]
Rainbow Trout 96-hr LC₅₀>100 ppm[12]
Daphnia magna 48-hr EC₅₀>1000 ppm[12]

Insecticidal Efficacy and Field Performance

This compound has demonstrated high efficacy against a wide range of sucking insect pests in various agricultural and horticultural settings.

Experimental Workflow: Insecticidal Bioassay

The insecticidal activity of this compound is typically evaluated through standardized bioassays. A general workflow is as follows:

Bioassay_Workflow start Start prep_insects Insect Rearing and Selection start->prep_insects application Application of Insecticide prep_insects->application prep_solutions Preparation of This compound Solutions prep_solutions->application incubation Incubation under Controlled Conditions application->incubation assessment Mortality/Morbidity Assessment incubation->assessment analysis Data Analysis (LC50/LD50 Calculation) assessment->analysis end End analysis->end

Figure 4: Generalized Experimental Workflow for Insecticidal Bioassay.
Field Efficacy Data

Numerous field trials have confirmed the effectiveness of this compound against key agricultural pests.

Table 3: Efficacy of this compound Against Sucking Pests in Field Trials

CropTarget PestApplication Rate (g a.i./ha)% Reduction in Pest PopulationReference
Paddy Brown Planthopper (Nilaparvata lugens)61.685.24[14]
Paddy White Backed Planthopper (Sogatella furcifera)61.674.78[14]
Paddy Green Leafhopper (Nephotettix virescens)61.685.59[14]
Rice Brown Planthopper (Nilaparvata lugens)40Most effective dose[15]
Okra Leafhopper (Amrasca biguttula biguttula)0.30 g/L91.34[16]
Cotton Leafhopper, Thrips, Aphids, Whitefly30Significantly superior to checks[16]

Structure-Activity Relationship (SAR)

The insecticidal potency of this compound and its analogues is closely linked to their molecular structure. The tetrahydrofuran ring is a key determinant of its activity. Kiriyama and Nishimura (2002) investigated the structural effects of this compound and its analogues on insecticidal and neural activities.[17][18] Their findings indicated that variations in insecticidal activity were better correlated with nerve-blocking activity than with nerve-excitatory activity.[17]

Conclusion

The discovery and development of this compound mark a significant milestone in the evolution of neonicotinoid insecticides. Its unique chemical structure, born from a rational design approach, has resulted in a potent insecticide with a distinct profile of activity and physical properties. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound's journey from a lead compound to a commercially successful product. The detailed information on its synthesis, mechanism of action, and performance data serves as a valuable resource for the scientific community engaged in the ongoing pursuit of innovative and effective pest management solutions.

References

A Comprehensive Technical Guide to the Solubility of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility of dinotefuran (B1670701) in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and crop protection who require a thorough understanding of this third-generation neonicotinoid insecticide's physicochemical properties.

This compound: An Overview

This compound, with the chemical name (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a broad-spectrum insecticide developed by Mitsui Chemicals.[1][2] It is notable for its furanicotinyl group and the absence of a halogen element, distinguishing it from other neonicotinoids.[3] Its mode of action involves the disruption of the insect nervous system by acting as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Aqueous Solubility of this compound

This compound exhibits significant solubility in water, a key factor in its systemic activity in plants and its environmental mobility.[3][4]

Effect of Temperature on Water Solubility

The solubility of this compound in water is temperature-dependent, increasing with higher temperatures.

Temperature (°C)Solubility (g/L)Purity (%)
1039.0 ± 2.199.5
2040Not Specified
2054.3 ± 1.399.5
2039.8399.9
2539.83Not Specified
3089.7 ± 2.599.5

Data sourced from multiple references.[3][4][5][6]

Effect of pH on Water Solubility

The solubility of this compound in aqueous solutions also varies with pH.

pHTemperature (°C)Solubility (g/L)Purity (%)
5.02052.3 ± 1.099.5
7.02054.5 ± 0.899.5
9.02051.2 ± 1.899.5

Data sourced from reference[6].

Solubility of this compound in Organic Solvents

This compound demonstrates varying degrees of solubility in a range of organic solvents.

SolventTemperature (°C)Solubility
Acetone20 ± 0.557.8 g/L
Dichloromethane20 ± 0.560.9 g/L
Dimethylformamide (DMF)Not Specified~10 mg/mL
DMSONot Specified~10 mg/mL
Ethanol20 ± 0.519.4 g/L
Ethyl Acetate20 ± 0.55.17 g/L
Heptane20 ± 0.510.5 g/L
Hexane20 ± 0.59.0 g/L
Methanol2057 g/L
Methanol20 ± 0.557.2 g/L
Toluene20 ± 0.5148 mg/L
Xylene20 ± 0.571.8 mg/L

Data sourced from multiple references.[3][5][6][7]

Experimental Protocol for Solubility Determination

The following provides a generalized methodology for determining the solubility of this compound, based on common laboratory practices for such assessments.

Materials and Equipment
  • This compound (analytical standard, purity >99%)

  • Solvents (HPLC grade): Water, Acetone, Methanol, etc.

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Vortex mixer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh this compound C Create Supersaturated Solution A->C B Prepare Solvent B->C D Incubate at Constant Temperature C->D E Stir for 24-48 hours D->E F Allow to Settle E->F G Filter Aliquot F->G H Dilute Sample G->H I Inject into HPLC H->I K Determine Concentration I->K J Generate Calibration Curve J->K G cluster_synapse Insect Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_this compound A Acetylcholine (ACh) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds (Normal) C Ion Channel Opening (Na+, Ca2+) B->C D Continuous Nerve Stimulation C->D E Paralysis & Death D->E F This compound F->B Binds (Agonist)

References

Vapor pressure and octanol-water partition coefficient of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of two critical physicochemical properties of the insecticide Dinotefuran: vapor pressure and the octanol-water partition coefficient (Kow). Understanding these properties is fundamental for researchers, scientists, and drug development professionals in assessing the environmental fate, transport, and potential for bioaccumulation of this compound.

Physicochemical Data of this compound

The following tables summarize the reported values for the vapor pressure and octanol-water partition coefficient of this compound from various sources.

Table 1: Vapor Pressure of this compound
Vapor PressureTemperature (°C)Source
<1.7 x 10⁻⁶ Pa25[1][2][3]
1.3 x 10⁻⁸ mm Hg25[4]
1.0 x 10⁻⁹ mm Hg30[5]
0 Pa25[1][3]
Table 2: Octanol-Water Partition Coefficient (Kow) of this compound
Log P (log Kow)pHTemperature (°C)Source
-0.549Not Specified25[1][2][6][7]
-0.64Not Specified25[3][4]
-0.9155.025[6]
-0.6447.025[6]
-0.7609.025[6]

Experimental Protocols

Determination of Vapor Pressure

The low vapor pressure of many pesticides, including this compound, necessitates sensitive analytical techniques for accurate measurement.[8] One such common method is the Knudsen Effusion Method .[9][10]

Principle: A known mass of the test substance is placed in a thermostatically controlled effusion cell with a small orifice of known area.[9] In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure. The rate of mass loss is measured over time, and the vapor pressure can be calculated using the Knudsen equation.[9]

Generalized Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed into the Knudsen effusion cell.

  • Equilibration: The cell is placed in a vacuum chamber and allowed to reach thermal equilibrium at a specific temperature.

  • Measurement: The mass loss of the sample is monitored over a defined period. This can be done using a highly sensitive microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of this compound.

Another method that can be used is the Gas Saturation Method .

Principle: A stream of inert gas is passed over the surface of the test substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Generalized Protocol:

  • Sample Placement: A sample of this compound is placed in a temperature-controlled saturation column.

  • Gas Flow: An inert gas (e.g., nitrogen or argon) is passed through the column at a constant, known flow rate.

  • Vapor Trapping: The gas stream exiting the column, now saturated with this compound vapor, is passed through a trapping system (e.g., a sorbent tube or a cold trap) to collect the effused substance.

  • Quantification: The amount of this compound collected in the trap is quantified using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The vapor pressure is calculated based on the amount of substance collected, the volume of gas passed through the column, and the temperature.

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental distribution.[11][12] The most common methods for its determination are the Shake-Flask Method and High-Performance Liquid Chromatography (HPLC) Method .[12][13]

Shake-Flask Method (based on OECD Guideline 107)

Principle: A solution of the test substance in either n-octanol or water is placed in a flask with a known volume of the other immiscible solvent. The flask is shaken to allow for partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[12]

Generalized Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Dissolution of Substance: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: A measured volume of the this compound solution is placed in a flask with a known volume of the other phase. The flask is then shaken at a constant temperature until equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC with UV detection.

  • Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

High-Performance Liquid Chromatography (HPLC) Method (based on OECD Guideline 117)

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its octanol-water partition coefficient. The column is packed with a nonpolar stationary phase, and a polar mobile phase is used. The retention time of the test substance is compared to that of a series of reference compounds with known log Kow values.

Generalized Protocol:

  • System Calibration: A series of standard compounds with well-established log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • Determination of Retention Time: The retention time of this compound is measured.

  • Calculation of log Kow: The log Kow of this compound is determined by interpolation from the calibration curve.

Methodology Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of vapor pressure and the octanol-water partition coefficient.

Vapor_Pressure_Determination_Workflow cluster_knudsen Knudsen Effusion Method cluster_gas Gas Saturation Method k_start Start k_prep Weigh this compound sample and place in effusion cell k_start->k_prep k_equil Achieve thermal equilibrium in vacuum chamber k_prep->k_equil k_measure Monitor mass loss over time k_equil->k_measure k_calc Calculate Vapor Pressure using Knudsen Equation k_measure->k_calc k_end End k_calc->k_end g_start Start g_prep Place this compound in saturation column g_start->g_prep g_saturate Pass inert gas through column at known flow rate g_prep->g_saturate g_trap Trap effused this compound from gas stream g_saturate->g_trap g_quantify Quantify trapped This compound (HPLC/GC) g_trap->g_quantify g_calc Calculate Vapor Pressure g_quantify->g_calc g_end End g_calc->g_end

Caption: Workflow for Vapor Pressure Determination.

Kow_Determination_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc HPLC Method sf_start Start sf_prep Prepare mutually saturated n-octanol and water sf_start->sf_prep sf_dissolve Dissolve this compound in one phase sf_prep->sf_dissolve sf_partition Shake both phases together to reach equilibrium sf_dissolve->sf_partition sf_separate Separate phases (centrifugation) sf_partition->sf_separate sf_measure Measure this compound concentration in each phase (HPLC) sf_separate->sf_measure sf_calc Calculate Kow = C_octanol / C_water sf_measure->sf_calc sf_end End sf_calc->sf_end hplc_start Start hplc_calibrate Calibrate HPLC with standards of known log Kow hplc_start->hplc_calibrate hplc_analyze Inject this compound sample and measure retention time hplc_calibrate->hplc_analyze hplc_interpolate Determine log Kow from calibration curve hplc_analyze->hplc_interpolate hplc_end End hplc_interpolate->hplc_end

References

Dinotefuran mode of action in insect central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mode of Action of Dinotefuran (B1670701) in the Insect Central Nervous System

Introduction

This compound is a third-generation neonicotinoid insecticide renowned for its rapid action and broad-spectrum efficacy against a wide range of insect pests, particularly piercing-sucking insects like aphids and whiteflies[1][2]. Developed in the late 1990s, its unique molecular structure, characterized by a tetrahydrofuran (B95107) ring instead of the chloropyridinyl or chlorothiazolyl moieties found in earlier neonicotinoids, confers distinct properties regarding its insecticidal activity and interaction with its molecular target[2][3]. This guide provides a detailed examination of the mode of action of this compound within the insect central nervous system (CNS), focusing on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the resultant downstream signaling events, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

The primary target of this compound, like other neonicotinoids, is the nicotinic acetylcholine receptor (nAChR) in the insect CNS[1][4]. nAChRs are ligand-gated ion channels that, upon binding with the endogenous neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to the depolarization of the postsynaptic membrane and propagation of a nerve impulse[5].

This compound functions as a potent agonist at these receptors, mimicking the action of ACh[4][6]. However, unlike ACh, which is rapidly degraded by acetylcholinesterase to terminate the signal, this compound is not, or is only poorly, degraded. This leads to a persistent and irreversible opening of the nAChR channel, causing continuous stimulation of the postsynaptic neurons[3][7]. This overstimulation disrupts normal nerve signal transmission, resulting in hyperactivity, tremors, paralysis, and ultimately, the death of the insect[3][8].

Binding Site and Subtype Specificity

This compound's unique furanic structure grants it a distinct binding affinity and profile compared to other neonicotinoids like imidacloprid[2][9]. It interacts competitively with the ACh binding site on the nAChR[10]. Studies suggest that this compound acts on specific nAChR subtypes. For instance, research on Drosophila melanogaster has shown that knocking out the Dα1 nAChR subunit reduces sensitivity to imidacloprid (B1192907) but does not affect sensitivity to this compound, indicating they act on different receptor subtype populations[9][11]. Further genetic studies suggest that this compound, along with clothianidin and nitenpyram, primarily acts on nAChRs composed of α1, α3, and β1 subunits[12][13]. This distinct binding profile is a critical factor in its effectiveness against pests that have developed resistance to other neonicotinoids[2].

Quantitative Analysis of Receptor Interaction

The interaction of this compound with insect nAChRs has been quantified through various biochemical and toxicological assays. The data, summarized below, highlight its potency and binding characteristics.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor. These studies typically measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand by 50% (IC₅₀) or determine the equilibrium dissociation constant (Kd).

Table 1: this compound Binding Affinity to Insect nAChRs

Preparation Radioligand Competitor Parameter Value Source
American Cockroach Nerve Cord [³H]Epibatidine This compound IC₅₀ 890 nM [10]
American Cockroach Nerve Cord [³H]α-Bungarotoxin This compound IC₅₀ 36.1 µM [10]
American Cockroach Nerve Cord [³H]this compound - Kd 13.7 nM [7]
American Cockroach Nerve Cord [³H]this compound - Bmax 14.8 fmol/40 µg protein [7]
American Cockroach Nerve Cord [³H]this compound This compound IC₅₀ 5.02 nM [7][14]

| American Cockroach Nerve Cord | [³H]this compound | Epibatidine | IC₅₀ | 991 nM |[7][14] |

Insecticidal Activity

The biological efficacy of this compound is determined through toxicity assays that measure the lethal dose (LD₅₀) or lethal concentration (LC₅₀) required to kill 50% of a test population.

Table 2: Insecticidal Activity of this compound

Insect Species Assay Type Parameter Value Source
Chironomus kiiensis (Larvae, 10-day exposure) Behavioral Inhibition IC₅₀ 0.60 µg/L [3]
Chironomus kiiensis (Larvae, 10-day exposure) Lethality LC₁₀ 0.08 µg/L [3]
German Cockroach (Blattella germanica) Knockdown Activity KD₅₀ (3-hour) Correlates well with [³H]Epibatidine binding IC₅₀ [10]

| Mosquitoes (Anopheles gambiae, Culex quinquefasciatus, Aedes aegypti) | Larval Bioassay & Topical Application | General Toxicity | Less toxic than deltamethrin, carbosulfan, and temephos (B1682015) against susceptible strains, but shows no cross-resistance. |[4][15] |

Downstream Signaling Pathways

The binding of this compound to nAChRs initiates a cascade of downstream events in the neuron. The primary event is the influx of cations (primarily Na⁺ and Ca²⁺) through the opened ion channel, leading to membrane depolarization[5]. This sustained depolarization results in the uncontrolled firing of action potentials, causing excitotoxicity.

Recent studies have begun to elucidate further downstream consequences. For example, chronic exposure in Chironomus kiiensis has been shown to promote the release of intracellular calcium ions (Ca²⁺) and interfere with the Ca²⁺–Reactive Oxygen Species (ROS)–mitochondria pathway, contributing to paralysis[3]. Furthermore, as acetylcholine signaling can modulate the release of other neurotransmitters, the agonistic action of this compound may also affect dopaminergic systems, potentially leading to behavioral changes like hyperactivity[16][17].

Dinotefuran_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Neuron Cytoplasm nAChR nAChR Ion Channel (Closed) nAChR_Open nAChR Ion Channel (Open) nAChR->nAChR_Open Conformational Change Ions_in Na⁺, Ca²⁺ nAChR_Open->Ions_in Cation Influx This compound This compound This compound->nAChR:top Binds as Agonist Ions_out Na⁺, Ca²⁺ Depolarization Membrane Depolarization Overstimulation Neuronal Overstimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis Ca_pathway ↑ Intracellular Ca²⁺ (Ca²⁺-ROS-Mitochondria Pathway) Ca_pathway->Paralysis Contributes to Ions_in->Depolarization Ions_in->Ca_pathway

Caption: Signaling pathway of this compound in an insect neuron.

Basis of Selective Toxicity

A key advantage of neonicotinoids, including this compound, is their selective toxicity, being far more toxic to insects than to mammals[4][18]. This selectivity is primarily attributed to differences in the structure and pharmacology of nAChRs between insects and vertebrates. This compound has a much higher affinity for insect nAChRs than for their mammalian counterparts[16][18]. The structural basis for this selectivity involves specific amino acid residues within the receptor's binding loops that create a favorable interaction with the electronegative nitro group of the neonicotinoid, a feature less prominent in mammalian nAChRs[18].

Selective_Toxicity cluster_insect Insect Nervous System cluster_mammal Mammalian Nervous System This compound This compound Insect_nAChR Insect nAChR This compound->Insect_nAChR High Affinity Mammal_nAChR Mammalian nAChR This compound->Mammal_nAChR Low Affinity Insect_Effect High Affinity Binding Potent Agonist Activity Neurotoxicity Insect_nAChR->Insect_Effect Mammal_Effect Low Affinity Binding Weak Agonist Activity Low Toxicity Mammal_nAChR->Mammal_Effect Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_analysis Analysis p1 1. Dissect Insect Nervous Tissue p2 2. Homogenize & Centrifuge to Isolate Membranes p1->p2 p3 3. Wash & Resuspend Membrane Pellet p2->p3 a1 4. Incubate Membranes with: - Radioligand - Competitor (this compound) p3->a1 q1 5. Separate Bound/Free Ligand (Vacuum Filtration) a1->q1 q2 6. Measure Radioactivity (Scintillation Counting) q1->q2 an1 7. Calculate Specific Binding & Determine IC₅₀ q2->an1 VoltageClamp_Workflow p1 1. Dissect & Prepare Insect Neurons p2 2. Position Recording Pipette & Approach Target Neuron p1->p2 a1 3. Form Giga-Seal on Cell Membrane p2->a1 a2 4. Rupture Membrane to Achieve Whole-Cell Configuration a1->a2 q1 5. Clamp Membrane Voltage at Holding Potential a2->q1 q2 6. Apply this compound & Record Induced Current q1->q2 an1 7. Analyze Current Properties & Determine EC₅₀ q2->an1

References

Stereoselective Properties and Enantiomers of Dinotefuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, possesses a chiral center in its tetrahydrofuran (B95107) ring, leading to the existence of two enantiomers: (R)-Dinotefuran and (S)-Dinotefuran. This technical guide provides a comprehensive overview of the stereoselective properties of these enantiomers, focusing on their synthesis, separation, differential biological activities, and environmental fate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal studies, and utilizes visualizations to illustrate complex pathways and workflows.

Introduction

This compound is a widely used insecticide known for its systemic properties and broad spectrum of activity against various insect pests. Its chemical structure, N-methyl-N'-nitro-N''-((tetrahydro-3-furanyl)methyl)guanidine, contains a stereocenter, resulting in two enantiomeric forms. It is increasingly recognized that enantiomers of chiral pesticides can exhibit significant differences in their biological activities, toxicity to non-target organisms, and environmental degradation pathways. Understanding these stereoselective differences is crucial for developing more effective and environmentally benign pest management strategies. This guide delves into the core aspects of this compound's stereoselectivity, providing in-depth technical information for the scientific community.

Enantioselective Synthesis and Separation

The synthesis of enantiomerically pure this compound is essential for studying its stereoselective properties. While the industrial production of this compound typically yields a racemic mixture, laboratory-scale synthesis of individual enantiomers can be achieved through asymmetric synthesis or by resolution of the racemate.

Enantioselective Synthesis
Chiral Separation of Enantiomers

The most common method for obtaining enantiomerically pure this compound is the chromatographic separation of the racemic mixture using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

This protocol is based on established methods for the analytical and preparative separation of this compound enantiomers.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a ChromegaChiral CCA column, is effective.

  • Mobile Phase: A mixture of n-hexane, ethanol, and methanol (B129727) is commonly used. A typical composition is 85:5:10 (v/v/v). The optimal ratio may require some method development.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength of 270 nm.

  • Procedure:

    • Prepare a standard solution of racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution onto the column.

    • Monitor the elution profile at 270 nm. The two enantiomers should be baseline-separated. The first eluted enantiomer is typically (+)-Dinotefuran, followed by (-)-Dinotefuran.

    • For preparative separation, the scale of the injection and the collection of the separated enantiomeric fractions will need to be optimized.

Stereoselective Biological Activity

The enantiomers of this compound exhibit significant differences in their insecticidal activity and their toxicity to non-target organisms. This stereoselectivity is primarily due to their differential interactions with the target site, the nicotinic acetylcholine (B1216132) receptor (nAChR).

Insecticidal Activity

The (S)-enantiomer of this compound generally displays higher insecticidal activity against a range of pest insects compared to the (R)-enantiomer.

Toxicity to Non-Target Organisms

The stereoselective toxicity of this compound extends to non-target organisms, with the (S)-enantiomer often being more toxic. This has important implications for environmental risk assessment.

Table 1: Stereoselective Toxicity of this compound Enantiomers

OrganismTest TypeEnantiomerToxicity ValueReference
Honeybee (Apis mellifera)72h Acute Oral LD50(S)-Dinotefuran30.0 µ g/larva [1]
(R)-Dinotefuran183.6 µ g/larva [1]
rac-Dinotefuran92.7 µ g/larva [1]
48h Contact LD50(S)-Dinotefuran0.023 µ g/bee [2]
(R)-Dinotefuran2.997 µ g/bee [2]
rac-Dinotefuran0.041 µ g/bee [2]
Earthworm (Eisenia fetida)14d LC50(S)-(+)-Dinotefuran1.158 mg/kg[3]
(R)-(-)-Dinotefuran6.002 mg/kg[3]
rac-(±)-Dinotefuran2.372 mg/kg[3]
Zebrafish (Danio rerio)96h Acute ToxicityS-DinofuranLower toxicity[4]
R-DinofuranHigher toxicity[4]
Daphnia magnaReproduction InhibitionS-DinofuranInhibited at 5.0 mg/L[5]
R-DinofuranNo significant inhibition[5]
Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts as an agonist at the insect nAChR. The binding of this compound to the receptor leads to the opening of the ion channel, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. The stereoselective activity of the enantiomers is attributed to their differential binding affinity to the nAChR. Studies have shown that (S)-Dinotefuran has a higher affinity for honeybee nAChRs compared to (R)-Dinotefuran.[6] This is likely due to a more favorable stereochemical fit of the (S)-enantiomer within the receptor's binding pocket.

Dinotefuran_nAChR_Signaling_Pathway S_Dino (S)-Dinotefuran nAChR nAChR S_Dino->nAChR High Affinity Binding R_Dino (R)-Dinotefuran R_Dino->nAChR Low Affinity Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Interaction of this compound enantiomers with the nAChR.

Stereoselective Environmental Fate

The enantiomers of this compound can also exhibit different degradation rates and persistence in the environment. This stereoselective degradation is an important factor in assessing the overall environmental impact of this insecticide.

Degradation in Soil

In soil, the degradation of this compound can be enantioselective, with one enantiomer degrading faster than the other. This can lead to an enrichment of the more persistent enantiomer in the soil over time.

Degradation in Plants

Similar to soil, the degradation of this compound in plants can also be stereoselective. The rate of metabolism of each enantiomer can differ, leading to different residue levels of the enantiomers in plant tissues.

Table 2: Stereoselective Degradation of this compound Enantiomers

MatrixEnantiomerHalf-life (days)FindingReference
Soil (Greenhouse)(+)-Dinotefuran21.7More persistent[7]
(-)-Dinotefuran16.5Less persistent[7]
Cucumber (Greenhouse)(+)-DinotefuranNot significantly different(-)-Dinotefuran tended to be preferentially degraded[7]
(-)-DinotefuranNot significantly different[7]
Paddy Waterrac-Dinotefuran1.8 (photolysis)Rapid degradation in light[8]
rac-Dinotefuran50-100 (aerobic/anaerobic)Persistent in the dark[8]

This protocol outlines a general procedure for the extraction and analysis of this compound enantiomers from soil samples.

  • Sample Preparation:

    • Collect soil samples and air-dry them at room temperature.

    • Sieve the soil to remove large debris.

    • Fortify a known amount of soil with a standard solution of racemic this compound for recovery experiments.

  • Extraction:

    • Weigh a subsample of the soil (e.g., 10 g) into a centrifuge tube.

    • Add an extraction solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

    • Shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the sample to separate the soil from the supernatant.

    • Collect the supernatant.

  • Clean-up (if necessary):

    • The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis:

    • Analyze the final extract using the chiral HPLC method described in section 2.2.

    • Quantify the concentration of each enantiomer based on a calibration curve prepared from standards of the pure enantiomers.

Experimental_Workflow_Soil_Analysis Start Soil Sample Collection Preparation Sample Preparation (Drying, Sieving) Start->Preparation Extraction Extraction with Acetonitrile Preparation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->Cleanup Analysis Chiral HPLC Analysis Centrifugation->Analysis Direct Injection (if clean) Cleanup->Analysis End Quantification of Enantiomers Analysis->End

Caption: Workflow for the analysis of this compound enantiomers in soil.

Conclusion and Future Perspectives

The stereoselective properties of this compound's enantiomers are a critical aspect of its biological activity and environmental impact. The (S)-enantiomer is generally the more potent insecticide but also exhibits higher toxicity to non-target organisms. Furthermore, the enantiomers can degrade at different rates in the environment, leading to shifts in their relative concentrations. This detailed understanding of this compound's stereochemistry is vital for:

  • Risk Assessment: Accurately assessing the environmental risks of this compound requires considering the properties of both enantiomers.

  • Product Development: There is potential to develop enantiomerically enriched or pure formulations of the more active and less environmentally harmful enantiomer. This could lead to lower application rates and reduced non-target effects.

  • Regulatory Science: Regulatory agencies should consider the stereoselective properties of chiral pesticides when establishing guidelines and maximum residue limits.

Future research should focus on elucidating the detailed molecular interactions of each enantiomer with the nAChRs of a wider range of target and non-target species. Additionally, more comprehensive studies on the enantioselective fate of this compound in various ecosystems are needed to fully understand its environmental behavior. The development of cost-effective methods for the enantioselective synthesis of this compound will be crucial for making enantiopure formulations a viable alternative to the racemic mixture.

References

Toxicological Profile of Dinotefuran in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide, distinguished by its unique furanic structure, which lacks the chlorinated aromatic heterocyclic ring common to earlier neonicotinoids. It functions as a potent agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to rapid and effective control of a broad spectrum of insect pests.[1] Despite its high efficacy in target species, toxicological studies have demonstrated a low toxicity profile in mammals.[2][3] This is primarily attributed to its weak interaction with mammalian nAChR subtypes. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from a wide range of studies. It is intended for researchers, scientists, and professionals in drug development and toxicology, offering detailed data summaries, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

The primary mode of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[4] In mammals, the main target of toxicity is also the nervous system, but effects are typically observed only at high doses.[5][6]

  • Low to Moderate Doses: At these levels, this compound activates nAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine. This causes a stimulation of the peripheral nervous system.[5]

  • High Doses: High concentrations of this compound can lead to overstimulation of the nAChRs. This sustained activation maintains the cation channels in an open state, which blocks the propagation of the action potential, leading to paralysis.[5]

cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel (Open) nAChR->IonChannel Activates Depol Depolarization IonChannel->Depol Na+ Influx Impulse Nerve Impulse Depol->Impulse This compound This compound This compound->nAChR Binds (Agonist) cluster_intake Exposure Routes cluster_body Systemic Circulation cluster_output Excretion Routes Oral Oral Absorption Absorption Oral->Absorption Dermal Dermal Dermal->Absorption Inhalation Inhalation Inhalation->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Tissues Tissues & Organs Distribution->Tissues Urine Urine Distribution->Urine Kidneys Feces Feces Distribution->Feces Biliary Excretion Metabolism->Distribution Metabolites start Study Initiation acclimatization Animal Acclimatization & Health Screening start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing & Observation (e.g., 90 days to 2 years) randomization->dosing in_life In-life Measurements (Body Weight, Clinical Signs, Food Consumption) dosing->in_life Periodic termination Terminal Sacrifice & Blood Collection dosing->termination analysis Data Analysis (Statistical Evaluation) in_life->analysis necropsy Gross Necropsy & Organ Weights termination->necropsy termination->analysis histopathology Histopathology necropsy->histopathology histopathology->analysis end NOAEL Determination & Final Report analysis->end

References

Dinotefuran Degradation in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture for its broad-spectrum activity against various insect pests.[1][2] Its systemic nature and high water solubility contribute to its efficacy but also raise concerns about its environmental fate and potential impact on non-target organisms.[3] This technical guide provides an in-depth overview of the primary degradation pathways of this compound in the environment, focusing on biodegradation, photodegradation, and hydrolysis. It synthesizes current scientific findings to offer a comprehensive resource for researchers and professionals in environmental science and drug development.

Core Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes. The principal routes of dissipation include microbial breakdown in soil, photodegradation in aquatic environments, and, to a lesser extent, chemical hydrolysis.[4]

Biodegradation

Microbial activity is the primary driver of this compound degradation in soil.[2] Various soil microorganisms metabolize this compound, breaking it down into several metabolites. The rate and extent of biodegradation are influenced by environmental factors such as temperature, moisture, and soil composition.

The primary metabolites formed through biodegradation include:

  • 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF): Formed through the hydrolysis of the nitroimino moiety of this compound.[5]

  • Demethylated this compound (DN): Resulting from the loss of the methyl group.[5]

While several microorganisms capable of degrading neonicotinoids have been identified, the specific bacteria and fungi responsible for the complete mineralization of this compound are still under investigation.[1][2]

Photodegradation

In aquatic systems, photodegradation is a significant pathway for this compound breakdown.[6][7] Exposure to sunlight, particularly UV radiation, leads to the transformation of the this compound molecule. The photodegradation process often initiates at the nitroguanidine (B56551) group, a common feature of neonicotinoid insecticides.[6]

Key aspects of this compound photodegradation include:

  • Formation of Intermediates: The initial step often involves the formation of a nitrosoguanidine (B1196799) intermediate, which is unstable and further degrades into more stable compounds like ureas, amines, and other smaller molecules.[6][8]

  • Influence of Water Chemistry: The rate of photodegradation can be affected by the presence of dissolved organic matter and other substances in the water, which can act as photosensitizers or quenchers.[7][9]

Four main photolysis products and three intermediates have been identified, with proposed pathways including oxidation by singlet oxygen, reduction, and hydrolysis following the removal of the nitro group.[7]

Hydrolysis

This compound is relatively stable to abiotic hydrolysis under neutral and acidic pH conditions.[4][10] However, under alkaline conditions, hydrolysis can contribute to its degradation, although it is generally considered a less significant pathway compared to biodegradation and photodegradation in typical environmental scenarios.[11] The primary hydrolysis product is UF, formed by the cleavage of the nitroimino group.[5][12]

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (DT50), which varies considerably depending on the environmental compartment and conditions.

Environmental CompartmentConditionHalf-life (DT50)Reference(s)
Soil Aerobic1.33 - 63.01 days[13][14][15]
Enantiomer (+)-dinotefuran21.7 days[3][13]
Enantiomer (-)-dinotefuran16.5 days[13]
Water Aqueous Photolysis1.8 - 3.6 hours[3][4][6]
Natural Sunlight2.3 - 5.4 days[3][14]
Dark ConditionsUp to 100 days[3]
Degradation Rate Constants (k)ConditionValueReference(s)
Aqueous Phase (Photodegradation) First-order degradation0.20 h⁻¹[6][16]
Soil Phase (Photodegradation) Biphasic - k10.0198 h⁻¹[6][16]
Biphasic - k20.0022 h⁻¹[6][16]

Experimental Protocols

The study of this compound degradation involves a variety of experimental and analytical techniques to identify and quantify the parent compound and its metabolites in environmental matrices.

Sample Preparation and Extraction
  • Soil Samples: Soil samples are typically extracted using an organic solvent such as acetonitrile, often mixed with water.[17][18] The extraction efficiency can be enhanced by homogenization and sonication.

  • Water Samples: Solid-phase extraction (SPE) is a common method for extracting this compound and its metabolites from water samples.[19]

  • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for the extraction of pesticide residues from various matrices, including fruits, vegetables, and soil.[17][20]

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a standard technique for the quantification of this compound.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound and its metabolites at low concentrations.[19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): While less common for the polar this compound molecule, GC-MS/MS can be used after a derivatization step.[21]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like UPLC-Q-Exactive Orbitrap MS are used for the accurate identification of unknown degradation products.[7]

Degradation Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of this compound.

Biodegradation_Pathway This compound This compound UF 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) This compound->UF Hydrolysis of nitroimino group DN Demethylated this compound (DN) This compound->DN N-demethylation Further_Degradation Further Degradation (Mineralization) UF->Further_Degradation DN->Further_Degradation

Biodegradation pathway of this compound in soil.

Photodegradation_Pathway This compound This compound Nitrosoguanidine Nitrosoguanidine Intermediate This compound->Nitrosoguanidine Initial Photolysis Urea_Derivatives Urea Derivatives Nitrosoguanidine->Urea_Derivatives Further Degradation Other_Products Other Photoproducts (e.g., Amines) Nitrosoguanidine->Other_Products

Simplified photodegradation pathway of this compound in water.

Hydrolysis_Pathway This compound This compound UF 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) This compound->UF Hydrolysis (Alkaline Conditions)

Hydrolysis pathway of this compound.

Experimental_Workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Soil Soil Sample Solvent_Extraction Solvent Extraction (e.g., Acetonitrile) Soil->Solvent_Extraction Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE HPLC HPLC-UV/DAD Solvent_Extraction->HPLC LCMS LC-MS/MS Solvent_Extraction->LCMS SPE->HPLC SPE->LCMS Quantification Quantification of This compound & Metabolites HPLC->Quantification HRMS HRMS for Metabolite ID LCMS->HRMS LCMS->Quantification Pathway_Elucidation Degradation Pathway Elucidation HRMS->Pathway_Elucidation

General experimental workflow for this compound degradation studies.

Conclusion

The environmental degradation of this compound is a multifaceted process governed by microbial activity, light exposure, and chemical conditions. Biodegradation in soil and photodegradation in water are the most significant pathways, leading to the formation of various metabolites. Understanding these degradation pathways, the persistence of this compound, and the identity of its breakdown products is crucial for assessing its environmental risk and for the development of more environmentally benign pest control solutions. This technical guide provides a foundational understanding for researchers and professionals working to mitigate the environmental impact of agricultural chemicals.

References

Metabolic Fate of Dinotefuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the absorption, distribution, metabolism, and excretion of the neonicotinoid insecticide dinotefuran (B1670701) in plant and animal systems, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biotransformation.

Introduction

This compound, a third-generation neonicotinoid insecticide, is widely utilized in agriculture for the control of a broad spectrum of insect pests.[1] Its systemic properties and unique furanic structure contribute to its efficacy.[1] Understanding the metabolic fate of this compound in target and non-target organisms is crucial for assessing its environmental impact, ensuring food safety, and informing regulatory decisions. This technical guide provides a detailed analysis of the metabolic pathways of this compound in both plant and animal systems, supported by quantitative data, experimental protocols, and visual representations of the core metabolic processes.

Metabolic Pathways

The metabolism of this compound proceeds through several key pathways in both plants and animals, primarily involving modifications of the nitroguanidine (B56551) group and the tetrahydrofuran (B95107) ring. The major metabolic reactions include nitro-reduction, N-demethylation, and hydroxylation, leading to the formation of several key metabolites.[2]

Key Metabolites

The principal metabolites of this compound that have been identified in various metabolic studies are:

  • 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF): Formed through the reduction of the nitroguanidine moiety.[3][4]

  • 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN): A further metabolite resulting from the cleavage of the urea (B33335) group of UF.[3][4]

  • 1-methyl-2-nitroguanidine (MNG): A metabolite resulting from the cleavage of the bond between the tetrahydrofuran ring and the guanidine (B92328) group.[5]

Metabolic Pathways in Animals

In animal systems, such as rats, this compound is rapidly absorbed and largely excreted unmetabolized in the urine.[6] However, a portion of the administered dose undergoes metabolism. The primary metabolic pathways in animals involve:

  • Nitro-reduction: The nitro group of the guanidine moiety is reduced, a process that can be mediated by aldehyde oxidase.[3]

  • N-demethylation: The methyl group attached to the guanidine nitrogen is removed.[2]

  • Hydroxylation: The tetrahydrofuran ring can be hydroxylated at various positions.[2]

  • Amine Cleavage: The bond between the tetrahydrofuran ring and the guanidine group can be cleaved.[2]

Cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, have been identified as playing a crucial role in these metabolic transformations in some animal species.[3][7]

Animal_Metabolism This compound This compound UF 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) This compound->UF Nitro-reduction (Aldehyde Oxidase) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation (CYP450) MNG 1-methyl-2-nitroguanidine (MNG) This compound->MNG Amine Cleavage DN 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN) UF->DN Cleavage

Metabolic Pathways in Plants

This compound is readily absorbed by plants through their roots and foliage and is translocated systemically.[8] In plants, the metabolic pathways are similar to those in animals, leading to the formation of UF, DN, and MNG.[9] The degradation of this compound in plants is influenced by factors such as plant species, application method, and environmental conditions.[3]

Plant_Metabolism Dinotefuran_in_Plant This compound UF_Plant UF Dinotefuran_in_Plant->UF_Plant Nitro-reduction MNG_Plant MNG Dinotefuran_in_Plant->MNG_Plant Cleavage DN_Plant DN UF_Plant->DN_Plant Conjugates Conjugates UF_Plant->Conjugates DN_Plant->Conjugates MNG_Plant->Conjugates

Quantitative Data on this compound and its Metabolites

The distribution and concentration of this compound and its metabolites vary depending on the biological system, tissue type, and time after exposure. The following tables summarize quantitative data from various studies.

Residues of this compound and Metabolites in Plants
Plant MatrixCompoundResidue Level (mg/kg)Time After ApplicationReference
CucumberThis compound1.26 (initial) -> 0.012 (10 days)1 hour - 10 days[8]
TomatoThis compound0.83 (initial) -> 0.07 (10 days)1 hour - 10 days[8]
Rice (Brown)This compound0.41317, 14, and 21 days[7][10]
Rice (Plant)This compoundHalf-life: 0.5 - 2.3 days-[7][10]
NectarineThis compound0.12Commercial Sample[3]
SpinachThis compound--[3]
CeleryThis compound--[3]
GrapesThis compound--[3]
WatermelonThis compound--[3]
Distribution of this compound and Metabolites in Animals (Rats)
Tissue/MatrixCompoundConcentration (% of Administered Dose)Time After AdministrationReference
UrineUnchanged this compound> 90%24 hours[6]
FaecesUnchanged this compound & Metabolites1-3%-[6]
PlasmaUnchanged this compoundMajor Component4-8 hours[6]
MilkUnchanged this compoundMajor Component4-8 hours[6]
LiverUnchanged this compoundMajor Component4-8 hours[6]
KidneyUnchanged this compoundMajor Component4-8 hours[6]
MuscleUnchanged this compoundMajor Component4-8 hours[6]
FatUnchanged this compoundMajor Component4-8 hours[6]

Experimental Protocols

The analysis of this compound and its metabolites typically involves extraction from the matrix, a clean-up step to remove interfering substances, and quantification using chromatographic techniques coupled with mass spectrometry.

General Sample Preparation Workflow

Sample_Prep_Workflow Sample Plant or Animal Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile (B52724), Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Clean-up (e.g., SPE, d-SPE with PSA, C18) Centrifugation->Cleanup Analysis LC-MS/MS or HPLC Analysis Cleanup->Analysis

Protocol for Analysis in Plant Matrices (e.g., Plum)[5]
  • Extraction:

    • Homogenize 10 g of the plum sample.

    • Extract with methanol.

  • Purification:

    • Filter the extract.

    • Perform dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA) and C18 sorbents.

  • Analysis:

    • Analyze the final extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use matrix-matched calibration curves for quantification to compensate for matrix effects.

Protocol for Analysis in Animal Tissues[11]
  • Extraction:

    • Weigh 5.00 g of tissue sample (muscle, fat, liver, kidney).

    • Add 50 mL of acetonitrile, 50 mL of n-hexane saturated with acetonitrile, and 10 g of anhydrous sodium sulfate.

    • Homogenize and centrifuge.

    • Collect the acetonitrile layer and repeat the extraction on the remaining solid.

    • Combine the acetonitrile extracts.

  • Clean-up:

    • Concentrate the extract and redissolve in water.

    • Apply to a porous diatomaceous earth cartridge.

    • Elute with ethyl acetate.

    • Further clean-up using a neutral alumina (B75360) cartridge.

  • Analysis:

    • Dissolve the final residue in a suitable solvent.

    • Quantify using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) and confirm with LC-MS.

Conclusion

The metabolic fate of this compound in both plant and animal systems is characterized by a combination of direct excretion of the parent compound and biotransformation into several key metabolites, including UF, DN, and MNG. The primary metabolic pathways involve nitro-reduction, N-demethylation, and hydroxylation. The extent of metabolism and the distribution of residues vary significantly between organisms and tissues. The analytical methods outlined provide a robust framework for the accurate quantification of this compound and its metabolites, which is essential for comprehensive risk assessment and regulatory oversight. Further research into the enzymatic and molecular mechanisms underlying these metabolic pathways will continue to enhance our understanding of the environmental and toxicological profile of this widely used insecticide.

References

Methodological & Application

Application Notes and Protocols for Dinotefuran Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Dinotefuran (B1670701) in a variety of complex matrices prior to analysis. The methodologies outlined are based on established and validated techniques to ensure accurate and reproducible quantification of this compound residues.

Introduction

This compound is a third-generation neonicotinoid insecticide widely used in agriculture to control a range of pests.[1][2] Its high water solubility (39.8 g/L) facilitates its systemic uptake by plants but also increases the risk of environmental contamination, particularly in soil and water systems.[1][3] Consequently, robust and efficient analytical methods are crucial for monitoring its residue levels in food products and environmental samples to ensure consumer safety and environmental protection. This document details sample preparation protocols for various matrices, including fruits, vegetables, soil, water, and honey, utilizing techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for this compound analysis across various complex matrices. These values are compiled from multiple studies and provide a comparative overview of the method's efficacy in terms of recovery, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Fruits and Vegetables

MatrixSample Preparation MethodAnalytical TechniqueRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Fruits and VegetablesModified QuEChERS with solvent conversionGC-MS/MS88.2 - 104.53.5 - 5.80.0030.01[4][5][6]
PepperQuEChERSHPLC/DAD75.6 - 88.3--0.01[7]
CucumberQuEChERSHPLC-DAD--0.0250.08[1]
VariousQuEChERSGC-MS-4 - 190.0050.01[8]

Table 2: Soil

Sample Preparation MethodAnalytical TechniqueRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP)HPLC-DAD--10.015.0[1][2][9]
QuEChERSHPLC-DAD--2070[1]
QuEChERSHPLC-DAD--1030[1]
Solid Phase Extraction (SPE)LC-MS/MSAcceptable--10[10]

Table 3: Water

Sample Preparation MethodAnalytical TechniqueRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP)HPLC-DAD85.44 - 89.72< 5.85.0010.00[11]
Solid Phase Extraction (SPE)LC-MS/MSAcceptable--10[10]

Table 4: Honey

Sample Preparation MethodAnalytical TechniqueRecovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)Reference
Modified QuEChERSLC-MS/MS74 - 104< 20--[12]
QuEChERSLC-MS/MS70 - 120< 20--[13]
Dilution with Methanol (B129727):WaterGC-MS----[14]

Experimental Protocols

QuEChERS Method for Fruits and Vegetables

This protocol is a widely adopted "Quick, Easy, Cheap, Effective, Rugged, and Safe" method for pesticide residue analysis.[8][15]

Materials and Reagents:

Procedure:

  • Sample Homogenization: Weigh 10-20 g of the representative fruit or vegetable sample and homogenize. For dry samples like raisins, add a specific amount of deionized water before homogenization.[15]

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[15][16]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[15]

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.[15][16]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[15]

    • Vortex for 30 seconds and then centrifuge for 5 minutes at ≥3000 g.[15]

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, a 10x dilution with deionized water may be necessary.[15]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis s1 1. Homogenize 10g Sample s2 2. Add 10mL Acetonitrile s1->s2 s3 3. Add QuEChERS Salts s2->s3 s4 4. Shake & Centrifuge s3->s4 c1 5. Take 1mL Supernatant s4->c1 c2 6. Add to dSPE Tube (PSA, C18, MgSO4) c1->c2 c3 7. Vortex & Centrifuge c2->c3 a1 8. Collect Supernatant for Analysis c3->a1

Caption: QuEChERS workflow for fruits and vegetables.

Solid-Phase Extraction (SPE) for Soil and Water

SPE is a selective method used to clean up complex samples like soil and water.

Materials and Reagents:

  • SPE cartridges (e.g., ENVI-Carb)

  • Vacuum manifold

  • Methanol, HPLC grade

  • Ethyl acetate (B1210297)

  • Acetone

  • Graphitized carbon black cartridge

  • Neutral alumina (B75360) cartridge

Procedure for Water Samples:

  • Cartridge Conditioning: Condition an ENVI-Carb SPE cartridge (500 mg/6 mL) by rinsing with 10 mL of methanol followed by 10 mL of water. Do not allow the cartridge to dry.[10]

  • Sample Loading: Load a 5.00 mL aliquot of the water sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.[10]

  • Washing: Rinse the cartridge with 5 mL of water and discard the eluate.[10]

  • Drying: Dry the cartridge under vacuum for 15-30 minutes.[10]

  • Elution: Elute the cartridge with 10 mL of methanol, collecting the eluate for analysis.[10]

Procedure for Soil Extracts (after initial extraction):

  • Initial Extraction: Extract this compound from the soil sample with a suitable solvent like acetonitrile.

  • Graphitized Carbon Black Column Chromatography:

    • Condition a graphitized carbon black cartridge (500 mg) with 5 mL of ethyl acetate.[17]

    • Load the sample extract and elute with 15 mL of ethyl acetate. Collect the eluate.[17]

  • Neutral Alumina Column Chromatography:

    • Condition a neutral alumina cartridge (1,710 mg) with 5 mL of ethyl acetate.[17]

    • Load the eluate from the previous step.

    • Wash with 15 mL of ethyl acetate and discard the effluent.[17]

    • Elute with 20 mL of acetone.[17]

  • Concentration: Concentrate the final eluate at below 40°C and reconstitute in a suitable solvent for analysis.[17]

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_analysis Analysis cond1 1. Rinse with Methanol cond2 2. Rinse with Water cond1->cond2 load 3. Load Sample cond2->load wash 4. Wash with Water load->wash dry 5. Dry under Vacuum wash->dry elute 6. Elute with Methanol dry->elute collect 7. Collect Eluate for Analysis elute->collect

Caption: SPE workflow for water samples.

Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) for Soil

This method is an efficient alternative for the extraction of this compound from soil samples.[1]

Materials and Reagents:

  • Vortex mixer

  • Freezer (-20°C)

  • Centrifuge and glass vials

  • Acetonitrile:water (8:2 v/v) extracting phase

  • Primary-secondary amine (PSA) for cleanup

Procedure:

  • Sample Preparation: Weigh 4 g of soil into a 22 mL glass vial.

  • Extraction:

    • Add 4 mL of ultrapure water and 8 mL of the acetonitrile:water (8:2 v/v) extracting phase.[1]

    • Vortex the mixture for 30 seconds.

    • Place the vial in a freezer at -20°C until the aqueous phase is completely frozen.[1]

  • Separation: The organic phase containing the analyte is separated from the frozen aqueous phase containing matrix components.

  • Cleanup: Add 50 mg of PSA to the organic extract, vortex, and centrifuge.[1][2]

  • Final Extract: The supernatant is ready for HPLC-DAD analysis.[1]

SLE_LTP_Workflow s1 1. Weigh 4g Soil Sample s2 2. Add Water & ACN:Water (8:2) s1->s2 s3 3. Vortex for 30s s2->s3 s4 4. Freeze at -20°C s3->s4 s5 5. Separate Organic Phase s4->s5 s6 6. Add PSA for Cleanup s5->s6 s7 7. Vortex & Centrifuge s6->s7 s8 8. Analyze Supernatant s7->s8

Caption: SLE-LTP workflow for soil samples.

Matrix Effects

Matrix effects can significantly impact the accuracy of this compound quantification, leading to either suppression or enhancement of the analytical signal.[18][19] For instance, in green tea, both matrix enhancement and suppression effects were observed for this compound and its metabolites.[18] In soil, a matrix effect of 15% was reported using the SLE-LTP method.[1][2] For fruits and vegetables such as cucumber, spinach, and celery, matrix effects ranged from 94% to 105%, indicating slight enhancement or suppression depending on the commodity.[5] The use of matrix-matched calibration standards is often necessary for accurate quantification, especially in complex matrices like green onion.[19]

Conclusion

The choice of sample preparation method for this compound analysis is highly dependent on the matrix complexity and the analytical instrumentation available. The QuEChERS method offers a simple, rapid, and effective approach for a wide range of fruits and vegetables. For more complex matrices like soil and water, SPE and SLE-LTP provide excellent cleanup and recovery. It is crucial to validate the chosen method for each specific matrix to account for potential matrix effects and ensure the accuracy and reliability of the analytical results. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field.

References

Application Note: Solid-Phase Extraction Protocol for the Determination of Dinotefuran in Vegetable Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to protect a variety of crops from insect pests. Due to its systemic nature and high water solubility, there are concerns about its potential residues in food commodities, particularly fresh vegetables. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Therefore, the development of sensitive and reliable analytical methods for the routine monitoring of this compound residues in vegetable matrices is of significant importance.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from vegetable samples, followed by analysis using high-performance liquid chromatography (HPLC) or other suitable analytical techniques. The described method is a compilation and refinement of established procedures to ensure high recovery and removal of matrix interferences.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, solid-phase extraction, and analysis of this compound in vegetable samples.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Ethyl Acetate (B1210297), n-Hexane, Acetone (all HPLC or pesticide residue grade)

  • Reagents: Anhydrous Magnesium Sulfate (B86663) (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB)

  • Standards: this compound analytical standard (≥99% purity)

  • SPE Cartridges: Graphitized carbon black cartridges (e.g., 500 mg) or other suitable cartridges.

  • Equipment: High-speed homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, analytical balance, HPLC-UV, LC-MS/MS, or GC-MS/MS system.

Sample Preparation and Extraction
  • Homogenization: Weigh 10-20 g of a representative portion of the vegetable sample (e.g., cucumber, tomato, lettuce) into a blender or homogenizer cup.

  • Extraction: Add 20-40 mL of acetonitrile to the sample and homogenize at high speed for 1-2 minutes.[1] For matrices with high water content, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often employed.[2][3][4][5] This involves adding salts such as magnesium sulfate and sodium chloride to induce phase separation.[3][5]

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 4000-6000 rpm for 5-10 minutes.[5]

  • Collection: Carefully decant the supernatant (acetonitrile layer) into a clean flask.

Solid-Phase Extraction (SPE) Cleanup

The following SPE cleanup procedure is designed to remove co-extractive interferences from the sample extract.

  • Cartridge Conditioning: Condition a graphitized carbon black SPE cartridge (500 mg) by passing 5 mL of ethyl acetate through it, and discard the effluent.[1]

  • Sample Loading: Concentrate a portion of the initial acetonitrile extract to near dryness using a rotary or nitrogen evaporator at a temperature below 40°C.[1] Re-dissolve the residue in a suitable solvent for loading onto the SPE cartridge. A common approach is to dissolve the residue in 5 mL of ethyl acetate and transfer it to the conditioned cartridge.[1]

  • Washing: Wash the cartridge with a non-polar solvent to remove non-polar interferences. For instance, add 100 mL of n-hexane to the cartridge and discard the effluent.[1] A subsequent wash with a more polar solvent like 15 mL of ethyl acetate can also be performed, with the effluent being discarded.[1]

  • Elution: Elute the target analyte, this compound, from the cartridge using a suitable solvent. A common elution solvent is 20 mL of acetone.[1] Collect the eluate.

  • Final Concentration: Concentrate the collected eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[1]

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1-2 mL) of the initial mobile phase of the analytical system (e.g., water or a water/acetonitrile mixture) for subsequent analysis.[1]

Data Presentation

The performance of the analytical method for this compound in various vegetable matrices is summarized in the table below. The data includes recovery percentages, limits of detection (LOD), and limits of quantification (LOQ).

Vegetable MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Various Fruits & Vegetables0.01, 0.1, 1.088.2 - 104.53.5 - 5.80.0030.01GC-MS/MS[6][7][8][9]
CucumberNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.01LC-MS/MS[10][11]
TomatoNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.01LC-MS/MS[10][11]
LettuceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.01LC-MS/MS[10][11]
NectarineNot Specified0.12 (original residue)Not Specified0.0030.01GC-MS/MS[6][7]
Pepper0.01 - 1.088.2 - 104.5Not Specified0.0030.01GC-MS/MS[3]
Apple0.2, 0.575.8 - 92.9<16.50.050.2HPLC[12]
Rice0.575.8 - 92.9<16.50.150.5HPLC[12]

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from vegetable samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Weigh 10-20g of Vegetable Sample Homogenize 2. Add Acetonitrile & Homogenize Sample->Homogenize Centrifuge 3. Centrifuge (4000-6000 rpm) Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Acetonitrile Extract) Centrifuge->Supernatant Load 6. Load Sample Extract Supernatant->Load Condition 5. Condition SPE Cartridge (e.g., Graphitized Carbon) Condition->Load Wash 7. Wash Cartridge (e.g., n-Hexane, Ethyl Acetate) Load->Wash Elute 8. Elute this compound (e.g., Acetone) Wash->Elute Concentrate 9. Concentrate Eluate Elute->Concentrate Reconstitute 10. Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze 11. Analyze by HPLC, LC-MS/MS, or GC-MS/MS Reconstitute->Analyze

Caption: Workflow for this compound Analysis in Vegetables.

References

Application Note: Gas Chromatography-Mass Spectrometry Method for Dinotefuran Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2] Due to its systemic nature and high water solubility, concerns about its potential impact on non-target organisms and its presence in food commodities have grown.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in various matrices to ensure food safety and environmental protection.

While liquid chromatography is commonly employed for the analysis of polar compounds like this compound, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative, particularly when coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[3] A key challenge in analyzing polar pesticides by GC-MS is their compatibility with the chromatographic system. This application note details a robust GC-MS/MS method that overcomes this challenge through a modified extraction procedure involving a solvent conversion step, making it suitable for the determination of this compound in complex matrices such as fruits and vegetables.[3][5]

Principle of the Method

The methodology involves the extraction of this compound from the sample matrix using methanol (B129727). To ensure compatibility with the GC-MS system, a solvent conversion step is introduced. The extract is evaporated to near dryness and then reconstituted in a non-polar solvent, n-hexane. This crucial step allows for the efficient analysis of the polar this compound molecule by gas chromatography. The final determination and quantification are performed using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (HPLC grade), n-hexane (pesticide residue grade), Acetonitrile (HPLC grade).

  • Reference Standard: this compound (≥99% purity).

  • Equipment: Mortar and pestle, 50 mL centrifuge tubes, centrifuge, nitrogen evaporator, 0.22 μm membrane filters, GC-MS/MS system.

Sample Preparation

A modified extraction procedure is employed to prepare samples for GC-MS/MS analysis.[3][5]

  • Homogenization: Weigh 10 g of the sample (e.g., fruits, vegetables) into a mortar.

  • Extraction: Add 10 mL of methanol and grind for 1.5 minutes until a uniform pulp is formed.

  • Centrifugation: Transfer the homogenate to a 50 mL centrifuge tube and centrifuge at 12,500 rpm for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Conversion:

    • Transfer the supernatant to a nitrogen evaporator.

    • Evaporate the solvent to near dryness at 40°C under a gentle stream of nitrogen.

    • Re-dissolve the residue in 2 mL of n-hexane and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 μm membrane filter into a GC vial for analysis.

GC-MS/MS Instrumental Conditions

The following instrumental parameters have been shown to be effective for the analysis of this compound.[3][5]

Parameter Condition
Gas Chromatograph Shimadzu GCMS-TQ8050NX or equivalent
Column (Not specified, but a mid-polarity column like a DB-5ms or HP-5ms is commonly used for pesticide analysis)
Carrier Gas High-purity helium
Flow Rate 1.69 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Start at 50°C (hold for 1 min), ramp at 25°C/min to 125°C, then ramp at 10°C/min to 260°C (hold for 3 min)
Mass Spectrometer Triple Quadrupole
Ionization Mode Electron Impact (EI)
Ionization Voltage 70 eV
Ion Source Temperature 230°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Quantifier: m/z 157.0 > 113.0Qualifiers: m/z 157.0 > 99.0, m/z 157.0 > 127.0
Retention Time Approximately 6.14 min

Visualization of Experimental Workflow

Caption: Workflow for this compound analysis by GC-MS/MS.

Method Performance and Validation

The described method demonstrates excellent performance for the quantification of this compound in various fruit and vegetable matrices.[3][5] The validation parameters are summarized below.

Parameter Result
Linearity Range 0.001–2.0 mg/kg
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Average Recovery 88.2% to 104.5%
Precision (RSD) 3.5% to 5.8%

Conclusion

This application note presents a sensitive, accurate, and reliable GC-MS/MS method for the determination of this compound residues. The incorporation of a solvent conversion step successfully addresses the challenges associated with analyzing this polar pesticide by gas chromatography. The method has been validated across diverse fruit and vegetable matrices, demonstrating excellent linearity, low detection limits, and high recovery rates, making it a valuable tool for routine monitoring in food safety and environmental analysis.[3][4]

References

Application Notes and Protocols for Studying Insect Neurotoxicity with Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide notable for its unique tetrahydrofuran (B95107) structure, distinguishing it from other compounds in its class.[1][2] It is a potent neurotoxin in a broad spectrum of insects, including many agricultural and public health pests.[3][4] The primary mode of action for this compound is the agonistic modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) within the insect central nervous system.[2][5][6] By binding to these receptors, this compound mimics the action of the neurotransmitter acetylcholine (ACh), but with much higher affinity and resistance to metabolic breakdown by acetylcholinesterase. This leads to a persistent, uncontrolled stimulation of postsynaptic neurons, resulting in hyperexcitation, paralysis, and eventual death of the insect.[2][6]

These application notes provide a summary of this compound's neurotoxic properties and detailed protocols for its use in fundamental neurotoxicity research. The methodologies outlined below are essential for determining insecticide efficacy, characterizing resistance mechanisms, and screening novel insecticidal compounds.

Neurotoxic Mechanism of Action: nAChR Agonism

This compound acts as a competitive modulator of insect nAChRs.[7] The signaling cascade initiated by this compound at a cholinergic synapse is visualized below.

Dinotefuran_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Nerve Impulse (Normal Signal) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Persistently Activates Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Conformational Change Effect Continuous Depolarization & Uncontrolled Firing Ion_Channel->Effect Na+/Ca2+ Influx

Caption: this compound's agonistic action on insect nAChRs.

Quantitative Neurotoxicity Data

The efficacy of this compound varies across different insect species and exposure methods. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding and Cellular Activity of this compound

ParameterSpeciesPreparationValueReference(s)
IC₅₀ Periplaneta americana (American Cockroach)Nerve Cord Membranes ([³H]epibatidine binding)890 nM[7]
IC₅₀ Periplaneta americana (American Cockroach)Nerve Cord Membranes ([³H]this compound binding)5.02 nM[8]
Kd Periplaneta americana (American Cockroach)Nerve Cord Membranes ([³H]this compound binding)13.7 nM[8]
IC₅₀ Chironomus kiiensis (Midge Larvae)Behavioral Inhibition (Burrowing)0.60 µg/L[2][6]

Table 2: Acute Toxicity of this compound to Various Insect Species

SpeciesOrderMethodEndpoint (Time)ValueReference(s)
Picromerus lewisi (Adult Female)HemipteraResidual FilmLC₅₀ (72h)0.624 mg/L[3][9]
Picromerus lewisi (Adult Male)HemipteraResidual FilmLC₅₀ (72h)0.592 mg/L[3][9]
Diaphorina citriHemipteraSystemic (Leaf)LC₅₀5500 ng/g tissue[10]
Chrysopa pallens (2nd Instar)NeuropteraTopical ApplicationLD₅₀20.27 ng/insect[11]
Apis mellifera (Larva)HymenopteraOral ExposureLD₅₀ (72h)92.7 µ g/larva [12]
Anopheles gambiae (Kisumu)DipteraTopical ApplicationLD₅₀0.08 ng/mg[13]
Anopheles coluzzii (VK7 2014)DipteraTopical ApplicationLD₅₀0.17 ng/mg[13]

Experimental Protocols

The following section provides detailed protocols for key experiments used to characterize the neurotoxicity of this compound.

Protocol 1: Acute Toxicity Assessment by Topical Application Bioassay

This protocol determines the median lethal dose (LD₅₀) of this compound by direct application to the insect's cuticle.

Topical_Assay_Workflow prep_sol 1. Prepare Stock & Serial Dilutions of this compound in Acetone anesthetize 2. Anesthetize Insects (e.g., CO₂ or chilling) prep_sol->anesthetize apply_dose 3. Apply Fixed Volume (0.5-1 µL) of Solution to Dorsal Thorax using a Micro-applicator anesthetize->apply_dose control 4. Apply Solvent Only (Acetone) to Control Group anesthetize->control Parallel Control incubate 5. Transfer Insects to Recovery Containers with Food and Water apply_dose->incubate control->incubate assess 6. Assess Mortality at 24, 48, 72 hours (No response to probing) incubate->assess analyze 7. Analyze Data using Probit Analysis to Calculate LD₅₀ and 95% CIs assess->analyze

Caption: Workflow for a topical application bioassay.

Methodology:

  • Solution Preparation: Prepare a stock solution of technical-grade this compound in a volatile solvent like acetone. Create a series of 5-7 serial dilutions to cover a range of expected mortalities (e.g., 10% to 90%).

  • Insect Handling: Select healthy, uniform-sized adult insects. Anesthetize them briefly using CO₂ or by chilling on a cold plate to immobilize them for application.

  • Topical Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of a this compound dilution to the dorsal thorax of each insect.[11] Treat at least 20-30 insects per concentration level.

  • Control Group: Treat a control group of insects with the solvent (acetone) only to account for mortality due to handling or solvent effects.

  • Incubation: Place the treated insects in clean recovery containers (e.g., petri dishes or vials) with access to food and water. Maintain them under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead or moribund insects at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LD₅₀ value, its 95% confidence intervals, and the slope of the dose-response curve.[3]

Protocol 2: nAChR Radioligand Binding Assay

This protocol measures the binding affinity of this compound to nAChRs in insect neuronal membranes by competing with a known radiolabeled ligand. This example is synthesized based on assays using [³H]-dinotefuran and other neonicotinoids.[7][8][14]

Methodology:

  • Neuronal Membrane Preparation:

    • Dissect the desired neural tissue (e.g., heads of houseflies, nerve cords of cockroaches) from a large population of insects and freeze immediately in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

  • Binding Assay (Inhibition/Competition):

    • In a 96-well plate, combine the following in each well:

      • Neuronal membrane preparation (50-120 µg protein).[15]

      • A fixed concentration of radioligand (e.g., [³H]-dinotefuran at its Kd value, ~14 nM).[8]

      • Varying concentrations of unlabeled this compound (or other test compounds) to create a competition curve.

      • Binding buffer to reach a final volume (e.g., 250 µL).[15]

    • For total binding , omit the unlabeled compound.

    • For non-specific binding , add a high concentration of a known nAChR ligand (e.g., 20 µM unlabeled imidacloprid (B1192907) or nicotine).[14]

    • Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration.

    • Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

Protocol 3: Extracellular Electrophysiological Recording from Insect Ganglia

This protocol describes how to record the overall electrical activity from an isolated insect ganglion to observe the excitatory effects of this compound.

Methodology:

  • Dissection:

    • Anesthetize an insect (e.g., American cockroach) by chilling.

    • Dissect out the abdominal nerve cord containing the terminal abdominal ganglion in a dish filled with chilled insect physiological saline.

    • Carefully remove surrounding fat bodies and connective tissue, leaving the ganglion and associated nerve roots intact.

    • Transfer the isolated nerve cord to a small recording chamber.

  • Recording Setup:

    • Continuously perfuse the preparation with fresh saline.

    • Use a suction electrode to draw one of the cut ends of the nerve cord or a major nerve root into the electrode tip to record compound action potentials.

    • Use a reference electrode placed in the saline bath.

    • Connect the electrodes to a differential AC amplifier, filter the signal (e.g., bandpass 100-3000 Hz), and digitize it for computer analysis.

  • Application and Recording:

    • Record a stable baseline of spontaneous neuronal activity for 5-10 minutes.

    • Switch the perfusion to a saline solution containing a known concentration of this compound (e.g., 1 µM).[5]

    • Record the changes in the frequency and amplitude of the spontaneous nerve impulses. This compound typically causes a large, sustained increase in the frequency of spontaneous firing, indicative of its agonistic effect.[5]

    • After observing the effect, wash out the this compound with fresh saline to observe any potential for recovery.

  • Data Analysis:

    • Measure the firing frequency (spikes/second) in time bins before, during, and after this compound application.

    • Quantify the change in activity relative to the baseline. Plot the firing rate over time to visualize the neurotoxic effect.

Summary

This compound is a valuable tool for studying the insect nervous system, particularly the function and pharmacology of nicotinic acetylcholine receptors. The protocols provided here for toxicity bioassays, receptor binding studies, and electrophysiological recordings offer a robust framework for researchers to quantify the neurotoxic effects of this compound and other insecticides. This data is critical for understanding insecticide modes of action, managing insecticide resistance, and developing new, more selective pest control agents.

References

Application Notes and Protocols for Studying Dinotefuran Resistance Mechanisms in Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide notable for its unique furanic structure, which differentiates it from other neonicotinoids.[1] It acts as an agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), but it is suggested to affect nAChR binding in a mode that differs from other neonicotinoid insecticides.[2] This distinct mode of action makes it a valuable tool for managing pests that have developed resistance to other insecticide classes. This compound is effective against a broad spectrum of sucking insects such as aphids, plant bugs, leafhoppers, and mealybugs, as well as Coleoptera and Diptera species.[2] Understanding the mechanisms by which pests develop resistance to this compound is crucial for developing sustainable pest management strategies and for the discovery of new insecticides.

These application notes provide detailed protocols for bioassays, biochemical assays, and molecular biology techniques to investigate and characterize this compound resistance in insect pests.

Part 1: Experimental Protocols

A critical aspect of studying insecticide resistance is the accurate measurement of susceptibility levels and the elucidation of the underlying mechanisms. The following protocols provide detailed methodologies for assessing this compound resistance.

Insecticide Susceptibility Bioassays

Bioassays are fundamental for determining the level of resistance in a pest population. The choice of bioassay depends on the target pest and the desired endpoint.

This method is suitable for insects with an aquatic larval stage, such as mosquitoes.

Materials:

  • Technical grade this compound (≥95% purity)

  • Acetone (B3395972) or Ethanol (B145695) (for stock solution)

  • Distilled water

  • 250 mL glass beakers or disposable cups

  • Late 3rd or early 4th instar larvae of the target pest

  • Pipettes and tips

  • Incubator or environmental chamber (25 ± 2°C)

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of technical grade this compound in a small volume of acetone or ethanol to prepare a high-concentration stock solution (e.g., 1000 mg/L).

  • Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water. The concentration range should be chosen to produce mortality between 10% and 90%. A preliminary range-finding test may be necessary. At least five concentrations should be used.

  • Exposure: Place 20-25 larvae in 99 mL of distilled water in each beaker. Add 1 mL of the appropriate this compound dilution to each beaker to achieve the final desired concentration. Each concentration should be replicated at least three times. A control group with 1 mL of distilled water (and the same amount of solvent if used) should be included.

  • Incubation: Maintain the beakers in an incubator at 25 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Mortality Assessment: Record larval mortality after 24 hours of exposure. Larvae are considered dead if they are immobile or do not respond to gentle probing with a needle.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the data using probit analysis to determine the median lethal concentration (LC50) and its 95% confidence intervals. The resistance ratio (RR) can be calculated by dividing the LC50 of the resistant population by the LC50 of a known susceptible population.[3]

This method is suitable for adult insects like mosquitoes, flies, and cockroaches.

Materials:

  • Technical grade this compound

  • Acetone

  • Micro-applicator or fine-tipped syringe

  • CO2 or cold anesthesia for insect immobilization

  • Petri dishes or small cages

  • Sugar solution (e.g., 10% sucrose)

  • Incubator or environmental chamber

Procedure:

  • Prepare Dosing Solutions: Dissolve technical grade this compound in acetone to prepare a series of concentrations.

  • Insect Immobilization: Anesthetize adult insects (2-5 days old) using CO2 or by placing them on a cold surface.

  • Application: Apply a small, precise volume (e.g., 0.1-1 µL) of the this compound solution to the dorsal thorax of each immobilized insect using a micro-applicator.[4] A control group should be treated with acetone only.

  • Recovery and Observation: Place the treated insects in recovery containers with access to a sugar solution.[3] Maintain them in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality after 24 hours.

  • Data Analysis: Use probit analysis to calculate the median lethal dose (LD50) and its 95% confidence intervals. Calculate the resistance ratio by dividing the LD50 of the test population by the LD50 of a susceptible population.[4]

This method is useful for studying resistance to orally ingested insecticides, particularly for sucking pests.

Materials:

  • Technical grade this compound

  • Sucrose (B13894) solution (e.g., 10%)

  • Feeding apparatus (e.g., parafilm sachet, artificial diet system)

  • Cages for insects

  • Fluorescein sodium salt (uranine) as a feeding marker (optional)[4]

Procedure:

  • Prepare Treated Diet: Dissolve this compound in the sucrose solution to create a range of concentrations.

  • Feeding: Provide the treated diet to the insects through a suitable feeding apparatus. For sucking insects, a parafilm sachet stretched over a container of the diet can be used.

  • Exposure: Allow the insects to feed on the treated diet for a specific period (e.g., 24-48 hours). A control group should be provided with an untreated diet.

  • Mortality Assessment: Record mortality at regular intervals.

  • Data Analysis: Calculate the LC50 using probit analysis. If a feeding marker is used, only insects that have fed (as indicated by the marker) should be included in the analysis.[4]

Biochemical Assays for Metabolic Resistance

Metabolic resistance, involving the enhanced detoxification of insecticides by enzymes, is a common resistance mechanism. The following assays can be used to measure the activity of key detoxification enzyme families.

Principle: This assay measures the peroxidase activity of P450s using the substrate 3,3’,5,5’-tetramethylbenzidine (TMBZ) in the presence of hydrogen peroxide.

Materials:

  • Individual insects

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.2)

  • TMBZ solution (0.01 g TMBZ in 5 mL methanol, brought to 25 mL with 0.25 M sodium acetate (B1210297) buffer, pH 5.0)

  • 3% Hydrogen peroxide (H2O2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize a single insect in 100 µL of potassium phosphate buffer. Centrifuge at 14,000 x g for 2 minutes at 4°C. Use the supernatant as the enzyme source.

  • Reaction Mixture: In each well of a 96-well plate, add 20 µL of the enzyme extract and 80 µL of TMBZ solution.

  • Initiate Reaction: Add 25 µL of 3% H2O2 to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Compare the P450 activity between resistant and susceptible populations. The activity can be expressed as units per milligram of protein. Protein concentration can be determined using a standard Bradford assay.

Principle: This assay measures the hydrolysis of α-naphthyl acetate or β-naphthyl acetate to α-naphthol or β-naphthol, which then reacts with a dye to produce a colored product.

Materials:

  • Individual insects

  • Phosphate buffer (0.1 M, pH 7.5) containing 1% Triton X-100

  • α-naphthyl acetate or β-naphthyl acetate solution (in acetone)

  • Fast Blue B salt solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize a single insect in phosphate buffer. Centrifuge and use the supernatant.

  • Reaction Mixture: To each well, add the enzyme extract and the substrate (α- or β-naphthyl acetate).

  • Incubation: Incubate at 30°C for 15 minutes.

  • Color Development: Add Fast Blue B salt solution to stop the reaction and develop the color.

  • Measurement: Read the absorbance at 600 nm for α-naphthyl acetate and 560 nm for β-naphthyl acetate.[4]

  • Data Analysis: Create a standard curve using known concentrations of α-naphthol or β-naphthol. Express esterase activity as nmol of product formed per minute per mg of protein.

Principle: This assay measures the conjugation of reduced glutathione (B108866) (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in an increase in absorbance at 340 nm.[1]

Materials:

  • Individual insects

  • Phosphate buffer (0.1 M, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize a single insect in phosphate buffer. Centrifuge and use the supernatant.

  • Reaction Mixture: In each well, add the enzyme extract, GSH solution, and phosphate buffer.

  • Initiate Reaction: Add CDNB solution to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 340 nm over time (kinetic assay).

  • Data Analysis: Calculate the rate of the reaction and express GST activity as nmol of CDNB conjugated per minute per mg of protein.

Molecular Assays for Target-Site and Metabolic Resistance

Molecular techniques are essential for identifying specific genetic changes associated with resistance.

Principle: Quantitative real-time PCR (qPCR) is used to measure the expression levels of genes potentially involved in resistance, such as those encoding cytochrome P450s or nAChR subunits.

Materials:

  • Resistant and susceptible insect populations

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green or probe-based qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from individual insects or pools of insects from both resistant and susceptible populations.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with primers for your target gene(s) (e.g., specific CYP genes) and at least two stable reference genes (e.g., actin, GAPDH, RPL32).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression level of the target genes in the resistant population compared to the susceptible population. An upregulation of detoxification enzyme genes in the resistant strain is indicative of metabolic resistance.

Principle: Sequencing of the nAChR subunit genes can identify single nucleotide polymorphisms (SNPs) that may confer resistance.

Materials:

  • Resistant and susceptible insect populations

  • DNA extraction kit

  • PCR primers designed to amplify conserved regions of nAChR subunit genes

  • PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects.

  • PCR Amplification: Amplify the target regions of the nAChR genes using PCR.

  • Gel Electrophoresis: Verify the PCR products by running them on an agarose (B213101) gel.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify any mutations. Compare the identified mutations with known resistance-conferring mutations in other species.

Part 2: Data Presentation

Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation.

Table 1: Susceptibility of Various Pest Species to this compound

Pest SpeciesLife StageBioassay MethodLC50 / LD50 (Susceptible Strain)LC50 / LD50 (Resistant Strain)Resistance Ratio (RR)Reference
Anopheles gambiaeLarvaLarval Bioassay0.14 mg/L0.16 mg/L1.1[5]
Anopheles gambiaeAdultTopical Application0.003 ng/mg0.006 ng/mg2.0[5]
Aedes aegyptiLarvaLarval Bioassay0.23 mg/L0.42 mg/L1.8[5]
Aedes aegyptiAdultTopical Application0.21 ng/mg--[5]
Culex quinquefasciatusLarvaLarval Bioassay0.28 mg/L0.36 mg/L1.3[5]
Culex quinquefasciatusAdultTopical Application0.11 ng/mg0.15 ng/mg1.4[5]
Nilaparvata lugens-Rice Stem Dipping0.53 mg/L>300 mg/L>566[6]
Bemisia tabaciAdultLeaf Dipping0.89 mg/L255.6 mg/L287.2[7]

Table 2: Biochemical Assay Results for this compound Resistant and Susceptible Strains

Pest SpeciesEnzymeAssay SubstrateActivity (Susceptible Strain)Activity (Resistant Strain)Fold IncreaseReference
Bemisia tabaciCytochrome P450p-nitroanisole1.2 nmol/min/mg3.8 nmol/min/mg3.2Hypothetical Data
Nilaparvata lugensEsteraseα-naphthyl acetate5.6 µmol/min/mg15.2 µmol/min/mg2.7Hypothetical Data
Culex quinquefasciatusGSTCDNB25.1 nmol/min/mg62.8 nmol/min/mg2.5Hypothetical Data

Part 3: Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Experimental Workflow

experimental_workflow cluster_bioassays Bioassays cluster_biochemical Biochemical Assays cluster_molecular Molecular Assays Larval Larval Bioassay resistance_level Determine Resistance Level (LC50/LD50, RR) Larval->resistance_level Topical Topical Application Topical->resistance_level Ingestion Ingestion Bioassay Ingestion->resistance_level P450 Cytochrome P450 Assay end Conclusion: Characterize Resistance Profile P450->end EST Esterase Assay EST->end GST GST Assay GST->end qPCR qPCR for Gene Expression qPCR->end Sequencing nAChR Gene Sequencing Sequencing->end start Start: Suspected Resistance start->Larval start->Topical start->Ingestion mechanism Investigate Resistance Mechanism resistance_level->mechanism mechanism->P450 mechanism->EST mechanism->GST mechanism->qPCR mechanism->Sequencing

Caption: Workflow for investigating this compound resistance.

This compound Mode of Action and nAChR Signaling Pathway

nAChR_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to unique site IonChannel Ion Channel Opening nAChR->IonChannel NaCa_influx Na+ / Ca2+ Influx IonChannel->NaCa_influx Depolarization Membrane Depolarization NaCa_influx->Depolarization AP Action Potential Firing Depolarization->AP Neurotransmission Continuous Nerve Stimulation AP->Neurotransmission Paralysis Paralysis and Death Neurotransmission->Paralysis

Caption: this compound's mode of action on the nAChR signaling pathway.

Mechanisms of Insecticide Resistance to this compound

resistance_mechanisms cluster_metabolic Metabolic Resistance cluster_target_site Target-Site Resistance This compound This compound Detoxification Enhanced Detoxification This compound->Detoxification Metabolized to non-toxic form ReducedBinding Reduced Binding Affinity This compound->ReducedBinding Unable to bind effectively P450s Cytochrome P450s P450s->Detoxification Esterases Esterases Esterases->Detoxification GSTs GSTs GSTs->Detoxification NoEffect Insect Survives Detoxification->NoEffect Reduced effective dose nAChR_mutation nAChR Subunit Mutation nAChR_mutation->ReducedBinding ReducedBinding->NoEffect Target is insensitive

Caption: Overview of this compound resistance mechanisms in pests.

References

Protocol for Dinotefuran Bioassays in Laboratory Pest Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol | Version 1.0 | December 22, 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide highly effective against a broad spectrum of piercing-sucking and other insect pests.[1][2] Its systemic and translaminar activity allows for versatile application methods, including foliar sprays, soil drenches, and seed treatments.[1] The primary mode of action for this compound is the disruption of the insect's nervous system by acting as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation, paralysis, and death.[2][3] Notably, this compound binds to a distinct site on the nAChR compared to other neonicotinoids, making it a valuable tool for managing resistance to other insecticides.[1]

This document provides detailed protocols for conducting laboratory bioassays to evaluate the efficacy of this compound against various insect pests. The methodologies described herein are essential for determining lethal concentrations (LC50), lethal doses (LD50), and informing resistance management strategies.

Quantitative Data Summary

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound for various insect pests, as determined by different bioassay methods.

Table 1: Lethal Concentration (LC50) of this compound for Various Insect Pests

Pest SpeciesBioassay MethodLC5095% Confidence IntervalExposure TimeReference
Picromerus lewisi (Female)Not Specified0.624 mg/L0.421–0.833 mg/L72 h[4]
Picromerus lewisi (Male)Not Specified0.592 mg/L0.430–0.756 mg/L72 h[4]
Aromia bungiiDietary Toxicity2.2 ppm0.78–6.51 ppm12 weeks[5]
Bemisia tabaci (MEAM1)Leaf Dip5.54 mg/LNot Specified48 h
Bemisia tabaci (MED)Leaf Dip6.01 mg/LNot Specified48 h

Table 2: Lethal Dose (LD50) of this compound for Various Insect Pests

Pest SpeciesBioassay MethodLD5095% Confidence IntervalExposure TimeReference
Anopheles gambiae (Kisumu)Ingestion0.08 ng/mg0.06–0.11 ng/mg24 h[6][7]
Anopheles gambiae (VK7 2014)Ingestion0.17 ng/mg0.12–0.23 ng/mg24 h[6][7]
Anopheles gambiae (Kisumu)Topical Application0.75 ng/mg0.55–1.03 ng/mg24 h[6]
Anopheles gambiae (VK7 2014)Topical Application5.34 ng/mg3.97–7.19 ng/mg24 h[6]
Anopheles funestus (Fang)Topical Application2.31 ng/mg1.63–3.27 ng/mg24 h[6]
Anopheles funestus (FUMOZ-R)Topical Application7.47 ng/mg5.98–9.32 ng/mg24 h[6]
Blattella germanica (Teikyo-u)Not Specified0.044 µ g/individual 0.026 - 0.074 µ g/individual Not Specified[8]
Blattella germanica (Hiroshima)Not Specified0.049 µ g/individual 0.030 - 0.080 µ g/individual Not Specified[8]

Experimental Protocols

Detailed methodologies for conducting topical application and ingestion bioassays are provided below.

Topical Application Bioassay

This method is used to determine the dose-response of an insect to a specific amount of insecticide applied directly to its body.[9]

Materials:

  • Technical grade this compound (e.g., 98.7% pure)

  • Acetone (B3395972) (analytical grade)

  • Micropipette or micro-applicator capable of delivering 0.5 µL droplets

  • Glass vials or petri dishes

  • Holding cages with access to food and water

  • Test insects (e.g., adult mosquitoes, fruit flies)[9]

  • Chilling plate or access to a cold room/refrigerator

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in acetone. The concentration will depend on the target pest's suspected susceptibility.

    • For example, for mosquitoes, initial concentrations might range from 0.0002% to 0.1% (w/v).[6]

    • Store stock solutions in a dark, cool place.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the stock solution with acetone to create a range of at least 5-6 concentrations.

    • The concentration range should be chosen to produce mortality rates between 10% and 90%.

    • A negative control (acetone only) and a positive control (an insecticide with known efficacy) should be included.[6]

  • Insect Handling and Application:

    • Anesthetize the test insects by chilling them on a cold plate or in a refrigerator for a few minutes to immobilize them.

    • Using a micropipette or micro-applicator, apply a 0.5 µL droplet of the desired this compound concentration directly to the dorsal thorax of each insect.[9]

    • Treat at least 3 replicates of 10-20 insects per concentration.

  • Observation and Data Collection:

    • Place the treated insects in holding cages with access to a sugar solution or appropriate food source.

    • Record knockdown or mortality at various time points, such as 30 minutes, 60 minutes, and 24 hours post-exposure.[6]

    • Insects are considered dead if they are immobile or unable to right themselves when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the negative control group is between 5% and 20%.

    • Analyze the dose-response data using probit analysis to determine the LD50 and LD90 values and their 95% confidence intervals.[10][11][12]

Ingestion Bioassay

This method is suitable for evaluating the toxicity of this compound when ingested by the target pest, which is particularly relevant for systemic insecticides and baits.[7][13]

Materials:

  • Technical grade this compound

  • Sucrose (B13894) solution (e.g., 10%)

  • Feeding apparatus (e.g., plastic pots with cotton wool and netting)[13]

  • Optional: Feeding marker (e.g., fluorescein (B123965) sodium salt - uranine)[7][13]

  • Test insects (e.g., adult mosquitoes)

  • Holding cages

  • Fluorometer or UV light source (if using a fluorescent marker)

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in the 10% sucrose solution.

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations.

    • If using a feeding marker, add it to the sucrose solutions (e.g., 0.8% Uranine).[13]

    • A control group should be provided with the sucrose solution only (with the marker if used).

  • Experimental Setup:

    • Prepare the feeding apparatus by placing a cotton wool pad in a plastic pot and soaking it with the respective treatment or control solution.[13]

    • Cover the pot with a double layer of netting to allow feeding while preventing the insects from drowning.[13]

    • Introduce a known number of test insects (e.g., 20-25 adult mosquitoes) into a holding cage.

    • Provide the feeding apparatus to the insects for a defined exposure period (e.g., 24 hours).[13]

  • Observation and Data Collection:

    • After the exposure period, remove the feeding apparatus.

    • If a feeding marker was used, screen the insects under a UV light or using a fluorometer to confirm ingestion. Only insects that have fed should be included in the mortality calculations.[13]

    • Record mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.[10][11][12]

Visualizations

This compound Bioassay Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassay Execution cluster_topical Topical Application cluster_ingestion Ingestion Assay cluster_post Post-Exposure cluster_analysis Data Analysis prep_insecticide Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_insecticide->prep_dilutions topical_apply Apply 0.5 µL to Thorax prep_dilutions->topical_apply ingestion_prepare Prepare Treated Sucrose Solution prep_dilutions->ingestion_prepare prep_insects Prepare Test Insects (e.g., acclimatize, starve) topical_anesthetize Anesthetize Insects prep_insects->topical_anesthetize ingestion_expose Expose Insects to Treated Food Source prep_insects->ingestion_expose topical_anesthetize->topical_apply post_hold Transfer to Holding Cages topical_apply->post_hold ingestion_prepare->ingestion_expose ingestion_expose->post_hold post_observe Record Mortality at 24, 48, 72h post_hold->post_observe analysis_correct Correct for Control Mortality (Abbott's) post_observe->analysis_correct analysis_probit Probit Analysis (LC50/LD50) analysis_correct->analysis_probit

Caption: Workflow for this compound Bioassays.

Signaling Pathway of this compound

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound nachr Nicotinic Acetylcholine Receptor (nAChR) This compound->nachr Agonist Binding ach Acetylcholine (ACh) ach->nachr Normal Binding ion_channel Ion Channel Opening nachr->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization ca_influx Ca2+ Influx depolarization->ca_influx excitation Continuous Nerve Stimulation depolarization->excitation downstream Downstream Signaling (e.g., PI3K-Akt pathway) ca_influx->downstream paralysis Paralysis & Death excitation->paralysis

Caption: this compound's Mode of Action.

References

Application Notes and Protocols for Environmental Monitoring of Dinotefuran in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for monitoring the neonicotinoid insecticide Dinotefuran (B1670701) in aquatic environments. Due to its high water solubility (39,830 mg L-1 at 25 °C), this compound is prone to leaching into water bodies, making its detection and quantification crucial for environmental risk assessment.[1][2][3] This document outlines detailed protocols for sample collection, preparation, and analysis using various chromatographic techniques, along with comparative data to aid in method selection.

Overview of Analytical Methodologies

The determination of this compound in aquatic samples primarily relies on chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common methods.[1][2][4] Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) has also been utilized.[5][6] The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantagesCommon Detector(s)
HPLC Separation based on polarityRobust, cost-effectiveLower sensitivity and selectivity compared to MSDiode-Array Detector (DAD), Ultraviolet (UV)
LC-MS/MS Separation by polarity, detection by mass-to-charge ratioHigh sensitivity and selectivity, suitable for complex matricesHigher equipment and operational costsTriple Quadrupole (QqQ), Time-of-Flight (TOF)
GC-MS/MS Separation based on volatility and polarity, detection by mass-to-charge ratioHigh sensitivity and selectivityRequires derivatization for polar compounds like this compoundTriple Quadrupole (QqQ)

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analytical results.

  • Water Samples: Collect water samples in clean, pre-rinsed amber glass bottles to prevent photodegradation. Samples should be transported to the laboratory on ice and stored at 4°C. The stability of this compound in water is significant in the absence of light (over 130 days), but its half-life can be as short as 7 days in the presence of sunlight.[1][2]

  • Sediment Samples: Collect sediment samples using a grab sampler or corer. Store samples in clean containers and freeze them at -20°C until analysis to minimize microbial degradation.

Sample Preparation Techniques

Due to the typically low concentrations of this compound in environmental samples and the presence of interfering matrix components, a sample preparation step is essential to extract and concentrate the analyte.

Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP)

This method is effective for extracting this compound from water samples.[1][2]

Protocol for LLE-LTP of Water Samples:

  • To a 100 mL water sample, add a suitable volume of an organic solvent (e.g., acetonitrile).

  • Shake the mixture vigorously for a specified time (e.g., 30 minutes).

  • Place the sample in a freezer at -20°C until the aqueous phase is completely frozen.

  • Decant the organic phase, which contains the extracted this compound.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for chromatographic analysis.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and clean-up of this compound from water samples, offering high recovery and concentration factors.[2]

Protocol for SPE of Water Samples:

  • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by deionized water through it.

  • Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a single step and is particularly useful for complex matrices.[7] While originally developed for solid samples, it has been adapted for water analysis.

Protocol for QuEChERS for Water Samples: [7]

  • Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at a specified speed and time (e.g., 4000 rpm for 5 minutes).

  • Take an aliquot of the upper acetonitrile layer for dispersive SPE (d-SPE) clean-up.

  • For d-SPE, add the supernatant to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences.

  • Vortex and centrifuge.

  • The final extract is ready for analysis.

Table 2: Performance Data for Different Sample Preparation Methods

MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
LLE-LTPWater85.44 - 89.72< 5.8[1][2]
QuEChERSFruits & Vegetables88.2 - 104.53.5 - 5.8[5]
Water ExtractionVegetables99.8 - 106.8≤ 6.9[8]

Instrumental Analysis

HPLC-DAD Analysis

Protocol for HPLC-DAD: [1][2]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Flow Rate: A flow rate of around 1.0 mL/min is standard.

  • Injection Volume: Typically 20 µL.

  • Detection Wavelength: this compound has a maximum absorbance at approximately 270 nm.

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Table 3: HPLC-DAD Method Parameters and Performance

ParameterValueReference
Linear Range10.0 - 210 µg L-1[1][2]
Limit of Detection (LOD)5.00 µg L-1[1][2]
Limit of Quantification (LOQ)10.00 µg L-1[1][2]
LC-MS/MS Analysis

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Protocol for LC-MS/MS: [9]

  • Chromatographic Conditions: Similar to HPLC-DAD, using a C18 column and a water/acetonitrile or water/methanol gradient.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: An internal standard is often used, and quantification is performed using a matrix-matched calibration curve to compensate for matrix effects.[10]

Table 4: LC-MS/MS Method Performance

MatrixLOD (µg L-1)LOQ (µg L-1)Reference
Agricultural Water0.02 - 3.00.1 - 9.9[7]
Groundwater--[2]

Environmental Concentrations of this compound

Monitoring studies have detected this compound in various aquatic ecosystems. The concentrations can vary widely depending on the proximity to agricultural areas and the time of year.

Table 5: Reported Environmental Concentrations of this compound in Water

LocationConcentration Range (ng/L)Reference
Streams across the United States1.60 - 134[11]
Rivers near maize fields in Ontario, Canada12.7 - 75.5[11]
Poyang Lake basin, ChinaMean: 200 ± 296; Max: 802 ± 139[11]
Tropical environmental waters of Indonesiaup to 23.12[11]
Georgia streams, USAup to 46[12]

Experimental Workflows

Workflow for Water Sample Analysis using LLE-LTP and HPLC-DAD

LLE_LTP_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Water_Sample 1. Collect Water Sample Add_Solvent 2. Add Acetonitrile Water_Sample->Add_Solvent Shake 3. Shake Vigorously Add_Solvent->Shake Freeze 4. Freeze at -20°C Shake->Freeze Decant 5. Decant Organic Phase Freeze->Decant Concentrate 6. Concentrate (Optional) Decant->Concentrate HPLC_DAD 7. Analyze by HPLC-DAD Concentrate->HPLC_DAD

Caption: LLE-LTP and HPLC-DAD workflow for this compound analysis in water.

Workflow for Water Sample Analysis using SPE and LC-MS/MS

SPE_LCMSMS_Workflow cluster_collection Sample Collection cluster_spe Solid-Phase Extraction cluster_analysis Analysis Water_Sample 1. Collect Water Sample Condition 2. Condition SPE Cartridge Water_Sample->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute this compound Wash->Elute Evaporate 6. Evaporate and Reconstitute Elute->Evaporate LCMSMS 7. Analyze by LC-MS/MS Evaporate->LCMSMS

Caption: SPE and LC-MS/MS workflow for this compound analysis in water.

Workflow for Water Sample Analysis using QuEChERS and LC-MS/MS

QuEChERS_Workflow cluster_collection Sample Collection cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Water_Sample 1. Collect Water Sample Add_ACN 2. Add Acetonitrile Water_Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge dSPE 5. Add Supernatant to d-SPE Tube Shake_Centrifuge->dSPE Vortex_Centrifuge 6. Vortex & Centrifuge dSPE->Vortex_Centrifuge LCMSMS 7. Analyze by LC-MS/MS Vortex_Centrifuge->LCMSMS

Caption: QuEChERS and LC-MS/MS workflow for this compound analysis in water.

References

Dinotefuran in Turfgrass Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is a critical component in modern turfgrass pest management strategies.[1][2] Its systemic nature, rapid action, and broad-spectrum efficacy make it a valuable tool for controlling a variety of damaging insects.[3] As a member of the IRAC Group 4A, its mode of action involves the disruption of the insect nervous system by acting as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[4][5][6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in turfgrass settings, intended to guide research and development efforts.

Formulations and Target Pests

This compound is available in several formulations suitable for turfgrass applications, each with specific use patterns. Common formulations include soluble granules (SG), water-dispersible granules (WDG), and soluble concentrates (SC). These formulations are effective against a wide range of turfgrass pests.[9]

Target Pests:

  • White Grubs: Larvae of Japanese beetle (Popillia japonica), Oriental beetle (Anomala orientalis), European chafer (Rhizotrogus majalis), Asiatic garden beetle (Maladera castanea), May or June beetles (Phyllophaga spp.), and black turfgrass ataenius (Ataenius spretulus).[10][11][12][13][14][15]

  • Billbugs: Bluegrass billbug (Sphenophorus parvulus), hunting billbug (Sphenophorus venatus), and others.[9][15][16]

  • Chinch Bugs: Southern chinch bug (Blissus insularis) and others.[9][17][18][19]

  • Mole Crickets: Tawny, southern, and short-winged mole crickets (Scapteriscus spp.).[9][10][18]

  • Caterpillars: Armyworms (Spodoptera spp.), cutworms (Agrotis spp.), and sod webworms (Crambus spp.).[9][17][20]

Data Presentation: Application Rates

The following tables summarize recommended application rates for various this compound formulations for the control of key turfgrass pests. Rates can vary based on the specific product label, target pest, and infestation pressure.

Table 1: Granular this compound Formulations - Application Rates

Target PestApplication Rate (lbs product / 1,000 sq (B12106431) ft)Timing of Application
White Grubs2.87April through mid-August (preventative)[10]
Mole Crickets3.8April-May (Florida), mid-May to mid-June (elsewhere) (preventative)[10]

Table 2: Sprayable this compound Formulations (SG, WDG, SC) - Application Rates

Target PestApplication Rate (oz product / 1,000 sq ft)Application Rate (lbs AI / acre)Timing of Application
Billbugs (larval stage)0.2 - 0.40.184 - 0.46Late April or early May (targeting overwintering adults)[16]
White Grubs (preventative)0.2 - 0.40.184 - 0.46Mid-June to early August[11]
Chinch Bugs0.4Not specifiedWhen pests are present and active[19]

AI = Active Ingredient. Rates may need to be converted based on the concentration of the specific product formulation.

Experimental Protocols

Protocol 1: Efficacy Field Trial for White Grub Control

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of a this compound formulation against white grubs in turfgrass.

1. Site Selection and Plot Establishment:

  • Select a turfgrass area with a known history of white grub infestations.[21]
  • Establish replicate plots, typically 5 ft x 5 ft or 10 ft x 10 ft, with untreated buffer zones of at least 1-2 feet between plots to prevent spray drift.[21][22]
  • Arrange plots in a randomized complete block design with 3-4 replications per treatment.[21]

2. Treatments:

  • Test Product(s): One or more rates of the this compound formulation.
  • Reference Product(s): A commercially available standard insecticide for white grub control.
  • Untreated Control: Plots that receive no insecticide application.[21]

3. Application:

  • For granular formulations, use a calibrated spreader to ensure uniform application.[10]
  • For liquid formulations, use a calibrated CO2-powered backpack sprayer with appropriate nozzles to deliver a consistent spray volume.
  • Immediately after application, irrigate the plots with approximately 0.5 inches of water to move the active ingredient into the root zone.[23]

4. Data Collection:

  • At a predetermined time post-application (e.g., 4, 6, and 8 weeks), collect soil cores from each plot. A common method is to take multiple (e.g., 3-5) 4-inch diameter cores per plot.
  • Manually sort through the soil and thatch from each core to count the number of live white grub larvae.
  • Record the number of grubs per square foot for each plot.
  • Assess turfgrass quality and phytotoxicity at regular intervals throughout the trial.

5. Data Analysis:

  • Analyze the grub count data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
  • Calculate the percent control for each treatment relative to the untreated control.

Protocol 2: this compound Residue Analysis in Turfgrass and Soil

This protocol provides a general procedure for the extraction and analysis of this compound residues.

1. Sample Collection and Preparation:

  • Collect turfgrass clippings and soil cores from treated plots at specified intervals post-application.
  • For turfgrass, composite clippings from each plot and store frozen until analysis.
  • For soil, take multiple cores from each plot, composite them, and sieve to remove large debris. Store frozen.

2. Extraction (Solid-Liquid Extraction with Low-Temperature Purification - SLE-LTP):

  • Homogenize a known weight of the soil or turfgrass sample.
  • Add a specific volume of an extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 8:2 v/v).[1][2][3]
  • Vortex the mixture and then freeze at -20°C to separate the aqueous and organic phases.[2][3]
  • Collect the organic supernatant containing the this compound.

3. Clean-up:

  • Pass the extract through a clean-up column containing an adsorbent like primary-secondary amine (PSA) to remove interfering matrix components.[2][3]

4. Analysis (High-Performance Liquid Chromatography - HPLC):

  • Analyze the cleaned-up extract using an HPLC system equipped with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][3]
  • Use a C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid.[3]
  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from certified reference standards.
  • The limit of detection (LOD) and limit of quantification (LOQ) for this compound in soil have been reported to be as low as 10.0 µg/kg and 15.0 µg/kg, respectively.[1][2][3]

Mandatory Visualizations

Signaling Pathway: this compound's Mode of Action

Dinotefuran_Mode_of_Action cluster_synapse Insect Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine releases Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR binds to This compound This compound This compound->nAChR binds to (agonist) Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Nerve_Impulse Continuous Nerve Impulse Transmission Ion_Channel->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: this compound's mode of action at the insect synapse.

Experimental Workflow: Turfgrass Insecticide Field Trial

Field_Trial_Workflow Start Start: Define Objectives (e.g., Efficacy of this compound) Site_Selection Site Selection & Plot Establishment Start->Site_Selection Randomization Treatment Randomization (Randomized Complete Block Design) Site_Selection->Randomization Application Insecticide Application (Granular or Liquid) Randomization->Application Irrigation Post-Application Irrigation Application->Irrigation Data_Collection Data Collection (Grub Counts, Turf Quality) Irrigation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, % Control) Data_Collection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting End End Reporting->End

Caption: Workflow for a typical turfgrass insecticide efficacy trial.

Logical Relationship: Integrated Pest Management (IPM) Decision-Making

IPM_Decision_Making Scouting Scouting & Monitoring (e.g., Soap Flush for Chinch Bugs) Pest_ID Pest Identification Scouting->Pest_ID Threshold Action Threshold Exceeded? Pest_ID->Threshold Chemical_Control Select Appropriate Insecticide (e.g., this compound) Threshold->Chemical_Control Yes No_Action No Action Required, Continue Monitoring Threshold->No_Action No Cultural_Controls Implement Cultural Controls (e.g., Proper Mowing, Irrigation) Cultural_Controls->Threshold Biological_Controls Consider Biological Controls (e.g., Beneficial Nematodes) Biological_Controls->Threshold Application Apply Insecticide According to Label Directions Chemical_Control->Application Evaluation Evaluate Efficacy Application->Evaluation Follow_Up Follow-up Monitoring Evaluation->Follow_Up Follow_Up->Scouting

Caption: Decision-making process for IPM in turfgrass.

References

Application of Dinotefuran in Veterinary Medicine for Flea and Tick Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is a key active ingredient in various veterinary products for the control of ectoparasites such as fleas (Ctenocephalides felis, Ctenocephalides canis) and ticks in dogs and cats.[1] Its rapid onset of action and sustained efficacy make it a valuable tool in preventing and treating infestations, thereby reducing the risk of flea allergy dermatitis (FAD) and the transmission of vector-borne diseases.[2][3] This document provides detailed application notes, experimental protocols, and efficacy data for researchers and professionals involved in the development and evaluation of this compound-based veterinary parasiticides.

Mechanism of Action

This compound acts as an agonist on insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] Unlike other neonicotinoids, this compound's structure is derived from acetylcholine itself.[1] It binds to a specific site on the postsynaptic nAChRs in the insect central nervous system, mimicking the action of the neurotransmitter acetylcholine.[4][5] This binding is irreversible and cannot be broken down by acetylcholinesterase, leading to continuous nerve stimulation, subsequent paralysis, and rapid death of the insect.[4] Notably, this compound exhibits significantly higher binding affinity for insect nAChRs compared to mammalian receptors, which contributes to its favorable safety profile in dogs and cats.[4]

cluster_synapse Insect Synapse This compound This compound nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Irreversibly Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Nerve_Stimulation Continuous Nerve Stimulation nAChR->Nerve_Stimulation Leads to Postsynaptic_Membrane Postsynaptic Membrane Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->nAChR Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Paralysis_Death Paralysis and Death Nerve_Stimulation->Paralysis_Death Results in start Start prep_solutions Prepare Test Solutions (this compound in Acetone) start->prep_solutions coat_vials Coat Glass Vials prep_solutions->coat_vials evaporate Evaporate Solvent coat_vials->evaporate add_fleas Introduce Adult Fleas evaporate->add_fleas incubate Incubate at Controlled Temperature and Humidity add_fleas->incubate assess_mortality Assess Flea Mortality at Time Points incubate->assess_mortality analyze_data Analyze Data (LC50) assess_mortality->analyze_data end End analyze_data->end start Start select_animals Animal Selection and Acclimation start->select_animals pre_infest Pre-treatment Flea Infestation (Day -2) select_animals->pre_infest allocate Treatment Allocation (Day 0) pre_infest->allocate treat Administer Treatment (this compound or Placebo) allocate->treat assess_therapeutic Assess Therapeutic Efficacy (Post-treatment) treat->assess_therapeutic re_infest Weekly Flea Re-infestation assess_therapeutic->re_infest re_infest->re_infest assess_residual Assess Residual Speed of Kill re_infest->assess_residual Weekly calculate Calculate Efficacy (%) assess_residual->calculate end End calculate->end

References

Application Notes and Protocols for the Electroanalytical Determination of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of electroanalytical methods for the quantitative determination of Dinotefuran (B1670701), a neonicotinoid insecticide. It includes detailed application notes on various techniques, a comparative summary of their performance, and step-by-step experimental protocols for their implementation.

Application Notes

Electroanalytical methods offer a compelling alternative to traditional chromatographic techniques for the detection of this compound, providing advantages in terms of speed, cost-effectiveness, and potential for miniaturization and on-site analysis.[1][2][3] The primary electroanalytical techniques employed for this compound analysis are voltammetry, amperometry, and potentiometry.[1][4]

Voltammetric Methods: These are the most widely used electroanalytical techniques for this compound determination.[1][4] They involve applying a varying potential to an electrode and measuring the resulting current. The electrochemical reduction of the nitro group in the this compound molecule is the most common reaction utilized for its detection.[1][4] Various voltammetric techniques such as Square Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV), and Linear Sweep Voltammetry (LSV) have been successfully applied.[1][5] To enhance the sensitivity and selectivity of the measurements, a range of chemically modified electrodes are employed.

  • Square Wave Voltammetry (SWV): This technique is highly sensitive and is effective at minimizing background currents, making it suitable for trace analysis.[5] A notable application involves the use of a renewable silver amalgam film electrode (Hg(Ag)FE) for the determination of this compound in food samples like carrot juice.[1]

  • Differential Pulse Voltammetry (DPV): DPV is another sensitive technique that has been used for the determination of this compound in various water samples using disposable screen-printed sensors with a sputtered bismuth film as the working electrode.[1]

  • Linear Sweep Voltammetry (LSV): LSV has been utilized with a β-cyclodextrin-graphene composite modified glassy carbon electrode (β-CD-rGO/GCE). The β-cyclodextrin in the composite material serves to pre-concentrate this compound at the electrode surface, thereby enhancing the sensitivity of the measurement.[1]

Potentiometric Methods: Potentiometry measures the potential difference between two electrodes in the absence of a significant current. For this compound analysis, the development of ion-selective electrodes (ISEs) based on molecularly imprinted polymers (MIPs) has shown great promise.[6][7] MIPs are polymers synthesized with template molecules (in this case, this compound), creating specific recognition sites that allow for the highly selective binding of the target analyte.[6][7] These sensors have demonstrated a wide linear range and low detection limits for this compound in complex matrices such as cucumber and soil.[6][7]

Amperometric Methods: While less common for this compound, amperometry, which involves measuring the current at a constant potential, has been applied for the detection of other neonicotinoids and could be adapted for this compound.[1]

Quantitative Data Summary

The following table summarizes the performance of various electroanalytical methods for the determination of this compound.

Electrode/SensorTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Sample MatrixRecovery (%)Reference
Silver Amalgam Film Electrode (Hg(Ag)FE)SWV0.1 - 100.03Carrot Juice96.8 - 105[1]
β-CD-rGO/GCELSV0.5 - 1000.1Millet75.25 - 90.43[1]
MIP-based Potentiometric Sensor (Acrylamide washed)Potentiometry0.1 - 100000.0017Cucumber, Soil87.9 - 106.4[6][7]
MIP-based Potentiometric Sensor (Methacrylic acid washed)Potentiometry0.1 - 100000.0017Cucumber, Soil-[6][7]
Sputtered Bismuth Screen-Printed ElectrodeDPV0.5 - 500.16Water95 (after SPE)[1]
PCL/PPy/β-CD Flexible SensorDPV0.2 - 500.05Rice96.67 - 103.65[8]
N/NiCu@C/GCECV0.5 - 600.00173Apple, Tomato, Potato92.1 - 103.4[4]

Experimental Protocols

Protocol 1: Determination of this compound using Square Wave Voltammetry with a Renewable Silver Amalgam Film Electrode (Hg(Ag)FE)

This protocol is based on the method described by Smarzewska et al. for the analysis of this compound in carrot juice.[1]

1. Reagents and Solutions:

  • Britton-Robinson (B-R) buffer (0.04 M, pH 6.5): Prepare by mixing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 6.5 with 0.2 M sodium hydroxide.

  • This compound stock solution (1 mM): Dissolve an appropriate amount of this compound standard in deionized water.

  • Supporting electrolyte: 0.04 M B-R buffer (pH 6.5).

2. Electrode System:

  • Working Electrode: Renewable Silver Amalgam Film Electrode (Hg(Ag)FE).

  • Reference Electrode: Ag/AgCl electrode.

  • Auxiliary Electrode: Platinum wire.

3. Sample Preparation (Carrot Juice):

  • Homogenize fresh carrots to obtain juice.

  • Filter the juice through a 0.45 µm syringe filter.

  • Dilute the filtered juice with the B-R buffer (pH 6.5) as required to bring the concentration within the linear range of the method.

4. Instrumental Parameters (Square Wave Voltammetry):

  • Potential range: -0.4 V to -1.2 V vs. Ag/AgCl.

  • Frequency: 100 Hz.

  • Amplitude: 25 mV.

  • Step potential: 2 mV.

  • Accumulation potential: -0.4 V.

  • Accumulation time: 30 s.

5. Measurement Procedure:

  • Pipette 10 mL of the supporting electrolyte into the electrochemical cell.

  • Deoxygenate the solution by purging with nitrogen gas for 5 minutes.

  • Add a known volume of the prepared sample or standard solution to the cell.

  • Start the SWV measurement using the specified parameters.

  • The reduction peak of this compound will appear at approximately -0.8 V.

  • Construct a calibration curve by plotting the peak current against the concentration of this compound standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Potentiometric Determination of this compound using a Molecularly Imprinted Polymer (MIP)-based Sensor

This protocol is based on the work of Abdel-Ghany et al. for the analysis of this compound in cucumber and soil.[6][7]

1. Reagents and Materials:

  • This compound (template)

  • Acrylamide (B121943) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Polyvinyl chloride (PVC)

  • Dioctyl phthalate (B1215562) (DOP) (plasticizer)

  • Tetrahydrofuran (THF)

  • 0.01 M HCl (for measurements)

2. Preparation of the MIP:

  • Dissolve 0.1 mmol of this compound and 0.4 mmol of acrylamide in a minimal amount of THF.

  • Add 2 mmol of EGDMA and a small amount of AIBN.

  • Polymerize the mixture at 60°C for 24 hours.

  • Grind the resulting polymer and wash extensively with methanol (B129727)/acetic acid (9:1, v/v) to remove the template, followed by methanol to remove the acid.

  • Dry the polymer powder.

3. Fabrication of the Potentiometric Sensor Membrane:

  • Mix 5 mg of the prepared MIP, 30 mg of PVC, and 65 mg of DOP in 5 mL of THF.

  • Pour the mixture into a glass ring placed on a glass plate and allow the THF to evaporate slowly at room temperature.

  • Cut a disc of the resulting membrane and mount it on a PVC tube.

4. Measurement Procedure:

  • Condition the sensor by soaking it in a 10⁻³ M this compound solution for 30 minutes, followed by deionized water for 15 minutes.

  • Use a standard Ag/AgCl reference electrode.

  • Perform potentiometric measurements in 0.01 M HCl.

  • Measure the potential of a series of this compound standard solutions (from 10⁻⁷ M to 10⁻² M).

  • Plot the potential (mV) versus the logarithm of the this compound concentration to obtain a calibration curve.

  • For sample analysis (e.g., cucumber extract), immerse the sensor and the reference electrode in the sample solution and record the potential.

  • Determine the this compound concentration from the calibration curve.

5. Sample Preparation:

  • Cucumber: Homogenize 10 g of cucumber with 20 mL of acetonitrile (B52724). Filter the extract and evaporate the solvent. Dissolve the residue in 0.01 M HCl.[9]

  • Soil: Extract 10 g of soil with 20 mL of acetonitrile by shaking. Filter the extract, evaporate the solvent, and dissolve the residue in 0.01 M HCl.[9]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing & Results Sample Sample Collection (e.g., Water, Soil, Food) Homogenize Homogenization (for solid samples) Sample->Homogenize Extract Extraction (e.g., with Acetonitrile) Homogenize->Extract CleanUp Clean-up/Filtration Extract->CleanUp Dilute Dilution with Supporting Electrolyte CleanUp->Dilute Cell Electrochemical Cell Assembly (WE, RE, CE) Dilute->Cell Electrode Working Electrode (e.g., Modified GCE, Hg(Ag)FE) Electrode->Cell Measurement Voltammetric/Potentiometric Measurement Cell->Measurement Data Data Acquisition (Current vs. Potential or Potential) Measurement->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of This compound Calibration->Quantification Result Result Reporting Quantification->Result

Caption: General workflow for the electroanalytical determination of this compound.

G cluster_electrode β-CD-rGO Modified Electrode Surface GCE Glassy Carbon Electrode rGO rGO Nanosheets GCE->rGO provides large surface area betaCD β-Cyclodextrin (Host) rGO->betaCD immobilization of Complex Host-Guest Complex betaCD->Complex This compound This compound (Guest) This compound->betaCD enters hydrophobic cavity This compound->Complex Signal Enhanced Electrochemical Signal Complex->Signal facilitates electron transfer

Caption: Sensing mechanism of this compound at a β-cyclodextrin modified electrode.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dinotefuran HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the HPLC analysis of Dinotefuran (B1670701).

Troubleshooting Guide

Problem: My this compound peak area is significantly lower in my sample matrix compared to the standard in a clean solvent (ion suppression).

Possible Causes and Solutions:

  • Cause 1: Co-elution of matrix components. Interfering compounds from the sample matrix can co-elute with this compound and suppress its ionization in the mass spectrometer.

    • Solution 1: Optimize Chromatographic Separation. Adjusting the HPLC method can help separate this compound from interfering matrix components.[1]

      • Modify the mobile phase gradient: A shallower gradient can improve the resolution between peaks.

      • Change the mobile phase composition: Experiment with different organic solvents (e.g., methanol (B129727) instead of acetonitrile) or alter the pH of the aqueous phase.

      • Use a different HPLC column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.

    • Solution 2: Enhance Sample Cleanup. A more rigorous sample preparation procedure can remove a larger portion of the interfering matrix components before analysis.[2] Refer to the detailed experimental protocols for Solid Phase Extraction (SPE) and QuEChERS.

    • Solution 3: Dilute the Sample. Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[3]

  • Cause 2: High concentration of non-volatile matrix components. Salts and other non-volatile substances in the sample extract can accumulate in the ion source of the mass spectrometer, leading to a decrease in sensitivity over time.

    • Solution 1: Implement a Desalting Step. Incorporate a desalting step in your sample preparation, such as Solid Phase Extraction (SPE) with a sorbent that does not retain salts.

    • Solution 2: Regular Instrument Maintenance. Clean the ion source of the mass spectrometer regularly according to the manufacturer's instructions to remove any accumulated residue.

Problem: I am observing inconsistent peak areas for this compound across different sample injections from the same matrix (poor reproducibility).

Possible Causes and Solutions:

  • Cause 1: Inconsistent Sample Preparation. Variability in the sample preparation process can lead to differing levels of matrix components in the final extracts.

    • Solution 1: Standardize the Protocol. Ensure that all steps of the sample preparation protocol are performed consistently for every sample. This includes precise measurements of sample weight, solvent volumes, and extraction times.

    • Solution 2: Use an Internal Standard. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is highly recommended to compensate for variations in sample preparation and matrix effects.[4][5][6] The SIL-IS is added at the beginning of the sample preparation process and experiences similar effects as the target analyte, allowing for accurate quantification.[7]

  • Cause 2: HPLC System Instability. Fluctuations in the HPLC system, such as pump performance or column temperature, can affect retention time and peak area.

    • Solution 1: System Equilibration. Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

    • Solution 2: Regular System Maintenance. Perform routine maintenance on the HPLC system, including checking for leaks, replacing worn pump seals, and ensuring the column oven maintains a stable temperature.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound HPLC analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix.[7] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy and precision of quantification.[7]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a post-extraction spiked sample (a blank matrix extract to which the standard has been added) at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: Both Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods for cleaning up sample extracts and reducing matrix effects in this compound analysis. The choice between them often depends on the specific matrix and the desired throughput.

Q4: When should I use a matrix-matched calibration curve?

A4: A matrix-matched calibration curve is recommended when significant matrix effects are observed and a stable isotope-labeled internal standard is not available.[5][6] This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate this compound quantification?

A5: While not strictly mandatory in all cases, using a SIL-IS like this compound-d3 is the most robust way to correct for both matrix effects and variability in sample recovery, leading to the most accurate and precise results.[4][5][6]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of this compound-d3 internal standard solution.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for the specific matrix and SPE cartridge used.

  • Extraction:

    • Homogenize a suitable amount of the sample (e.g., 5-10 g) with an appropriate extraction solvent (e.g., acetonitrile or methanol).

    • Centrifuge or filter the extract to remove solid particles.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cartridge) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.

  • Sample Loading:

    • Dilute the sample extract with water or an appropriate buffer and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge using a suitable elution solvent (e.g., acetonitrile or methanol).

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase or a suitable solvent for HPLC analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for this compound in Soil Using Different Extraction Methods

Extraction MethodCleanup AdsorbentMatrix Effect (%)Reference
SLE-LTP50 mg PSA15
QuEChERS400 mg C189.74[5]
QuEChERS200 mg PSA + 200 mg C18-9.63[5]

SLE-LTP: Solid-Liquid Extraction with Low-Temperature Partitioning; PSA: Primary Secondary Amine. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Table 2: Recovery Rates of this compound in Various Food Matrices

MatrixSpiking Level (mg/kg)Recovery Rate (%)Relative Standard Deviation (RSD, %)Reference
Grapes0.0192.85.6
Nectarines0.1094.74.5
Watermelons1.0099.13.6
Cucumbers0.0188.25.5
Spinach0.1099.64.4
Celery1.0097.43.7

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solutions Solutions Symptom Inaccurate or Irreproducible This compound Quantification CheckME Assess for Matrix Effects (Post-Extraction Spike) Symptom->CheckME CheckSystem Evaluate HPLC System Performance Symptom->CheckSystem OptimizeChroma Optimize Chromatography CheckME->OptimizeChroma Matrix Effects Present ImproveCleanup Enhance Sample Cleanup (SPE, QuEChERS) CheckME->ImproveCleanup Matrix Effects Present UseIS Use Stable Isotope-Labeled Internal Standard CheckME->UseIS Matrix Effects Present MatrixMatch Use Matrix-Matched Calibration CheckME->MatrixMatch Matrix Effects Present SystemMaintenance Perform System Maintenance CheckSystem->SystemMaintenance System Instability Detected

Caption: A flowchart for troubleshooting inaccurate this compound HPLC results.

Sample_Prep_Workflow cluster_start Start cluster_extraction Extraction cluster_cleanup Cleanup cluster_end Analysis Start Sample Homogenization QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Start->QuEChERS SPE_Extract Solvent Extraction (e.g., Acetonitrile) Start->SPE_Extract dSPE d-SPE Cleanup (PSA, C18) QuEChERS->dSPE SPE Solid Phase Extraction (SPE Cartridge) SPE_Extract->SPE Analysis HPLC-MS/MS Analysis dSPE->Analysis SPE->Analysis

Caption: A workflow diagram of common sample preparation methods for this compound analysis.

References

Technical Support Center: Optimizing Dinotefuran Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of dinotefuran (B1670701) from challenging high-organic matter soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-organic matter soil so challenging?

High-organic matter soils present a significant challenge due to the strong interactions between this compound and soil components like humic and fulvic acids.[1] These interactions can lead to low recovery rates. Furthermore, the co-extraction of these organic components can cause significant matrix effects during analysis, particularly with sensitive techniques like LC-MS/MS, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3]

Q2: What are the most common methods for extracting this compound from soil?

The most frequently employed methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP).[4][5] While QuEChERS is widely used for its simplicity, SLE-LTP has been shown to be a highly efficient alternative for soil samples, sometimes requiring fewer steps and less adsorbent for cleanup.[4][5]

Q3: What is the "matrix effect" and how can it be minimized in high-organic matter soils?

The matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte (this compound) due to co-extracted compounds from the soil matrix.[2][3] In high-organic matter soils, co-extracted humic substances are major contributors.[1] To minimize this, several strategies can be employed:

  • Effective Cleanup: Use of adsorbents like primary-secondary amine (PSA) or C18 during the cleanup step can remove interfering compounds.[4][5]

  • Method Optimization: Techniques like SLE-LTP can minimize the co-extraction of matrix components by freezing the aqueous phase, thereby trapping interferents.[4][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can compensate for signal alterations.[6][7]

Q4: Which solvent system is most effective for this compound extraction from soil?

Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound.[4][7] Studies have shown that a mixture of acetonitrile and water (e.g., 8:2 v/v) provides excellent recovery rates.[4][8][9] The high water solubility of this compound (39.8 g/L) means that managing the water content in the extraction process is crucial for efficient partitioning into the organic solvent phase.[4][5][10]

Troubleshooting Guide

Problem 1: Low recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Ensure you are using an optimized solvent system. Acetonitrile or an acetonitrile/water mixture is recommended.[4][8] Reducing the amount of water added to the soil sample can improve the transfer of the highly water-soluble this compound into the acetonitrile phase.[4][5]
Strong Analyte-Matrix Interaction High organic matter can strongly bind this compound.[1][11] Increase shaking or vortexing time during the initial solvent extraction step to ensure thorough mixing and partitioning.[7]
Suboptimal pH The pH of the extraction solvent can influence recovery. While some methods use acidified acetonitrile, others do not specify. If recovery is low, consider a methodical evaluation of pH adjustments.
Loss During Cleanup The chosen cleanup sorbent may be retaining this compound. Evaluate different sorbents (e.g., PSA, C18) and their amounts. For example, PSA has been shown to be effective for neonicotinoids in soil extracts.[4]

Problem 2: Significant signal suppression or enhancement (Matrix Effect).

Possible Cause Troubleshooting Step
Co-eluting Matrix Components High-organic matter soils are rich in co-extractives like humic acids.[1] An additional cleanup step is often necessary.[5]
Insufficient Cleanup The amount or type of cleanup sorbent may be inadequate. Primary-secondary amine (PSA) is effective at removing organic acids and other interferents.[4] Experiment with different amounts of PSA (e.g., 25 mg, 50 mg, 100 mg) to find the optimal balance between interferent removal and analyte recovery.[5]
Ionization Competition in MS Source Matrix components can compete with this compound for ionization in the mass spectrometer source.[2][3] Dilute the final extract to reduce the concentration of interfering compounds. However, ensure the final this compound concentration remains above the limit of quantification (LOQ).
Inaccurate Quantification If matrix effects cannot be eliminated, they must be compensated for. Always use matrix-matched calibration curves for accurate quantification.[6][7]

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods from Soil

MethodKey AdvantagesCleanup AdsorbentNumber of StepsReference
SLE-LTP Fewer steps, less adsorbent needed.50 mg PSAFewer[4][5]
QuEChERS Widely used, simple, and fast.Varies (e.g., PSA, C18)More[5][6]
SPE High selectivity.No cleanup stage reportedMore[5]

Table 2: Effect of Cleanup Sorbent on this compound Signal (SLE-LTP Method)

Sorbent TypeAmount (mg)Relative this compound SignalNotesReference
PSA 25LowerShowed less cleanup efficiency.[4]
PSA 50 Highest Optimal for removing interferents without reducing the this compound signal. [4][5]
PSA 100HighSimilar to 50 mg.[4]
C18 50HighSimilar signal to 50 mg PSA.[4][5]
Silica 25, 50, 100LowestPromoted a smaller chromatographic area for this compound.[4]

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP)

This protocol is adapted from the optimized method described by Soares et al. (2024) for its proven efficiency in soil matrices.[4][5]

1. Sample Preparation:

  • Weigh 4 g of the high-organic matter soil sample into a 22 mL glass vial.

2. Fortification (for QC/Recovery):

  • Spike the sample with a known concentration of this compound standard solution. Allow it to rest for one hour to ensure interaction with the soil matrix.

3. Extraction:

  • Add 2 mL of ultrapure water to the soil sample.

  • Add 8 mL of acetonitrile (ACN).

  • Vortex the mixture vigorously for 30 seconds.

4. Low-Temperature Purification:

  • Place the vial in a freezer at -20°C for at least 1 hour, or until the aqueous phase is completely frozen. This step traps non-polar interferents and matrix components in the ice.

5. Supernatant Collection:

  • Carefully decant approximately 3 mL of the liquid organic supernatant (acetonitrile layer) into a clean centrifuge tube.

6. Dispersive SPE (d-SPE) Cleanup:

  • Add 50 mg of primary-secondary amine (PSA) adsorbent to the centrifuge tube containing the supernatant.

  • Vortex for 30 seconds.

  • Centrifuge to pellet the adsorbent.

7. Final Extract Preparation:

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis by HPLC-DAD or LC-MS/MS.

Protocol 2: General QuEChERS Method Outline

The QuEChERS method is a widely recognized alternative.

1. Sample Hydration & Extraction:

  • Weigh 10 g of soil into a 50 mL centrifuge tube. Add water if the soil is dry and allow it to hydrate.[7]

  • Add 10 mL of acetonitrile.

  • Add a QuEChERS salt packet (commonly MgSO₄ and NaCl or a buffered version).

  • Shake vigorously for 1-5 minutes.[7]

2. Centrifugation:

  • Centrifuge the tube to separate the organic layer from the solid and aqueous layers.

3. d-SPE Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a cleanup sorbent (e.g., PSA, C18).

  • Vortex and centrifuge.

4. Analysis:

  • The resulting supernatant is ready for analysis.

Visualized Workflows and Logic

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_cleanup Cleanup Phase cluster_analysis Analysis Phase A 1. Weigh 4g Soil B 2. Add 2mL Water & 8mL ACN A->B C 3. Vortex 30s B->C D 4. Freeze at -20°C for 1h C->D E 5. Decant ACN Supernatant D->E F 6. Add 50mg PSA E->F G 7. Vortex & Centrifuge F->G H 8. Filter & Inject for LC-MS/MS G->H

Caption: Experimental workflow for the SLE-LTP method.

G Start Start: Low this compound Recovery CheckSolvent Is extraction solvent Acetonitrile-based? Start->CheckSolvent OptimizeSolvent Action: Switch to ACN or ACN/Water (8:2 v/v)[4] CheckSolvent->OptimizeSolvent No CheckHydration Is soil highly organic and dry? CheckSolvent->CheckHydration Yes OptimizeSolvent->CheckHydration OptimizeHydration Action: Reduce initial water volume to improve partitioning[5] CheckHydration->OptimizeHydration Yes CheckCleanup Is a cleanup step used? CheckHydration->CheckCleanup No OptimizeHydration->CheckCleanup AddCleanup Action: Add d-SPE cleanup with 50mg PSA[4] CheckCleanup->AddCleanup No CheckSorbent Is cleanup sorbent PSA or C18? CheckCleanup->CheckSorbent Yes End Re-evaluate Recovery AddCleanup->End OptimizeSorbent Action: Avoid Silica. Use PSA or C18 for cleanup[4] CheckSorbent->OptimizeSorbent No CheckSorbent->End Yes OptimizeSorbent->End

References

Technical Support Center: Gas Chromatography Analysis of Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving poor peak shape issues encountered during the gas chromatography (GC) analysis of Dinotefuran.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a polar neonicotinoid, is commonly caused by secondary interactions with active sites within the GC system.[1][2][3] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, column, or packing material.[2][3] this compound's polar functional groups can form hydrogen bonds with these sites, causing some molecules to be retained longer than others, resulting in an asymmetrical peak.[2][4] Other causes can include physical issues like a poorly cut column, incorrect column installation depth, or contamination.[1][4][5]

Q2: Can the GC inlet temperature affect this compound's peak shape?

Yes, the inlet temperature is critical. While a high temperature is needed to ensure complete vaporization of the sample, this compound can be thermally labile.[4] An excessively high inlet temperature can cause the compound to degrade, which may appear as peak tailing or the emergence of smaller, broader peaks.[4] Conversely, a temperature that is too low can lead to slow sample transfer and peak broadening.

Q3: My baseline is noisy and I'm seeing ghost peaks. What could be the cause?

Noisy baselines and ghost peaks are typically signs of contamination or column bleed.[6][7] Contamination can originate from the sample matrix, the carrier gas, or residues from previous injections accumulating in the inlet liner or at the head of the column.[4][6] Ghost peaks specifically can appear when remnants of a previous, more concentrated sample elute in a subsequent run.[6] Column bleed occurs when the stationary phase breaks down at high temperatures, leading to a rising baseline, especially during a temperature ramp.

Q4: All my peaks, not just this compound, are showing poor shape. What does this indicate?

When all peaks in a chromatogram, including the solvent peak, exhibit issues like tailing or broadening, the problem is likely a physical or mechanical issue rather than a chemical one specific to this compound.[1] Common culprits include a disruption in the carrier gas flow path, which can be caused by a poorly installed column, a leak in the system, or an incorrect column position in the inlet.[1][4]

Q5: Is LC-MS/MS a better technique for this compound analysis than GC-MS?

Liquid chromatography (LC) is commonly used for this compound analysis due to its compatibility with polar compounds.[8] However, GC-MS/MS is also a powerful technique for its detection and quantification.[8][9] While some neonicotinoids can be challenging to analyze by GC due to their polarity and potential for thermal degradation, a well-developed GC method with an inert flow path can provide excellent results, including high sensitivity and good recovery rates.[8][10]

Troubleshooting Guide for Poor Peak Shape

This section provides a systematic approach to identifying and resolving common peak shape problems for this compound.

Problem 1: Peak Tailing

Peak tailing is the most common issue for polar analytes like this compound. It leads to poor resolution and inaccurate integration.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Tailing Peak (Asymmetry Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical/Flow Path Issue check_all_peaks->physical_issue  Yes   chemical_issue Likely Chemical Activity Issue check_all_peaks->chemical_issue  No   check_column_install 1. Check Column Installation (Position & Cut Quality) physical_issue->check_column_install check_leaks 2. Check for System Leaks (Inlet, Septum, Fittings) check_column_install->check_leaks check_flow 3. Verify Carrier Gas Flow Rates check_leaks->check_flow end_node Peak Shape Improved check_flow->end_node check_liner 1. Use an Inert Liner (e.g., Ultra Inert with wool) chemical_issue->check_liner check_column 2. Use an Inert GC Column (e.g., DB-5ms Ultra Inert) check_liner->check_column maintenance 3. Perform Inlet Maintenance (Replace Septum & Liner, Trim Column) check_column->maintenance check_temp 4. Optimize Inlet Temperature (Avoid excessively high temp.) maintenance->check_temp check_temp->end_node

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Potential CauseRecommended Solution
Active Inlet Liner Replace the standard liner with a high-quality, deactivated (inert) liner. Liners with glass wool can help trap non-volatile matrix components and promote better sample vaporization.
Active GC Column Ensure you are using a highly inert column, such as a DB-5ms Ultra Inert or equivalent. If the column is old, active sites may have developed. Trimming 10-20 cm from the inlet side of the column can remove contamination.[11]
Column Contamination Bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer) to remove contaminants. If this fails, trim the front end of the column.[11]
Incorrect Column Installation A poor column cut can create turbulence.[4] Always use a ceramic scoring wafer for a clean, 90-degree cut and inspect it with a magnifier. Ensure the column is installed at the correct depth in the inlet as specified by the instrument manufacturer.[1]
Thermal Degradation Lower the inlet temperature in increments of 10-20°C to see if peak shape improves without compromising peak broadness.
Sample Overload If the peak is also broad and fronting, the column may be overloaded.[2] Dilute the sample or decrease the injection volume.
Problem 2: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common for this compound but can occur.

Potential CauseRecommended Solution
Column Overload This is the most common cause of fronting.[2][5] The concentration of this compound is too high for the column's capacity. Dilute the sample or reduce the injection volume.
Solvent Mismatch If the sample is dissolved in a solvent that is much stronger or more non-polar than the stationary phase, it can cause the analyte band to move too quickly at the beginning, leading to fronting. If possible, dissolve the sample in a solvent compatible with the stationary phase.
Poor Column Condition A collapsed column bed or a void at the head of the column can sometimes cause fronting.[3][12] This usually requires column replacement.
Problem 3: Split Peaks

Split peaks suggest that the sample is being introduced onto the column as two distinct bands.

Potential CauseRecommended Solution
Improper Injection Technique A fast autosampler injection into an empty liner can cause the sample to bounce and enter the column inefficiently.[13] Use a liner with deactivated glass wool to act as a vaporization surface or reduce the injection speed if possible.
Inlet Temperature Too Low If the inlet is not hot enough, the sample may vaporize slowly and incompletely, leading to a split injection band. Ensure the temperature is adequate for the solvent and analytes.
Blocked Column or Liner A partial blockage at the column inlet or in the liner can cause the sample flow to split.[12] Replace the liner and trim the front of the column.
Solvent Condensation If the initial oven temperature is too low relative to the solvent's boiling point, the solvent can condense on the column, trapping the analyte and causing it to re-introduce as a second band. Ensure proper solvent focusing conditions.[5]

Recommended Experimental Protocol

This protocol is a starting point for the analysis of this compound by GC-MS/MS and is based on validated methods.[8] Optimization may be required for specific sample matrices or instrumentation.

1. Sample Preparation (Solvent Conversion)

  • Extract this compound from the sample matrix using a suitable solvent like acetonitrile.

  • Centrifuge the extract to separate solids.

  • Take the supernatant and evaporate it to near dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1-2 mL of a GC-compatible solvent such as ethyl acetate (B1210297) or n-hexane.

  • Vortex the solution and filter it through a 0.22 µm syringe filter into a GC vial.

Sample Preparation Workflow

G cluster_1 Sample Preparation for GC Analysis node_1 1. Extract Sample (e.g., with Acetonitrile) node_2 2. Centrifuge (Separate solids) node_1->node_2 node_3 3. Collect Supernatant node_2->node_3 node_4 4. Evaporate to Dryness (Nitrogen stream, 40°C) node_3->node_4 node_5 5. Reconstitute (in GC-compatible solvent) node_4->node_5 node_6 6. Filter (0.22 µm syringe filter) node_5->node_6 node_7 Ready for Injection node_6->node_7

References

Technical Support Center: Optimizing Mobile Phase for Dinotefuran Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of Dinotefuran using reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A common starting point for the analysis of this compound on a C18 column is a mixture of acetonitrile (B52724) and water.[1][2] The exact ratio can be adjusted to achieve the desired retention time, but a common isocratic mobile phase is acetonitrile/water (1:9, v/v).[1] For gradient elution, a mixture of acetonitrile with 0.1% (v/v) formic acid and water with 0.1% (v/v) formic acid is often used.[3]

Q2: What is the recommended detection wavelength for this compound?

This compound is typically detected using a UV detector at a wavelength of 270 nm.[1][3]

Q3: Which type of HPLC column is most suitable for this compound analysis?

Octadecylsilanized silica (B1680970) gel (C18 or ODS) columns are widely used and recommended for the reverse-phase separation of this compound.[1][3][4] These columns provide good retention and separation for this moderately polar compound.

Q4: Why is an acid, like formic acid, often added to the mobile phase?

Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase helps to control the pH.[3][5] For polar compounds that may interact with residual silanol (B1196071) groups on the silica-based stationary phase, a low pH mobile phase ensures these silanols are protonated, minimizing secondary interactions that can lead to poor peak shape (tailing).[6][7]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Peak Tailing)

Q: My this compound peak is broad and shows significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue in reverse-phase HPLC and can compromise the accuracy of quantification.[6][8] It is often caused by secondary interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of tailing for polar or basic compounds is often interaction with acidic residual silanol groups on the silica surface of the column.[6][7]

    • Solution: Suppress the ionization of silanol groups by lowering the mobile phase pH. Adding 0.1% formic acid or phosphoric acid to the aqueous and organic components of your mobile phase can significantly improve peak symmetry.[3][9]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: A partially blocked inlet frit or a void at the head of the column can cause peak shape issues.

    • Solution: First, try reversing and flushing the column (disconnected from the detector). If the problem persists, the column may need to be replaced.[10]

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

  • Prepare Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

  • Equilibrate: Equilibrate the column with your initial mobile phase composition (e.g., 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analyze: Inject your this compound standard and observe the improvement in peak shape.

dot

G start This compound Peak Tailing Observed check_silanol Primary Cause: Secondary Silanol Interactions? start->check_silanol solution_ph Solution: Lower Mobile Phase pH (e.g., Add 0.1% Formic Acid) check_silanol->solution_ph Yes check_overload Is the column overloaded? check_silanol->check_overload No end_node Peak Shape Improved solution_ph->end_node solution_dilute Solution: Dilute Sample / Reduce Injection Volume check_overload->solution_dilute Yes check_column Is the column old or contaminated? check_overload->check_column No solution_dilute->end_node solution_flush Solution: Reverse-flush or Replace Column check_column->solution_flush Yes check_column->end_node No, review other factors solution_flush->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Problem 2: Insufficient or Excessive Retention Time

Q: My this compound peak is eluting too early (poor retention) or too late (long analysis time). How can I adjust the retention time?

A: Retention time in reverse-phase HPLC is primarily controlled by the strength of the mobile phase, specifically the percentage of the organic solvent.[5]

  • To Increase Retention Time: If this compound elutes too close to the solvent front (void volume), you need to decrease the mobile phase strength. This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.

  • To Decrease Retention Time: If the analysis is taking too long, you can increase the mobile phase strength by increasing the percentage of the organic solvent .

Data Presentation: Effect of Mobile Phase Composition on Retention

The following table illustrates how changing the acetonitrile (ACN) concentration affects the retention time (tR) of this compound. Note that a 10% change in organic modifier can result in a 2- to 3-fold change in retention.[5]

Mobile Phase Composition (ACN:Water, v/v)Expected Retention Time (t R)Observation
30:70LongStrong retention, long run time
20:80ModerateGood retention, suitable for analysis
10:90ShortWeak retention, risk of co-elution

Experimental Protocol: Adjusting Mobile Phase Strength

  • Baseline Method: Start with an isocratic mobile phase of Acetonitrile/Water (10:90, v/v).[1]

  • Observation: If the retention time is too short (e.g., less than 2 minutes), proceed to the next step.

  • Adjustment: Prepare a new mobile phase with a lower concentration of acetonitrile, for example, Acetonitrile/Water (5:95, v/v).

  • Re-equilibration: Equilibrate the column with the new mobile phase for 15-20 minutes.

  • Analysis: Inject the sample and compare the retention time to the previous run. Continue to adjust the ratio until the desired retention (ideally a retention factor, k, between 2 and 10) is achieved.[5]

Problem 3: Inconsistent Retention Times (Drifting)

Q: The retention time of this compound is shifting from one injection to the next. What is causing this instability?

A: Retention time drift can be caused by several factors, often related to the stability of the HPLC system and mobile phase.[11][12]

Possible Causes & Solutions:

  • Insufficient Column Equilibration: The column chemistry, especially with buffered mobile phases, requires time to stabilize.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition Change: Volatile components in the mobile phase (like acetonitrile or additives like formic acid) can evaporate over time, changing the composition and affecting retention.[12]

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.

  • Temperature Fluctuations: Column temperature significantly affects retention time.[11]

    • Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 40°C).[1]

  • Pump and Hardware Issues: Inconsistent flow rates from the pump due to worn seals or air bubbles can cause drift.[11]

    • Solution: Degas the mobile phase properly. Check for leaks in the system and perform regular pump maintenance.[10]

dot

G cluster_params Adjustable Mobile Phase Parameters cluster_effects Chromatographic Effects param_organic Organic Solvent % effect_retention Retention Time param_organic->effect_retention Strongly Influences effect_selectivity Selectivity param_organic->effect_selectivity Can Influence param_ph Mobile Phase pH param_ph->effect_retention Influences Ionizable Compounds effect_shape Peak Shape param_ph->effect_shape Strongly Influences param_additive Buffer/Additive Type param_additive->effect_shape Influences param_additive->effect_selectivity Can Influence

Caption: Logical relationships in mobile phase optimization.

This technical support guide provides a starting point for troubleshooting and optimizing your reverse-phase HPLC method for this compound. For persistent issues, further investigation into sample preparation, instrument parameters, and column chemistry may be required.

References

Dinotefuran stability issues in solution and during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of dinotefuran (B1670701) in solution and during storage. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by light and, to a lesser extent, pH and temperature. This compound is notably susceptible to photodegradation, meaning it breaks down when exposed to light.[1][2][3][4][5] It is relatively stable to hydrolysis in aqueous solutions within a pH range of 4 to 9.[1]

Q2: How quickly does this compound degrade in an aqueous solution under light?

A2: this compound degrades rapidly in aqueous solutions upon exposure to light. The half-life of this compound due to aqueous photolysis is approximately 1.8 days.[1] Under natural sunlight conditions, the half-life can range from 3.6 to 3.8 hours.[2][3][5]

Q3: Is this compound stable in the dark when dissolved in water?

A3: Yes, this compound is significantly more stable in aqueous solutions when protected from light. In dark conditions, its half-life can be dramatically extended.

Q4: What is the recommended way to store this compound stock solutions?

A4: To ensure stability, this compound stock solutions, particularly those prepared with organic solvents like acetonitrile (B52724) or DMSO, should be stored in a cool, dry, and dark place.[1] For long-term storage, it is advisable to keep them at -20°C. When using acetonitrile as the solvent, storage at 4°C is also a suitable option for shorter durations.[6]

Q5: In which common laboratory solvents is this compound stable?

A5: this compound has been shown to be stable in a variety of common organic solvents at room temperature, including methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and dichloromethane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in bioassays using aqueous this compound solutions. Degradation of this compound due to light exposure.Prepare fresh aqueous solutions of this compound for each experiment and protect them from light by using amber vials or covering the containers with aluminum foil.
Precipitate formation in this compound stock solution upon refrigeration. The solvent may not be suitable for cold storage, or the concentration of this compound may be too high.If using a solvent other than DMSO or acetonitrile, consider switching to one of these. If the concentration is high, try preparing a slightly more dilute stock solution. Ensure the solution is fully dissolved before storage.
Loss of this compound activity in a multi-component solution. Potential incompatibility with other reagents in the mixture.This compound may be incompatible with strong oxidizing agents. Avoid mixing with such compounds. If you suspect an interaction, it is advisable to test the stability of this compound in the presence of the other components individually.
Unexpected peaks appearing in HPLC analysis of a stored this compound solution. This could indicate the presence of degradation products.The primary degradation products of this compound in aqueous solutions are 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF) and demethylated this compound (DN).[7] If these are detected, it confirms that your solution has degraded. Prepare a fresh solution and ensure proper storage conditions.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solution (Photolysis)

TemperaturePhotolysis Rate Constant (min⁻¹)Half-life (minutes)
20°C0.00110630
10°C0.00079877
0°C0.000491414

Data adapted from a study on the photolysis of this compound in aqueous solutions.[8]

Table 2: General Storage Recommendations for this compound Solutions

SolventStorage TemperatureRecommended DurationSpecial Considerations
Acetonitrile4°CShort-termKeep tightly sealed to prevent evaporation.
Acetonitrile-20°CLong-termEnsure it is brought to room temperature and properly mixed before use.
DMSO-20°CLong-termHygroscopic; store in a desiccated environment. Thaw and mix thoroughly before use.

Experimental Protocols

Protocol for Assessing Photostability of this compound in Aqueous Solution

This protocol is a general guideline based on OECD recommendations for testing the photostability of chemicals.

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

Materials:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Quartz or borosilicate glass vessels

  • A light source capable of simulating natural sunlight (e.g., Xenon lamp)

  • A temperature-controlled environment

  • HPLC with a suitable column and detector for this compound analysis

  • Dark control vessels (wrapped in aluminum foil)

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and dilute it with high-purity water to the desired final concentration. The final concentration of the organic solvent should be minimal.

  • Sample Preparation: Aliquot the aqueous this compound solution into several quartz or borosilicate glass vessels. Prepare an equal number of dark control samples by wrapping the vessels completely in aluminum foil.

  • Exposure to Light: Place the test and dark control vessels in a temperature-controlled chamber equipped with a calibrated light source that simulates sunlight.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from one of the test vessels and its corresponding dark control.

  • Sample Analysis: Immediately analyze the collected samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate constant and the half-life of this compound under the specific light and temperature conditions.

Visualizations

experimental_workflow A Prepare Aqueous this compound Solution B Aliquot into Test and Dark Control Vessels A->B C Expose to Simulated Sunlight B->C D Collect Samples at Time Intervals C->D E Analyze Samples by HPLC D->E F Calculate Degradation Rate and Half-life E->F

Caption: Experimental workflow for assessing the photostability of this compound.

troubleshooting_guide A Inconsistent Experimental Results B Check for this compound Degradation A->B C Review Solution Preparation and Storage A->C D Investigate Potential Reagent Incompatibility A->D E Analyze for Degradation Products (e.g., UF, DN) B->E If degradation is suspected G Ensure Proper Solvent and Storage Temperature C->G H Test for Interactions with Individual Components D->H F Prepare Fresh Solutions, Protect from Light E->F If degradation products are found

Caption: A logical troubleshooting guide for this compound stability issues.

References

Minimizing Dinotefuran degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Dinotefuran (B1670701) degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low recovery of this compound in my samples. What are the potential causes and how can I troubleshoot this?

Low recovery of this compound can be attributed to several factors throughout the analytical workflow, primarily degradation of the analyte or inefficient extraction. Here’s a systematic approach to troubleshooting:

  • Sample Handling and Storage:

    • Issue: this compound is susceptible to photodegradation.[1][2] Exposure of samples to sunlight or even ambient laboratory light during collection, transport, and processing can lead to significant loss.

    • Troubleshooting:

      • Collect samples in amber glass containers or wrap containers in aluminum foil to protect them from light.

      • Process samples as quickly as possible upon arrival at the laboratory.

      • If immediate analysis is not possible, store samples in the dark at or below -20°C.[3][4] Studies have shown this compound to be stable for extended periods under these conditions.

  • Extraction Efficiency:

    • Issue: Incomplete extraction from the sample matrix is a common cause of low recovery. The choice of extraction solvent and method is critical.

    • Troubleshooting:

      • Solvent Selection: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from various matrices, including agricultural products and soil.[5][6] For some matrices, a mixture of acetonitrile and water (e.g., 8:2 v/v) can improve extraction efficiency.[5][7]

      • Homogenization: Ensure thorough homogenization of the sample with the extraction solvent to maximize the surface area for extraction.

      • Matrix-Specific Issues: For complex matrices like soil, consider methods like solid-liquid extraction with low-temperature purification (SLE-LTP) to improve recovery.[5][8]

  • Sample Cleanup:

    • Issue: Inadequate cleanup can lead to matrix effects in the final analysis, which can suppress the instrument signal and result in apparent low recovery.

    • Troubleshooting:

      • Utilize appropriate solid-phase extraction (SPE) cartridges for cleanup. Primary-secondary amine (PSA) is effective in removing interferences from soil extracts.[5][8]

      • For complex matrices, a multi-step cleanup approach may be necessary.

  • pH of the Extraction Solvent:

    • Issue: this compound is stable to hydrolysis in a pH range of 4-9.[2][9] However, strongly alkaline conditions (pH 11 and 13) can cause significant degradation.[10]

    • Troubleshooting:

      • Ensure the pH of your extraction solvent and any aqueous solutions used during sample preparation are within the stable range (pH 4-9).

      • If the sample matrix is inherently alkaline, consider buffering the extraction solvent.

Q2: How can I prevent this compound degradation during sample storage?

To ensure the integrity of your samples, proper storage is crucial.

  • Short-term Storage: If samples are to be analyzed within a few days, store them in a refrigerator at 4°C and protected from light.

  • Long-term Storage: For storage longer than a few days, freezing at -20°C is recommended.[3][4] this compound has been shown to be stable for up to 30 days in cotton seed oil samples stored at this temperature with minimal degradation.[3] Another study confirmed the stability of this compound and its metabolites in plant and soil samples for 7 months at -20°C.[4] Samples should always be stored in the dark.

Q3: What are the main degradation products of this compound, and can they interfere with my analysis?

The primary degradation pathways for this compound are photodegradation and metabolism in soil and biological systems.

  • Photodegradation: Exposure to sunlight can lead to the formation of several photoproducts. The main photodegradation pathways include oxidation, reduction, and hydrolysis after the removal of the nitro group.[11]

  • Metabolism: In soil and plants, this compound can be metabolized to compounds such as 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF) and demethylated this compound (DN).[10]

Interference: These degradation products have different chemical properties than the parent this compound and may or may not interfere with your analysis depending on the chromatographic conditions and the detector used. When developing a new method, it is advisable to check for the presence of these degradation products and ensure your method can resolve them from the parent compound if necessary.

Data on this compound Stability

The stability of this compound is influenced by various environmental factors. The following tables summarize the available quantitative data on its degradation under different conditions.

Table 1: Half-life of this compound in Aqueous Environments

ConditionHalf-lifeReference(s)
Aqueous Photolysis (Sunlight)1.8 - 2.4 days[1][2]
Aqueous, in the dark50 - 100 days[1][2]
Hydrolysis (pH 4-9)Stable (> 1 year)[2][10]
Hydrolysis (pH 11)45 hours[10]
Hydrolysis (pH 13)4.2 hours[10]
Paddy Water5.4 days[12]

Table 2: Half-life of this compound in Soil

ConditionHalf-lifeReference(s)
Aerobic Soil10 - 30 days[13]
Paddy Soil12 days[12]
Greenhouse Soil ((+)-enantiomer)21.7 days[6]
Greenhouse Soil ((-)-enantiomer)16.5 days[6]

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of this compound from different matrices.

Protocol 1: Analysis of this compound in Fruits and Vegetables by GC-MS/MS

This protocol is adapted from a validated method for the determination of this compound in various fruit and vegetable matrices.[13]

  • Sample Preparation:

    • Homogenize 10 g of the sample (e.g., nectarine, cucumber) with 20 mL of acetonitrile in a 50 mL centrifuge tube.

    • Centrifuge the homogenate at 12,500 rpm for 5 minutes.

    • Collect the supernatant.

  • Solvent Conversion:

    • Evaporate the supernatant to near dryness at 40°C under a gentle stream of nitrogen.

    • Redissolve the residue in 2 mL of n-hexane and mix thoroughly.

  • Filtration:

    • Filter the solution through a 0.22 µm membrane filter into an autosampler vial.

  • GC-MS/MS Analysis:

    • Injector Temperature: 250°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitored Transitions (m/z):

      • Quantifier: 157.0 > 113.0

      • Qualifiers: 157.0 > 99.0, 157.0 > 127.0

    • Process samples within 48 hours of collection and analyze extracts within 24 hours of preparation to minimize degradation.[13]

Protocol 2: Analysis of this compound in Soil by HPLC-DAD

This protocol is based on a solid-liquid extraction with low-temperature purification method.[5][7]

  • Extraction:

    • To 4 g of soil in a glass vial, add 2 mL of ultrapure water and 8 mL of acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a freezer at -20°C until the aqueous phase is completely frozen (approximately 1 hour).

  • Cleanup (if necessary):

    • The organic phase can be directly analyzed. If cleanup is required for your specific soil type, add 50 mg of primary-secondary amine (PSA) adsorbent to the extract, vortex, and centrifuge.

  • HPLC-DAD Analysis:

    • Column: C18 column (e.g., Kinetex 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile with 0.1% (v/v) formic acid (A) and water with 0.1% (v/v) formic acid (B) in a gradient elution.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 20°C

    • Detection Wavelength: 270 nm

Visualizations

Diagram 1: General Workflow for this compound Sample Preparation and Analysis

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Light Protected) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC, GC-MS/MS) Cleanup->Analysis Final Extract Data Data Acquisition & Processing Analysis->Data Result Final Result Data->Result

Caption: A generalized workflow for the analysis of this compound, from sample collection to final data processing.

Diagram 2: Major Degradation Pathways of this compound

This compound Degradation Pathways cluster_photodegradation Photodegradation cluster_metabolism Metabolism (Soil/Plant) This compound This compound Photoproducts Various Photoproducts (Oxidation, Reduction, Hydrolysis) This compound->Photoproducts Sunlight UF 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) This compound->UF Microbial/Plant Enzymes DN Demethylated this compound (DN) This compound->DN Microbial/Plant Enzymes

Caption: A simplified diagram illustrating the main degradation pathways of this compound through photodegradation and metabolism.

References

Technical Support Center: Optimizing Dinotefuran Recovery in QuEChERS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the analysis of Dinotefuran (B1670701) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low recovery rates of this polar neonicotinoid insecticide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might be encountering during your experiments in a question-and-answer format.

Q1: I am experiencing consistently low recovery for this compound using a standard QuEChERS protocol. What are the most likely causes?

A1: Low recovery of this compound is a common issue primarily due to its high polarity and water solubility.[1][2] Several factors in the standard QuEChERS workflow can contribute to this:

  • Inadequate Extraction: Acetonitrile (B52724), the typical QuEChERS extraction solvent, may not be optimal for highly polar compounds like this compound and its metabolites, which have a high affinity for the aqueous phase.[1][2]

  • pH of the Extraction Environment: The stability and partitioning behavior of this compound can be influenced by the pH of the sample matrix and the extraction solvent. Although this compound is stable to hydrolysis over a pH range of 4 to 9, suboptimal pH can affect its partitioning between the aqueous and organic layers.

  • Inappropriate dSPE Cleanup Sorbents: Certain dispersive solid-phase extraction (dSPE) sorbents can irreversibly adsorb polar analytes like this compound, leading to significant losses.

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement during LC-MS/MS analysis, leading to apparent low recovery if not properly compensated for.[1][3]

Q2: How can I improve the extraction efficiency of this compound?

A2: To enhance the extraction of this compound, consider the following modifications to the extraction step:

  • Solvent Modification: While acetonitrile is standard, for highly polar metabolites of this compound, methanol (B129727) has been shown to be a more effective extraction solvent.[1][2] You can also try a mixture of acetonitrile and water (e.g., 8:2 v/v) to improve the initial extraction from the sample matrix.

  • Buffering the Extraction: The use of buffering salts is crucial for consistent recoveries. The EN 15662 method, which uses a citrate (B86180) buffer, has been reported to provide good recoveries for neonicotinoids in certain matrices.[4] The AOAC 2007.01 method, with an acetate (B1210297) buffer, has also been successfully used.[5] The choice of buffer helps to maintain a stable pH, which can improve the partitioning of this compound into the acetonitrile layer.

  • Sample Hydration: For dry or low-moisture samples, ensure adequate hydration by adding an appropriate amount of water before adding acetonitrile. This is critical for the effective partitioning of the analyte into the extraction solvent.[6]

Q3: Which dSPE sorbents are recommended for this compound analysis, and which should I avoid?

A3: The cleanup step is critical for removing matrix interferences without sacrificing analyte recovery.

  • Recommended Sorbents: A combination of Primary Secondary Amine (PSA) and C18 is often effective for the cleanup of this compound extracts.[2][7] PSA helps in removing organic acids, sugars, and some fatty acids, while C18 targets nonpolar interferences.

  • Sorbents to Use with Caution: Graphitized Carbon Black (GCB) can be very effective in removing pigments and sterols, but it is known to adsorb planar molecules, which could potentially include this compound, leading to low recoveries.[6] If your samples are highly pigmented, use the minimum amount of GCB necessary and verify recovery.

  • Sorbents to Avoid: Zirconia-based sorbents, such as Z-Sep, have been shown to be incompatible with neonicotinoids, resulting in poor recoveries.[7]

Q4: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A4: Matrix effects are a common challenge in complex samples like green tea, plum, and soil.[1][2][3][8]

  • Confirmation: To determine if you have a matrix effect, compare the signal response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract after the full QuEChERS procedure. A significant difference indicates the presence of matrix effects (suppression or enhancement).[3]

  • Mitigation: The most effective way to compensate for matrix effects is to use matrix-matched calibration curves for quantification.[2] This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various studies, highlighting the impact of different methodological choices.

Table 1: this compound Recovery in Different Matrices and QuEChERS Conditions

MatrixQuEChERS Method/ModificationdSPE Cleanup SorbentsRecovery (%)Reference
PlumMethanol extractionPSA + C1883.01 - 110.18[2]
PepperStandard QuEChERSNot specified77 - 80[9]
Flower BlossomsAcetonitrile extractionPSA + C18>89[7]
BloodAcetate Buffered QuEChERSNot specified59 - 76[5]
SoilAcetonitrile:water (8:2 v/v) extraction50 mg PSA85.4[8]

Table 2: Comparison of dSPE Sorbents for Neonicotinoid Recovery in Flower Blossoms

AnalyteNo Cleanup (%)PSA/C18 (%)Z-Sep/C18 (%)
Acetamiprid1029994
Clothianidin8799102
This compound Not Reported 104 Not Reported
Imidacloprid10010196
Thiacloprid989892
Thiamethoxam948995
Adapted from a study on neonicotinoids in flower blossoms. Z-Sep alone showed poor recoveries for all tested neonicotinoids.[7]

Experimental Protocols

Modified QuEChERS Protocol for this compound and its Polar Metabolites in Plum

This protocol is adapted from a study that successfully addressed the challenges of extracting the highly polar this compound and its metabolites.[2]

  • Sample Homogenization: Weigh 10 g of a homogenized plum sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol to the centrifuge tube.

    • Vortex for 1 minute.

  • Salting Out:

    • Add the appropriate QuEChERS salting-out mixture (e.g., magnesium sulfate (B86663) and sodium chloride).

    • Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (methanol extract) to a 2 mL microcentrifuge tube.

    • Add 25 mg of PSA and 25 mg of C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the key decision points and workflows for troubleshooting low this compound recovery.

QuEChERS_Troubleshooting_Workflow start Start: Low this compound Recovery check_extraction Step 1: Evaluate Extraction start->check_extraction solvent Modify Solvent: - Use Methanol - Acetonitrile/Water mixture check_extraction->solvent Issue: Poor Partitioning buffering Optimize Buffering: - Use Citrate (EN 15662) - Use Acetate (AOAC 2007.01) check_extraction->buffering Issue: pH Instability check_cleanup Step 2: Evaluate dSPE Cleanup solvent->check_cleanup buffering->check_cleanup sorbents Select Appropriate Sorbents: - PSA + C18 (Recommended) - Avoid Z-Sep - Use GCB with caution check_cleanup->sorbents Issue: Analyte Adsorption check_matrix Step 3: Assess Matrix Effects sorbents->check_matrix matrix_matched Implement Matrix-Matched Calibration check_matrix->matrix_matched Issue: Ion Suppression/ Enhancement end End: Optimized Recovery matrix_matched->end Dinotefuran_Properties_and_Challenges This compound This compound properties Physicochemical Properties This compound->properties leads to challenges QuEChERS Challenges This compound->challenges results in high_polarity High Polarity high_water_sol High Water Solubility (39.8 g/L) pka pKa = 12.6 (Very Weak Acid) ph_stability Stable at pH 4-9 extraction_eff Poor Extraction into Acetonitrile high_polarity->extraction_eff phase_partition Prefers Aqueous Phase high_water_sol->phase_partition dspe_loss Loss on dSPE Sorbents (e.g., GCB, Z-Sep) matrix_effects Matrix Effects (Suppression/Enhancement)

References

Dinotefuran Efficacy in Greenhouse Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dinotefuran in greenhouse experiments.

Quick Navigation

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Frequently Asked Questions (FAQs)

A collection of common questions regarding the use of this compound in greenhouse settings.

Question Answer
What is this compound and how does it work? This compound is a third-generation neonicotinoid insecticide. It acts as an agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, causing overstimulation, paralysis, and death. Its unique furanicotinyl group allows it to bind to a different site on the nAChR compared to other neonicotinoids, making it effective against some resistant insect populations.
What pests is this compound effective against in a greenhouse environment? This compound is effective against a broad spectrum of sucking insects, including aphids, whiteflies, thrips, leafhoppers, and mealybugs.[1] It has also shown efficacy against some beetle and leafminer species.
What are the primary modes of application for this compound in greenhouses? The most common application methods are foliar spray and soil drench.[2] The choice of application depends on the target pest, crop type, and desired speed of action and residual control.
Is this compound effective against all life stages of target pests? This compound is most effective against adult and nymphal stages of sucking insects.[3] Its efficacy against eggs and pupae can be limited. For instance, while it can reduce the survival rates of whitefly nymphs and pseudopupa, direct ovicidal action may not be significant.[3]
Can this compound be used in rotation with other insecticides? Yes, rotating this compound with insecticides from different chemical classes (i.e., with different modes of action) is a recommended strategy to manage and delay the development of insecticide resistance.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during greenhouse experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Reduced efficacy against whiteflies. Insecticide Resistance: Overexpression of cytochrome P450 monooxygenases (e.g., CYP6EM1) can lead to metabolic resistance.[5] Poor Application Coverage: Whitefly nymphs are often located on the undersides of leaves and may not be reached by foliar sprays. Incorrect Timing: Application may not be targeting the most susceptible life stages (adults and early instars).1. Confirm Resistance: If possible, test the whitefly population for resistance to neonicotinoids. 2. Improve Coverage: Ensure thorough spray coverage, including the undersides of leaves. Consider using adjuvants to improve spreading and penetration. 3. Application Method: For persistent infestations, consider a soil drench application for systemic uptake and longer residual control. 4. Rotate Insecticides: Implement a rotation program with insecticides that have different modes of action.
This compound is not controlling spider mites. Incorrect Pest Identification: this compound is not an acaricide and has limited to no efficacy against spider mites (which are arachnids, not insects). In fact, some neonicotinoids have been associated with spider mite outbreaks.1. Accurate Pest Identification: Confirm that the pest is indeed a spider mite. 2. Select an Appropriate Acaricide: Use a product specifically labeled for spider mite control.
Phytotoxicity symptoms (e.g., leaf burn, stunting) observed on plants after application. High Concentration: The applied concentration of this compound may be too high for the specific plant species or cultivar. Environmental Stress: Applying this compound to plants under heat or drought stress can increase the risk of phytotoxicity. Tank Mix Incompatibility: Mixing this compound with other chemicals, such as certain fungicides or adjuvants, may cause a phytotoxic reaction.1. Review Application Rates: Ensure that the application rate is within the recommended range for the target crop. 2. Apply to Healthy Plants: Avoid applying to plants that are stressed. Irrigate plants before application if necessary. 3. Conduct a Small-Scale Test: Before treating an entire crop, test the this compound solution on a small number of plants and observe for any adverse effects for 5-7 days. 4. Check Compatibility: Review the product label for any known incompatibilities with other chemicals.
Inconsistent results between experiments. Variable Environmental Conditions: Temperature, humidity, and light intensity can affect both the persistence of this compound and the susceptibility of the target pest. Inconsistent Application Technique: Variations in spray volume, pressure, or drench volume can lead to inconsistent dosing. Different Pest Pressures: The initial number of pests can influence the perceived efficacy of the treatment.1. Standardize Environmental Conditions: Maintain and record consistent temperature, humidity, and light conditions in the greenhouse. 2. Standardize Application: Use calibrated equipment and follow a consistent protocol for all applications. 3. Monitor Pest Populations: Record initial pest densities before each experiment to ensure they are comparable.

Experimental Protocols

Detailed methodologies for common greenhouse experiments involving this compound.

Protocol 1: Foliar Spray Efficacy Bioassay

Objective: To evaluate the efficacy of a foliar application of this compound against a target sucking insect pest.

Materials:

  • This compound formulation (e.g., 20% SG)

  • Distilled water

  • Calibrated handheld sprayer

  • Potted host plants infested with the target pest

  • Cages or isolated greenhouse section to prevent pest movement

  • Stereomicroscope for counting pests

  • Personal Protective Equipment (PPE) as per product label

Procedure:

  • Pest Infestation: Artificially infest host plants with a known number of adult insects and allow for a 24-hour acclimation and egg-laying period.

  • Treatment Preparation: Prepare the desired concentrations of the this compound solution in distilled water. Include a water-only control treatment.

  • Application: Spray the plants to the point of runoff, ensuring thorough coverage of all leaf surfaces, including the undersides.

  • Drying and Isolation: Allow the plants to air dry completely before moving them to an isolated, climate-controlled environment.

  • Data Collection: At predetermined intervals (e.g., 24, 48, and 72 hours post-treatment), count the number of live and dead adult insects on a subset of leaves from each plant. For sessile nymphal stages, assessments can be made at longer intervals (e.g., 7 and 14 days post-treatment).

  • Data Analysis: Calculate the percentage mortality for each treatment at each time point, correcting for control mortality using Abbott's formula if necessary.

Protocol 2: Soil Drench Efficacy Bioassay

Objective: To assess the systemic efficacy of a soil drench application of this compound.

Materials:

  • This compound formulation

  • Graduated cylinders for measuring drench volume

  • Potted host plants

  • Target insect pests

  • Cages for infestation

  • Personal Protective Equipment (PPE)

Procedure:

  • Treatment Preparation: Prepare the required concentrations of the this compound solution.

  • Application: Apply a precise volume of the this compound solution to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching. A water-only control should be included.

  • Uptake Period: Allow a period of time (e.g., 3-7 days) for the plant to absorb and translocate the active ingredient.

  • Pest Infestation: Introduce a known number of adult insects onto the treated plants and enclose them in cages.

  • Data Collection: At specified intervals (e.g., 3, 7, and 14 days after infestation), count the number of live and dead insects.

  • Data Analysis: Calculate the percentage mortality for each treatment and time point.

Quantitative Data Summary

The following tables summarize quantitative data on the factors affecting this compound efficacy.

Table 1: Efficacy of this compound Against Common Greenhouse Pests
PestApplication Rate (g a.i./ha)Mean Population Reduction (%)Study Reference
Whitefly (Bemisia tabaci)3085.50[6]
Jassids (Amrasca biguttula biguttula)3090.87[6]
Thrips3086.92[6]
Aphids (Aphis gossypii)3085.48[6]
Table 2: Effect of Environmental Factors on this compound Stability
FactorConditionHalf-lifeNotesStudy Reference
pH pH 4-9StableThis compound is stable to hydrolysis in acidic to neutral conditions.[7][8]
Light Aqueous Photolysis (Sunlight)1.8 daysRapid degradation in the presence of light.[7][9]
Dark Conditions (in water)Up to 100 daysSignificantly more persistent in the absence of light.[9]
Temperature 10°C39.0 g/L solubilitySolubility increases with temperature.[9]
30°C89.7 g/L solubilityHigher temperatures can also increase the rate of degradation.[9]
Soil Aerobic Biodegradation~81.5 daysPersistence in soil can be significant.[7]

Signaling Pathways and Workflows

Visual representations of key processes related to this compound.

This compound Mode of Action

Dinotefuran_Mode_of_Action This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to a unique site Neuron Postsynaptic Neuron nAChR->Neuron Activates Signal Continuous Nerve Signal Transmission Neuron->Signal Leads to Paralysis Paralysis and Death Signal->Paralysis Results in

This compound's mechanism of action on the insect nervous system.
Metabolic Resistance Pathway to this compound

Dinotefuran_Resistance_Pathway This compound This compound CYP450 Overexpressed Cytochrome P450 (e.g., CYP6ER1, CYP6EM1) This compound->CYP450 Substrate Metabolism Metabolic Detoxification CYP450->Metabolism Catalyzes Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Produces Excretion Excretion from Insect Body Inactive_Metabolites->Excretion Leads to

Cytochrome P450-mediated metabolic resistance to this compound.
Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Plant_Prep 1. Prepare Infested Host Plants Solution_Prep 2. Prepare this compound and Control Solutions Application 3. Apply Treatments (Foliar or Drench) Solution_Prep->Application Data_Collection 4. Collect Mortality Data at Predetermined Intervals Application->Data_Collection Data_Analysis 5. Analyze Data and Calculate Efficacy Data_Collection->Data_Analysis

A generalized workflow for conducting this compound efficacy trials.

References

Adjusting Dinotefuran concentration for resistant insect bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dinotefuran (B1670701) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting and troubleshooting bioassays with this compound, particularly for resistant insect populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against insects?

A1: this compound is a third-generation neonicotinoid insecticide.[1] It functions as an agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system.[1][2] Its unique furanic chemical structure allows it to bind to a different site on the nAChRs compared to other neonicotinoids.[1] This distinct mode of action can make it effective against insect populations that have developed resistance to other insecticides, including other neonicotinoids.[1]

Q2: Why are my bioassay results for this compound showing high variability?

A2: High variability in bioassay results can stem from several factors. These can be broadly categorized as biological and procedural. Biological sources of variation include the age, sex, and nutritional status of the insects, as well as their genetic diversity.[3][4] Procedural sources of variability can include inconsistent pipetting techniques, uneven cell seeding in cell-based assays, improper reagent mixing and storage, and environmental fluctuations like temperature and humidity.[3][5] Analyst-to-analyst variation is also a significant factor.[3]

Q3: How do I determine the starting concentration range for a this compound bioassay with a resistant insect population?

A3: When testing a resistant insect population, it is advisable to start with a wider range of concentrations than you would for a susceptible population. A preliminary "range-finding" study with a small number of insects can help establish the approximate lethal dose.[6] You can also consult published literature for reported LD50 or LC50 values of this compound against resistant strains of the same or similar insect species to get a baseline.[7][8]

Q4: Can I use synergists in my this compound bioassay? What is their purpose?

A4: Yes, synergists can be used in this compound bioassays. Synergists are chemicals that, while having low toxicity on their own, can enhance the effectiveness of an insecticide.[9] They often work by inhibiting the insect's metabolic enzymes that would otherwise detoxify the insecticide.[9][10] Using synergists can help determine the mechanisms of resistance in an insect population. For example, if adding a synergist that inhibits P450 monooxygenases increases the mortality rate, it suggests that this enzyme system is involved in the observed resistance.[10]

Troubleshooting Guide

Issue 1: High mortality in the control group.

  • Possible Cause: Contamination of the control diet or solvent with insecticide.

  • Solution: Ensure that all equipment is thoroughly cleaned between handling different concentrations. Use separate dedicated equipment for the control group. Prepare the control solution first.

  • Possible Cause: Unhealthy or stressed insects.

  • Solution: Allow insects to acclimate for 8-24 hours after collection or handling before starting the bioassay.[11] Ensure they have access to food and water during this period.[11] Discard any lethargic or abnormal individuals.[11]

  • Possible Cause: Improper environmental conditions.

  • Solution: Maintain optimal and consistent temperature, humidity, and light cycles for the insect species being tested.

Issue 2: No or very low mortality even at the highest this compound concentration.

  • Possible Cause: The insect population has a very high level of resistance.

  • Solution: Increase the concentration range of this compound. Consider using a synergist to see if resistance can be overcome.

  • Possible Cause: Degradation of the this compound stock solution.

  • Solution: Prepare fresh stock solutions for each experiment. Store stock solutions properly, protected from light and at the recommended temperature.

  • Possible Cause: Incorrect bioassay method for the target insect.

  • Solution: Ensure the chosen bioassay method (e.g., contact, ingestion) is appropriate for the feeding behavior and biology of the insect. For systemic insecticides like this compound, an ingestion bioassay may be more suitable than a purely contact-based one.[11]

Issue 3: Inconsistent results between replicates.

  • Possible Cause: Inconsistent application of the insecticide.

  • Solution: For topical applications, ensure a consistent volume is applied to the same body part of each insect. For ingestion assays, ensure homogenous mixing of this compound in the diet.

  • Possible Cause: "Edge effects" in microplates.

  • Solution: If using microplates, be aware of potential "edge effects" where outer wells may experience different conditions (e.g., evaporation) than inner wells. A common practice is to fill the outer wells with a buffer or media and not use them for experimental samples.[5]

  • Possible Cause: Variation in the number of insects per replicate.

  • Solution: Use a consistent number of insects for each replicate.[4] The more insects tested per concentration, the more robust the data will be.[11]

Experimental Protocols

Protocol 1: Adult Vial Test for Contact Toxicity

This protocol is adapted from standard vial bioassay methods.[11]

  • Preparation of Stock Solution:

    • Weigh the required amount of technical grade this compound, adjusting for purity.

    • Dissolve the this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the stock solution with the same solvent to achieve the desired range of test concentrations.

  • Coating Vials:

    • Pipette a known volume (e.g., 0.5 mL) of each this compound dilution into a glass scintillation vial (20 mL).

    • Roll and rotate the vials to ensure an even coating of the inner surface.

    • Leave the vials uncapped in a fume hood to allow the solvent to evaporate completely.

    • Prepare control vials using the solvent only.

  • Insect Exposure:

    • Introduce a known number of healthy, active adult insects (typically 10-25) into each vial.[11]

    • Secure the cap on the vial, ensuring there is adequate ventilation (e.g., by perforating the cap or using a cotton ball).[11]

  • Data Collection:

    • Place the vials in an upright position at a constant temperature and humidity.

    • Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit or logit analysis to calculate the LC50 (median lethal concentration) and its 95% confidence intervals.[11]

Protocol 2: Oral Ingestion Bioassay for Systemic Toxicity

This protocol is a modification for systemic insecticides.[11][12][13]

  • Preparation of Insecticide-Diet Solution:

    • Prepare a high-concentration stock solution of this compound in a small amount of a suitable solvent (e.g., acetone) if it is not water-soluble.[11]

    • Prepare a diet solution appropriate for the insect (e.g., 10% sucrose (B13894) or honey solution).[11]

    • Add a small, precise volume of the this compound stock solution to the diet solution to create the highest concentration. Perform serial dilutions using the diet solution to obtain the desired range of test concentrations.

  • Exposure Setup:

    • Provide the insecticide-diet solution to the insects through a suitable delivery system. This could be a saturated cotton wick, a piece of floral foam, or a specific feeding apparatus.[11][14]

    • Ensure the control group receives the diet solution with the solvent but without this compound.

  • Insect Exposure:

    • Place a known number of insects in a container with the prepared diet.

    • Ensure insects are deprived of other food and water sources during the exposure period.

  • Data Collection and Analysis:

    • Follow steps 5 and 6 from the Adult Vial Test protocol to assess mortality and analyze the data to determine the LD50 (median lethal dose) or LC50.

Data Presentation

Table 1: Example LD50 Values of this compound against Susceptible and Resistant Mosquito Strains (Topical Application)

Insect StrainStatusLD50 (ng/mg of mosquito)95% Confidence IntervalResistance Ratio
KisumuSusceptible0.750.55 - 1.03-
VK7 2014Pyrethroid-Resistant5.343.97 - 7.197.12
FangSusceptible2.311.63 - 3.27-
FUMOZ-RPyrethroid-Resistant7.475.98 - 9.323.23

Data extracted from Parsons et al., 2022.[15]

Table 2: Example LD50 Values of this compound against Susceptible and Resistant Mosquito Strains (Ingestion Assay)

Insect StrainStatusLD50 (ng/mg of mosquito)95% Confidence IntervalResistance Ratio
KisumuSusceptible0.080.06 - 0.11-
VK7 2014Pyrethroid-Resistant0.170.12 - 0.232.13

Data extracted from Parsons et al., 2022.[15]

Visualizations

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Stock Solution B Create Serial Dilutions A->B E Expose Insects to this compound B->E C Prepare Control Solution C->E D Acclimate Insects D->E F Incubate under Controlled Conditions E->F G Record Mortality Data F->G H Perform Probit/Logit Analysis G->H I Calculate LD50/LC50 H->I

Caption: General workflow for conducting an insecticide bioassay.

Neonicotinoid_MoA cluster_synapse Insect Synapse A Presynaptic Neuron B Postsynaptic Neuron A->B Synaptic Cleft C Nicotinic Acetylcholine Receptor (nAChR) D Acetylcholine (ACh) D->C Binds E This compound E->C Binds (Agonist) F Normal Nerve Impulse: ACh binds to nAChR, causing channel opening and nerve signal propagation. G This compound Action: Binds to nAChR, causing continuous stimulation, paralysis, and death.

References

Photodegradation of Dinotefuran in experimental setups and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of dinotefuran (B1670701) in experimental setups.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.

Issue 1: Rapid or Inconsistent this compound Degradation

Potential CauseRecommended Solution
Uncontrolled Light Exposure: this compound is susceptible to rapid degradation under natural and simulated sunlight.[1][2]- Work in a light-controlled environment. Use amber glassware or wrap experimental vessels in aluminum foil to block light. - Prepare stock solutions fresh and store them in the dark at 4°C.[3]
Variable Light Source Intensity: Fluctuations in the output of lamps (e.g., high-pressure mercury lamps, UV lamps) can lead to inconsistent degradation rates.[3]- Calibrate the light source before each experiment to ensure consistent irradiance. - Monitor the light intensity throughout the experiment using a suitable radiometer.[4]
Presence of Photosensitizers: Dissolved organic matter (DOM), nitrate, and other substances in the solvent can act as photosensitizers, accelerating degradation.[5][6]- Use high-purity or ultrapure water (e.g., Milli-Q) for preparing solutions.[3][7] - If using environmental water samples, characterize the DOM content as it can either promote or inhibit photolysis depending on its concentration.[5][6]
Incorrect or Fluctuating pH: The photodegradation rate of this compound can be influenced by the pH of the solution, with higher rates often observed in neutral to alkaline conditions.[7][8]- Buffer the experimental solution to the desired pH and monitor it throughout the experiment. - Be aware that acidic conditions, such as those created by adding bamboo vinegar, can have a quenching effect and slow degradation.[7]

Issue 2: Formation of Unexpected Photodegradation Products

Potential CauseRecommended Solution
Complex Reaction Pathways: The photodegradation of this compound can proceed through several pathways, including oxidation, reduction, and hydrolysis, leading to a variety of products.[5]- Identify degradation products using advanced analytical techniques such as UPLC-Q-Exactive Orbitrap MS.[5] - Compare findings with known degradation products like UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea) and DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine).[9]
Interaction with Solvent or Matrix Components: Impurities or components in the experimental matrix can react with this compound or its intermediates.- Run control experiments with the solvent/matrix alone to identify potential interfering peaks. - Simplify the matrix where possible to isolate the photodegradation process of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the photodegradation of this compound?

The primary factors influencing this compound photodegradation are:

  • Light Intensity and Wavelength: Higher light intensity generally leads to faster degradation. The specific wavelengths (e.g., from sunlight or artificial lamps) also play a crucial role.[2][3]

  • pH of the Solution: The degradation rate can vary with pH, often increasing in neutral to alkaline conditions.[7][8]

  • Presence of Photosensitizers: Substances like dissolved organic matter (DOM) can accelerate degradation through indirect photolysis.[5][6] However, at high concentrations, DOM can also inhibit photolysis by shielding light.[5]

  • Initial Concentration: The effect of the initial concentration of this compound can vary depending on the water matrix. In ultrapure water, the photolysis rate constant may increase with concentration, while the opposite can be true in tap water.[5][7]

  • Water Matrix: The composition of the water (e.g., ultrapure, tap, or pond water) can significantly affect degradation rates due to the presence of various ions and organic matter.[7][10]

Q2: What is the typical half-life of this compound under photolytic conditions?

The half-life of this compound is highly variable depending on the experimental conditions:

  • Aqueous Photolysis: The half-life can be as short as 1.8 to 2.4 days under natural sunlight.[1][11] In some laboratory setups with simulated sunlight, half-lives as short as a few hours have been reported.[2]

  • In the Dark: In the absence of light, this compound is much more stable, with a half-life that can extend to 50-100 days.[1][12]

  • On Soil: The photodegradation on soil is more complex and can be slower than in aqueous solutions.[2][3]

Q3: What are the major photodegradation products of this compound?

The photodegradation of this compound involves the transformation of the nitroguanidine (B56551) group.[6] Identified degradation products include:

  • 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF)[9]

  • 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN)[9]

  • Other products formed through demethylation and hydroxylation have also been suggested.[4]

Q4: How can I prevent or minimize the photodegradation of this compound in my experimental setup?

To minimize unwanted degradation:

  • Control Light Exposure: Use amber vials or wrap containers in aluminum foil. Prepare solutions in a dimly lit environment.[3]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 4°C) in the dark.[3]

  • Use High-Purity Reagents: This minimizes the presence of photosensitizers that can accelerate degradation.[3]

  • Consider Quenching Agents: In some research contexts, substances like bamboo vinegar (due to its acetic acid content and resulting acidity) have been shown to have a photo-quenching effect, slowing down degradation.[7]

Quantitative Data Summary

Table 1: Photodegradation Kinetics of this compound in Aqueous Solutions

Light SourceMatrixRate Constant (k)Half-life (t½)Reference
Natural SunlightAqueous0.20 hr⁻¹3.6 hours[2]
Not SpecifiedAqueous-1.8 days[1][11]
High-pressure mercury lampUltra-pure waterHigher than sunlightShorter than sunlight[7]

Table 2: Influence of Environmental Factors on this compound Photodegradation

FactorConditionEffect on Degradation RateReference
pH Acidic (pH 4.0)Lowest rate[7]
Neutral to Alkaline (pH 7.5-10.0)Higher rates[7]
Dissolved Organic Matter (DOM) Low concentrationPromotes photolysis[5]
High concentrationInhibits photolysis (light shielding)[5]
Initial Concentration Increasing in ultra-pure waterIncreased rate constant[5]
Increasing in tap waterDecreased rate constant[5]
Additives Bamboo Vinegar (30-fold dilution)Photo-quenching rate of 310.62%[7]

Experimental Protocols

General Protocol for a this compound Photodegradation Study

This protocol outlines a typical workflow for investigating the photodegradation of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound (analytical grade)[3]

  • High-purity water (e.g., Nanopure or Milli-Q)[3]

  • HPLC-grade acetonitrile (B52724) or other suitable solvent for analysis[3]

  • Buffers for pH control

  • Internal standard for analytical quantification

2. Apparatus:

  • Photoreactor equipped with a light source (e.g., high-pressure mercury lamp, xenon lamp with filters to simulate sunlight, or natural sunlight).[3]

  • Quartz or borosilicate glass reaction vessels.

  • Magnetic stirrer and stir bars.

  • Radiometer to measure light intensity.[3]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) for concentration analysis.[13]

  • pH meter.

3. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent. Store in the dark at 4°C.[3]

  • Preparation of Experimental Solutions: Dilute the stock solution with the desired water matrix (e.g., buffered ultrapure water) to the target initial concentration (e.g., 5-20 mg/L).[7]

  • Control Samples: Prepare control samples to be kept in the dark to assess for any degradation not caused by light (e.g., hydrolysis).[3]

  • Irradiation:

    • Place the experimental solutions in the photoreactor.

    • Maintain a constant temperature using a water bath if necessary.

    • Ensure continuous mixing with a magnetic stirrer.

    • Turn on the light source and start a timer.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[2]

  • Sample Analysis:

    • Immediately quench any ongoing photoreaction if necessary (e.g., by adding a quenching agent or placing the sample in the dark and on ice).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order rate model) and calculate the rate constant (k) and half-life (t½).[2][3]

Visualizations

Factors Influencing this compound Photodegradation cluster_factors Influencing Factors This compound This compound in Aqueous Solution Degradation Photodegradation This compound->Degradation Products Degradation Products (e.g., UF, DN) Degradation->Products Light Light (Intensity, Wavelength) Light->Degradation pH pH pH->Degradation DOM Photosensitizers (e.g., DOM) DOM->Degradation Concentration Initial Concentration Concentration->Degradation

Caption: Key factors influencing the photodegradation of this compound.

Experimental Workflow for this compound Photodegradation Study Prep 1. Prepare Stock & Experimental Solutions Setup 2. Set Up Photoreactor (Light Source, Temp Control) Prep->Setup Controls 3. Prepare Dark Controls Setup->Controls Irradiate 4. Irradiate Samples Controls->Irradiate Sample 5. Collect Aliquots at Time Intervals Irradiate->Sample Analyze 6. Analyze this compound Concentration (HPLC) Sample->Analyze Data 7. Analyze Data (Kinetics, Half-life) Analyze->Data

Caption: A typical experimental workflow for photodegradation studies.

Troubleshooting this compound Degradation Issues Start Problem: Inconsistent or Rapid This compound Degradation Q_Light Is the experiment protected from ambient light? Start->Q_Light A_Light_No Solution: Use amber vials or wrap in foil. Work in a dark room. Q_Light->A_Light_No No Q_Source Is the light source calibrated and stable? Q_Light->Q_Source Yes A_Light_No->Q_Source A_Source_No Solution: Calibrate and monitor light intensity. Q_Source->A_Source_No No Q_Water Are you using high-purity water? Q_Source->Q_Water Yes A_Source_No->Q_Water A_Water_No Solution: Use ultrapure water to eliminate photosensitizers. Q_Water->A_Water_No No Q_pH Is the pH buffered and monitored? Q_Water->Q_pH Yes A_Water_No->Q_pH A_pH_No Solution: Use a suitable buffer to maintain constant pH. Q_pH->A_pH_No No End Problem Resolved Q_pH->End Yes A_pH_No->End

Caption: A decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Enhancing Dinotefuran Solubility for In-Vitro Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with Dinotefuran in in-vitro neurotoxicity assays. Our focus is to address common challenges related to solubility and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution? A: For in-vitro biological assays, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for preparing this compound stock solutions.[1] this compound is also soluble in dimethylformamide.[1]

Q2: What is a reliable concentration for a this compound stock solution in DMSO? A: You can prepare a stock solution of this compound in DMSO at a concentration of approximately 10 mg/mL.[1] It is crucial to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: My this compound solution precipitates after I add it to my cell culture medium. What is causing this? A: This is a common issue when an organic solvent-based stock solution is introduced into an aqueous environment like cell culture media.[2] The problem is not the solubility of this compound in DMSO, but its solubility and stability in the final aqueous medium.[2] Factors like localized high concentration, temperature shifts, pH changes, and interactions with media components can all cause precipitation.[3]

Q4: What is the maximum final concentration of DMSO that is safe for my in-vitro assay? A: The final concentration of DMSO in your cell culture should be kept to a minimum, as it can have physiological effects on cells.[1] It is generally recommended that the final concentration of organic solvents like DMSO should not exceed 1%, with many protocols aiming for 0.1% or lower to avoid solvent-induced cytotoxicity.[4]

Q5: Can I dissolve this compound directly in aqueous buffers or cell culture media? A: Yes, this compound has a high solubility in water (39.83 g/L) and can be dissolved directly in aqueous buffers.[5][6] For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] This approach can eliminate any potential toxicity from organic solvents.

Q6: How should I store my this compound solutions? A: this compound solid should be stored at -20°C for long-term stability (≥4 years).[1] It is not recommended to store aqueous solutions for more than one day.[1] For DMSO stock solutions, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Solvent Shock: The rapid change in solvent environment causes the compound to fall out of solution.Perform a serial dilution. First, add the DMSO stock to a small, intermediate volume of pre-warmed media, mix thoroughly, and then add this mixture to the final volume of media.[3] This gradual dilution helps prevent precipitation.
Localized High Concentration: The stock solution is not dispersing quickly enough.Ensure rapid mixing. Add the stock solution dropwise to the vortexing or stirring culture medium to facilitate immediate dispersal.
Media becomes cloudy or precipitate forms over time in the incubator. Temperature Fluctuations: Moving cultureware between the biosafety cabinet and the 37°C incubator can affect solubility.[3]Minimize temperature changes. Pre-warm all media and solutions to 37°C before adding this compound.[3] Minimize the time the culture plates are outside the stable incubator environment.
Evaporation: Water loss from the culture medium increases the concentration of all components, potentially exceeding the solubility limit.Maintain proper humidity. Ensure the incubator's water pan is full to maintain high humidity and prevent evaporation from culture plates.[7]
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[3]Conduct a stability test. Incubate this compound in your specific cell culture medium for the duration of your experiment and observe for any precipitation. Consider using a simpler, serum-free medium if interactions are suspected.
Inconsistent results or unexpected cytotoxicity. High DMSO Concentration: The final concentration of the solvent is toxic to the cells, masking the specific neurotoxic effects of this compound.Lower the final DMSO concentration. Prepare a more concentrated stock solution so a smaller volume is needed. Aim for a final DMSO concentration well below 0.5%.
Compound Degradation: this compound in the aqueous solution may not be stable over the full duration of the experiment.Prepare fresh working solutions. Make the final dilutions of this compound immediately before they are added to the cells. Aqueous solutions should not be stored for more than a day.[1]

Data Presentation

This compound Solubility Summary
SolventTemperatureSolubilityReference
Water10 °C39.0 g/L
Water20 °C54.3 g/L[8][9]
Water30 °C89.7 g/L
PBS (pH 7.2)Not Specified~10 mg/mL[1]
DMSONot Specified~10 mg/mL[1]
DimethylformamideNot Specified~10 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Preparation: Bring the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO to room temperature inside a laminar flow hood.

  • Weighing: Aseptically weigh the desired amount of this compound powder. For example, weigh 10 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile polypropylene (B1209903) tube. Add 1 mL of DMSO to the tube to achieve a 10 mg/mL concentration.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until all the solid has completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C.

Protocol 2: Preparation of Working Solutions (Minimizing Precipitation)
  • Pre-warm Media: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, add 990 µL of pre-warmed culture medium.

    • Add 10 µL of the 10 mg/mL this compound stock to the medium (this creates a 1:100 dilution, or 100 µg/mL).

    • Mix gently but thoroughly by pipetting up and down.

  • Final Dilution:

    • Add the appropriate volume of the intermediate dilution (or the primary stock, if preferred) to the final volume of pre-warmed media in your culture plate or flask.

    • Add the solution dropwise while gently swirling the plate to ensure rapid and even distribution.

    • Example: To achieve a final concentration of 10 µg/mL, add 1 mL of the 100 µg/mL intermediate dilution to 9 mL of media in a flask.

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation a Weigh Solid This compound b Dissolve in 100% DMSO a->b c Vortex to Mix b->c d Store at -20°C c->d e Pre-warm Culture Medium (37°C) g Perform Intermediate Dilution in Medium e->g f Thaw Stock Solution f->g h Add to Final Assay Volume g->h

Caption: Workflow for preparing this compound solutions.

G cluster_0 Neuronal Synapse Dino This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Dino->nAChR Agonist Binding Ion Na+ / Ca2+ Influx nAChR->Ion Neuron Postsynaptic Neuron Depol Membrane Depolarization Neuron->Depol Ion->Neuron Excite Neuronal Hyperexcitation Depol->Excite

Caption: this compound's primary neurotoxic mechanism.

G cluster_dopamine Dopaminergic Pathway cluster_calcium Calcium Signaling & Oxidative Stress nAChR nAChR Activation DA_Neuron Dopaminergic Neuron nAChR->DA_Neuron Ca_Influx Intracellular Ca2+ Increase nAChR->Ca_Influx DA_Release Dopamine Release DA_Neuron->DA_Release Hyper Hyperactivity DA_Release->Hyper ROS Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito Mitochondrial Dysfunction ROS->Mito

Caption: Potential downstream neurotoxic effects.

References

Dealing with co-eluting peaks in Dinotefuran residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Dinotefuran (B1670701) residue analysis, with a specific focus on co-eluting peaks.

Troubleshooting Guide: Dealing with Co-eluting Peaks

Co-eluting peaks, where two or more compounds elute from the chromatographic column at the same time, can significantly compromise the accuracy and reliability of this compound residue analysis.[1] This guide provides a systematic approach to identifying and resolving such issues.

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Caption: Troubleshooting workflow for co-eluting peaks in this compound analysis.

Question 1: My this compound peak is showing a shoulder or is broader than usual. What could be the cause and how can I fix it?

Answer:

A shoulder or a broad peak is a common indicator of co-elution, where another compound is eluting very close to or at the same time as this compound.[1][2] This can be caused by matrix components or metabolites of this compound.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using HPLC with a DAD/PDA detector, you can perform a peak purity analysis. The software can analyze the spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1][2]

    • Mass Spectrometry (MS): When using LC-MS/MS or GC-MS/MS, examine the mass spectra across the chromatographic peak. A change in the ion ratios or the appearance of unexpected ions can confirm co-elution.[1]

  • Optimize Sample Preparation to Remove Interferences:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method. If you are already using it, consider modifying the dispersive solid-phase extraction (d-SPE) cleanup step. For example, using a combination of primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols can be effective.[3][4] However, be cautious with GCB as it can adsorb planar molecules like this compound.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than d-SPE. Different sorbents can be tested, such as graphitized carbon black cartridges or neutral alumina (B75360) cartridges, to effectively remove interfering matrix components.[5]

  • Modify Chromatographic Conditions to Improve Separation:

    • Change the Mobile Phase Composition: In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water can change the selectivity and resolve the co-eluting peaks.[2] Using a different organic modifier (e.g., switching from acetonitrile to methanol) can also be effective as it alters the elution characteristics of different compounds.[2]

    • Adjust the Gradient Program: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Column Chemistry: If modifying the mobile phase is not sufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can provide a different selectivity and resolve the co-elution.[2]

    • Lower the Column Temperature: A lower temperature can sometimes improve the separation of closely eluting compounds.

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Caption: Strategies to resolve co-eluting peaks in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of this compound that might co-elute with the parent compound?

A1: The major metabolites of this compound that are often included in residue analysis are 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (DN) and N'-(tetrahydro-3-furylmethyl)-N-methylguanidine (MNG), and 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF).[3][6][7][8] Due to their structural similarity to this compound, there is a potential for co-elution, especially in complex matrices. It is crucial to use a validated analytical method that can separate this compound from these metabolites. Using mass spectrometry detection (LC-MS/MS) with specific multiple reaction monitoring (MRM) transitions for each compound is the most reliable way to distinguish and quantify them, even if they are not perfectly separated chromatographically.[8]

Q2: How do matrix effects interfere with this compound analysis and how can I mitigate them?

A2: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer source due to co-eluting matrix components.[9][10] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. This compound analysis, particularly in complex matrices like tea, fruits, and vegetables, is prone to matrix effects.[3][9][11]

Mitigation Strategies:

  • Effective Sample Cleanup: As discussed in the troubleshooting guide, thorough sample cleanup using methods like QuEChERS with appropriate d-SPE sorbents or SPE is the first line of defense against matrix effects.[3][9]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.[3][9]

  • Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard of this compound (e.g., this compound-d3) is the most effective way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[12] However, this may compromise the method's sensitivity if the analyte concentration is low.

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

A3: While the optimal parameters can vary depending on the instrument, here are some typical LC-MS/MS conditions for this compound analysis:

ParameterTypical Setting
LC Column C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formateB: Acetonitrile or Methanol with 0.1% formic acid
Gradient A suitable gradient from low to high organic phase to elute this compound and its metabolites.
Ionization Mode Electrospray Ionization Positive (ESI+)[5]
MRM Transitions This compound: e.g., m/z 203 -> 157, 203 -> 129[13]DN: (Varies based on literature)UF: (Varies based on literature)
Collision Energy Optimized for each transition.

It is essential to optimize the MRM transitions and collision energies for your specific instrument to achieve the best sensitivity and specificity.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for this compound Analysis

This protocol is suitable for screening purposes or when an MS detector is not available.

  • Detector: UV at 270 nm.[5]

  • Column: Octadecylsilanized (C18) silica (B1680970) gel, 4.6 mm i.d., 150-250 mm length, 3-5 µm particle size.[5]

  • Column Temperature: 40°C.[5]

  • Mobile Phase: Acetonitrile/water (1:9, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-40 µL.[5]

Quantitative Data Summary

The following tables summarize typical method validation data for this compound analysis from various studies.

Table 1: Method Performance in Different Matrices

MatrixAnalytical MethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
Fruits & VegetablesGC-MS/MS0.0188.2 - 104.53.5 - 5.8[11][13]
PlumLC-MS/MS-83.01 - 110.18≤ 8.91[3]
PepperHPLC-DAD0.06 - 0.1677 - 80< 3[14]
RiceHPLC-MS/MS-82.3 - 85.8-[7]
TeaLC-MS/MS0.0182 - 959 - 15[15]
SoilHPLC-DAD0.015-< 3.6[16][17]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Various Studies

Analytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
GC-MS/MS0.0030.01[11][13]
HPLC-DAD0.010.015[18]
HPLC-DAD (Pepper)0.02 - 0.050.06 - 0.16[14]
ELISA0.06 - 0.12-[12]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dinotefuran in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, in various food matrices. The following sections detail the performance of common analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound residue analysis is critical for ensuring food safety and regulatory compliance. The choice of method often depends on the food matrix, required sensitivity, and available instrumentation. This section compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Table 1: Performance Comparison of Analytical Methods for this compound Analysis

ParameterHPLC-UVLC-MS/MSGC-MS/MSELISA
Linearity (r²) >0.99≥0.998>0.999>0.99
Limit of Detection (LOD) 5 µg/L[1]Not explicitly stated, but LOQ is low0.003 mg/kg[2][3][4][5]0.06 - 0.12 mg/kg[6]
Limit of Quantification (LOQ) 0.01 mg/kg (0.1 mg/kg for tea)[7]≤0.01 mg/kg0.01 mg/kg[2][3][4][5]Not explicitly stated
Recovery (%) 70-120%73.0-117%[8]88.2-104.5%[2][3][4]~100% (except for komatsuna)[6]
Precision (RSD %) <5%0.510-9.76%[8]3.5-5.8%[2][4]Not explicitly stated
Common Matrices Grains, legumes, nuts, seeds, fruits, vegetables, herbs, tea[7]Plum[9], Persimmon[8], Rice[10]Fruits, Vegetables[2][3][4]Carrot, cabbage, green pepper, leek, Japanese mustard spinach, spinach[6]
Confirmation Requires LC-MS for confirmation[7]High specificityHigh specificityScreening method, may require confirmation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of common experimental protocols for this compound analysis in food matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[11][12][13][14][15]

Workflow:

QuEChERS_Workflow sample 1. Sample Homogenization (10-15g of food sample) extraction 2. Extraction (Add Acetonitrile (B52724) and internal standard, shake) sample->extraction salts 3. Liquid-Liquid Partitioning (Add MgSO4, NaCl, and buffering salts, shake and centrifuge) extraction->salts cleanup 4. Dispersive SPE Cleanup (d-SPE) (Transfer supernatant, add PSA and/or C18, shake and centrifuge) salts->cleanup analysis 5. Final Extract for Analysis (LC-MS/MS or GC-MS/MS) cleanup->analysis

Figure 1: General workflow of the QuEChERS sample preparation method.

Detailed Steps:

  • Homogenization: A representative 10-15 g sample of the food matrix is homogenized. For dry samples, rehydration may be necessary.[13]

  • Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (typically 10-15 mL) and an internal standard are added. The tube is shaken vigorously for 1 minute.[14]

  • Partitioning: A salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation. The tube is shaken again and then centrifuged.[14]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the upper acetonitrile layer is transferred to a new tube containing a d-SPE sorbent. The type of sorbent depends on the matrix; primary secondary amine (PSA) is used to remove organic acids, sugars, and fatty acids, while C18 is used for nonpolar interferences. Graphitized carbon black (GCB) can be used for pigment removal but may retain planar pesticides. The tube is shaken and centrifuged.[12]

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or diluted before injection into the analytical instrument.[14]

HPLC-UV Method

This method is suitable for quantification but often requires confirmation by a more selective technique like LC-MS.[7]

Experimental Parameters:

  • Detector: UV spectrophotometer at 270 nm wavelength.[7]

  • Column: Octadecylsilanized (ODS) silica (B1680970) gel column (e.g., 4.6 mm i.d. x 150-250 mm, 3-5 µm particle size).[7]

  • Column Temperature: 40°C.[7]

  • Mobile Phase: Acetonitrile/water (1:9, v/v).[7]

  • Injection Volume: 40 µL.[7]

LC-MS/MS Method

LC-MS/MS is a highly sensitive and selective method for the analysis of this compound and its metabolites.[9][10]

Illustrative Workflow:

LCMSMS_Workflow sample_prep Sample Preparation (e.g., QuEChERS) lc_separation Liquid Chromatography (LC) (Separation of analytes) sample_prep->lc_separation ionization Mass Spectrometry (MS) (Ionization - ESI+) lc_separation->ionization ms1 MS1 (Precursor Ion Selection) ionization->ms1 fragmentation Collision Cell (Fragmentation) ms1->fragmentation ms2 MS2 (Product Ion Detection) fragmentation->ms2 data_analysis Data Analysis (Quantification and Confirmation) ms2->data_analysis

Figure 2: General workflow for LC-MS/MS analysis of this compound.

Typical Experimental Parameters:

  • Column: C18 column (e.g., 2.1 mm i.d. x 100-150 mm, 1.7-2.6 µm particle size).[8]

  • Column Temperature: 40°C.[7]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[7][8]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[7]

  • Monitored Ions (m/z): Precursor ion at m/z 203, with specific product ions for quantification and confirmation.[7]

GC-MS/MS Method

While less common for the polar this compound, GC-MS/MS methods have been developed and validated.[2][4]

Experimental Parameters:

  • Sample Preparation: A modified extraction procedure with solvent conversion to a GC-compatible solvent like n-hexane is required.[4]

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Transitions (MRM): For example, quantifier transition m/z 157.0 > 113.0 and qualifier transitions m/z 157.0 > 99.0 and m/z 157.0 > 127.0.[4]

Validation Parameters

The validation of an analytical method is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[16]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.[16]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[16]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Matrix Effect: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte, which can lead to suppression or enhancement of the signal.[17]

Conclusion

The choice of an analytical method for this compound in food matrices depends on various factors, including the specific food type, regulatory requirements for detection limits, and the availability of instrumentation. LC-MS/MS is generally the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of food matrices. The QuEChERS sample preparation method is highly effective and widely used in conjunction with LC-MS/MS and GC-MS/MS for multi-residue pesticide analysis. While HPLC-UV can be a cost-effective option for screening, it lacks the specificity of mass spectrometric methods and often requires confirmation. For rapid screening, ELISA presents a viable alternative, though positive results should be confirmed by a more robust method. Proper method validation is paramount to ensure the accuracy and reliability of the analytical data.

References

Cross-Reactivity of Dinotefuran Antibodies in ELISA Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of the neonicotinoid insecticide Dinotefuran is crucial for environmental monitoring, food safety, and toxicological studies. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and high-throughput method for this purpose. However, the potential for cross-reactivity of the antibodies used in these kits with other structurally similar neonicotinoids is a significant concern that can lead to inaccurate quantification and false-positive results. This guide provides a comparative overview of the cross-reactivity of this compound antibodies in commercially available ELISA kits, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Understanding Antibody Specificity in this compound ELISAs

The specificity of an ELISA kit is determined by the monoclonal or polyclonal antibodies used to capture the target analyte. Due to the structural similarities among neonicotinoid pesticides, antibodies developed against this compound may also recognize other compounds in this class. This cross-reactivity is a critical performance parameter that must be carefully evaluated.

A study on a monoclonal antibody developed for the detection of Clothianidin, a closely related neonicotinoid, demonstrated a significant cross-reactivity of 64% with this compound[1]. This highlights the importance of assessing the cross-reactivity profile of any antibody used for this compound quantification. Conversely, a highly specific monoclonal antibody for this compound has been developed, showing less than 2% cross-reactivity with other neonicotinoids, indicating that high specificity is achievable through careful antibody design and selection. Another advanced method, a time-resolved fluorescence microsphere lateral flow immunoassay, has also demonstrated low cross-reactivity rates of less than 1.5% with seven other neonicotinoid analogs.

Comparative Analysis of Cross-Reactivity

To provide a clear comparison, the following table summarizes the cross-reactivity of a commercially available this compound ELISA kit with other common neonicotinoids. The data presented here is compiled from product information sheets and peer-reviewed studies. It is important to note that cross-reactivity can vary between different kits and antibody lots.

CompoundChemical StructureCross-Reactivity (%)
This compound (Target Analyte) 100
ClothianidinStructurally similar< 5
ImidaclopridStructurally similar< 1
ThiamethoxamStructurally similar< 1
AcetamipridStructurally similar< 1
NitenpyramStructurally similar< 1
ThiaclopridStructurally similar< 1

Note: The cross-reactivity data presented is for a representative this compound ELISA kit. Researchers should always refer to the product manual of the specific kit being used for the most accurate and up-to-date information.

Experimental Protocol for Assessing Cross-Reactivity

The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of a this compound antibody. This procedure can be adapted to evaluate the specificity of various ELISA kits.

Materials:

  • This compound ELISA Kit (including antibody-coated microplate, this compound standard, enzyme conjugate, wash buffer, substrate, and stop solution)

  • Structurally related neonicotinoid pesticides (e.g., Clothianidin, Imidacloprid, Thiamethoxam, Acetamiprid)

  • Precision pipettes and tips

  • Microplate reader (450 nm)

  • Deionized water

  • Methanol (for sample extraction from solid matrices)

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed in the ELISA kit manual. Allow all components to reach room temperature before use.

  • Standard and Cross-Reactant Dilutions:

    • Prepare a serial dilution of the this compound standard to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).

    • Prepare serial dilutions of each cross-reactant pesticide in the same buffer as the this compound standard. The concentration range for the cross-reactants should typically be higher than that of the target analyte to accurately determine the 50% inhibition concentration (IC50).

  • Sample Preparation (if applicable): For analyzing samples from complex matrices such as agricultural products, an extraction step is necessary. A common method involves extracting the sample with methanol, followed by dilution of the extract with the assay buffer to minimize matrix effects.

  • Assay Procedure (Competitive ELISA):

    • Add a specific volume (e.g., 50 µL) of the standard or cross-reactant solution to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound (e.g., 50 µL) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding between the free this compound (or cross-reactant) and the enzyme-conjugated this compound for the antibody binding sites.

    • Wash the plate multiple times with the wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.

    • Determine the IC50 value for this compound and each of the cross-reactants from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating this compound antibody cross-reactivity.

ELISA_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Standard_Dilution This compound Standard Serial Dilution Reagent_Prep->Standard_Dilution Cross_Reactant_Dilution Cross-Reactant Serial Dilution Reagent_Prep->Cross_Reactant_Dilution Add_Standards Add Standards/ Cross-Reactants to Plate Standard_Dilution->Add_Standards Cross_Reactant_Dilution->Add_Standards Add_Conjugate Add Enzyme Conjugate Add_Standards->Add_Conjugate Incubate_Compete Incubate for Competitive Binding Add_Conjugate->Incubate_Compete Wash Wash Plate Incubate_Compete->Wash Add_Substrate Add Substrate & Incubate Wash->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Generate_Curves Generate Inhibition Curves Read_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross- Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for assessing this compound antibody cross-reactivity in a competitive ELISA.

Competitive_ELISA_Principle cluster_well cluster_low_dino Low this compound cluster_high_dino High this compound Well Antibody-Coated Well High_Signal High Signal Well->High_Signal Strong color development Low_Signal Low Signal Well->Low_Signal Weak color development Free_Dino_Low This compound Free_Dino_Low->Well Few binding events Enzyme_Conj_Low Enzyme Conjugate Enzyme_Conj_Low->Well Many binding events Free_Dino_High This compound Free_Dino_High->Well Many binding events Enzyme_Conj_High Enzyme Conjugate Enzyme_Conj_High->Well Few binding events

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The selection of a this compound ELISA kit requires careful consideration of its cross-reactivity profile to ensure accurate and reliable results. While some antibodies may exhibit significant cross-reactivity with other neonicotinoids, highly specific options are available. By following a rigorous experimental protocol to assess cross-reactivity, researchers can confidently choose an ELISA kit that meets the specific demands of their analytical needs. This guide provides the necessary framework for making an informed decision, ultimately contributing to the quality and integrity of research in environmental science and food safety.

References

Comparative Efficacy of Dinotefuran and Imidacloprid on Sucking Insects: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used neonicotinoid insecticides, Dinotefuran and Imidacloprid, against various sucking insect pests. The information presented is supported by experimental data to aid in research, product development, and informed decision-making.

Executive Summary

This compound and Imidacloprid are both systemic insecticides belonging to the IRAC Group 4A, targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects, leading to paralysis and death.[1][2] While they share a common mode of action, their chemical properties, and physiological effects on insects can differ, influencing their efficacy, speed of action, and spectrum of control. This compound, a third-generation neonicotinoid, is noted for its high water solubility, leading to rapid uptake and translocation within plants, resulting in a quick knockdown effect.[1] Imidacloprid, a first-generation neonicotinoid, is also systemic but generally exhibits slower action with a longer residual period.[1]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound and Imidacloprid against various sucking insects based on available experimental data.

Table 1: Comparative Lethal Concentration (LC50) Values

Insect SpeciesActive IngredientLC50 ValueExposure TimeBioassay Method
Brown Planthopper (Nilaparvata lugens)This compound0.415 ppm[3]24 hoursRice-stem dipping[4]
Brown Planthopper (Nilaparvata lugens)Imidacloprid1.54 ppm[4]Not SpecifiedRice-stem dipping[4]
Whitefly (Bemisia tabaci MEAM1)This compound> Imidacloprid[5]48 hoursLeaf-dip[5]
Whitefly (Bemisia tabaci MED)This compound> Imidacloprid[5]48 hoursLeaf-dip[5]
Asian Citrus Psyllid (Diaphorina citri)This compound5500 ng/g of plant tissue[6]48 hoursSystemic (drench)[6]
Asian Citrus Psyllid (Diaphorina citri)Imidacloprid2500 ng/g of plant tissue[6]48 hoursSystemic (drench)[6]

Table 2: Comparative Mortality Rates in Laboratory and Field Studies

Insect SpeciesActive IngredientMortality Rate (%)Time After TreatmentStudy Type
Rose Aphid (Macrosiphum rosae)This compound22.6 - 94.3[7]72 hoursLaboratory (Leaf-dip)[7]
Rose Aphid (Macrosiphum rosae)Imidacloprid28.3 - 96.6[7]72 hoursLaboratory (Leaf-dip)[7]
Whitefly (Bemisia tabaci) on ChiliThis compoundSignificant reduction, but less than Imidacloprid initially[8]1-3 daysField[8]
Whitefly (Bemisia tabaci) on ChiliImidaclopridMore significant initial reduction than this compound[8]1-3 daysField[8]
Leafhopper (Amrasca biguttula biguttula) on Bt CottonThis compound (25 g a.i./ha)Lower population (0.27/3 leaves)[9]7 daysField[9]
Leafhopper (Amrasca biguttula biguttula) on Bt CottonImidacloprid (25 g a.i./ha)Higher population (1.40/3 leaves)[9]7 daysField[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparative studies.

Leaf-Dip Bioassay Protocol

This method is commonly used to evaluate the contact and/or systemic toxicity of insecticides to sucking insects.[10][11][12][13][14]

Objective: To determine the concentration of an insecticide that causes a specific level of mortality (e.g., LC50) in a target insect population after a set exposure time.

Materials:

  • Technical grade or formulated insecticide

  • Distilled water and a suitable solvent (e.g., acetone) if needed

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves

  • Petri dishes

  • Agar (B569324)

  • Fine camel-hair brush or aspirator

  • Target insects (uniform age and stage)

  • Controlled environment chamber (temperature, humidity, photoperiod)

Procedure:

  • Preparation of Test Solutions: A series of graded concentrations of the insecticide are prepared in distilled water. A surfactant is typically added to ensure even spreading on the leaf surface. A control solution (water + surfactant) is also prepared.

  • Leaf Treatment: Healthy, undamaged host plant leaves are excised. Each leaf is dipped into a test solution for a specific duration (e.g., 10-20 seconds) with gentle agitation.[14] The leaves are then allowed to air dry.

  • Experimental Setup: The petiole of each treated leaf is inserted into an agar slant in a Petri dish to maintain turgidity.[12]

  • Insect Infestation: A known number of target insects (e.g., 20 adult whiteflies or aphid nymphs) are carefully transferred onto the treated leaf surface using a fine brush or an aspirator.[12]

  • Incubation: The Petri dishes are sealed and placed in a controlled environment chamber with specific temperature, humidity, and photoperiod conditions for the duration of the experiment.

  • Mortality Assessment: Mortality is assessed at predetermined intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value.

Systemic Efficacy Evaluation in Greenhouse Protocol

This protocol assesses the efficacy of systemic insecticides when applied to the soil or growing medium.[15][16][17][18]

Objective: To evaluate the uptake, translocation, and subsequent insecticidal activity of a systemic insecticide within a plant against a target sucking insect.

Materials:

  • Potted host plants of uniform size and age

  • Formulated systemic insecticide

  • Target insects

  • Cages or enclosures to contain the insects on the plants

  • Greenhouse with controlled environmental conditions

Procedure:

  • Plant Treatment: The systemic insecticide is applied to the soil or growing medium of the potted plants at specified rates. This can be done as a drench or by incorporating granules. Control plants are treated with water only.

  • Uptake Period: The plants are maintained in the greenhouse for a specific period to allow for the uptake and translocation of the insecticide throughout the plant tissues. The duration of this period can be a variable in the experiment.

  • Insect Infestation: A known number of target sucking insects are released onto the treated and control plants. Cages may be used to confine the insects to specific parts of the plant.

  • Efficacy Assessment: The number of live and dead insects is recorded at regular intervals. Other parameters such as insect feeding behavior, development, and reproduction may also be monitored.

  • Residue Analysis (Optional): Plant tissues (leaves, stems, nectar) can be collected at different time points to quantify the concentration of the insecticide and its metabolites, which can then be correlated with insect mortality.[6]

  • Data Analysis: The mortality data is corrected for control mortality. Statistical analysis is performed to compare the efficacy of the insecticide treatment over time and at different concentrations.

Mandatory Visualization

Neonicotinoid Signaling Pathway

The following diagram illustrates the mode of action of this compound and Imidacloprid at the insect's nicotinic acetylcholine receptor (nAChR).

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACH Acetylcholine (ACh) NACHR Nicotinic Acetylcholine Receptor (nAChR) ACH->NACHR Binds NEONIC This compound / Imidacloprid NEONIC->NACHR Binds Irreversibly ION_CHANNEL Ion Channel NACHR->ION_CHANNEL Opens DEPOL Membrane Depolarization ION_CHANNEL->DEPOL Na+ / K+ influx EXCITATION Continuous Nerve Excitation DEPOL->EXCITATION PARALYSIS Paralysis & Death EXCITATION->PARALYSIS

Caption: Mode of action of this compound and Imidacloprid on insect nAChRs.

General Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for conducting insecticide efficacy studies.

Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Insect Rearing (Uniform Population) D Bioassay Execution (e.g., Leaf-Dip, Systemic) A->D B Host Plant Propagation (Standardized Conditions) B->D C Test Substance Preparation (Serial Dilutions) C->D E Incubation (Controlled Environment) D->E F Mortality Assessment E->F G Data Correction (Abbott's Formula) F->G H Statistical Analysis (e.g., Probit for LC50) G->H I Results Interpretation & Reporting H->I

Caption: A generalized workflow for insecticide efficacy evaluation.

References

Comparative Metabolic Profiling of Dinotefuran in Different Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiling of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, across various insect species. Understanding the differential metabolism of this compound is crucial for assessing its efficacy, predicting the development of resistance, and developing more targeted and sustainable pest management strategies. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the primary metabolic pathways and experimental workflows.

Comparative Analysis of this compound Metabolism

The metabolism of this compound in insects is a complex process primarily mediated by detoxification enzymes, which can vary significantly between species and even between resistant and susceptible strains within the same species. The major enzyme families implicated in this compound metabolism are the Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs).

Quantitative Metabolic Data

The following table summarizes the available quantitative data on this compound metabolism in different insect species. The data highlights the variability in metabolic rates and the specific enzymes involved.

Insect SpeciesStrainKey Enzyme(s)% this compound Metabolized (in vitro)Major Metabolite(s) IdentifiedReference
Bemisia tabaci (Whitefly)ResistantCYP6EM128.11%This compound-dm-NNO[1]
Bemisia tabaci (Whitefly)Imidacloprid-ResistantCYP6CM1Not metabolized-[2]
Mus musculus (Mouse)-Multiple P450s-29 tentatively identified metabolites (via nitro-reduction, N-demethylation, hydroxylation)[3]

Further research is required to generate comparative quantitative data for other key insect pests.

Metabolic Pathways of this compound

The primary metabolic pathways for this compound in insects involve oxidative processes catalyzed by P450s, leading to the formation of various metabolites. While comprehensive pathways have been elucidated in mammals, insect-specific pathways are still under investigation. Based on current literature, the following diagram illustrates a generalized metabolic pathway of this compound, with specific enzymes identified in Bemisia tabaci.

Dinotefuran_Metabolism This compound This compound Metabolite1 This compound-dm-NNO This compound->Metabolite1 CYP6EM1 (in Bemisia tabaci) Other_Metabolites Other Oxidative Metabolites (e.g., Hydroxylated derivatives) This compound->Other_Metabolites Other P450s Conjugated_Metabolites Conjugated Metabolites (Glucosides) Other_Metabolites->Conjugated_Metabolites UGTs

Generalized metabolic pathway of this compound in insects.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of this compound metabolism.

Insect Microsome Preparation for in vitro Metabolism Assays

This protocol is adapted from methodologies used for studying insecticide metabolism in various insect species.[4][5][6]

Objective: To isolate the microsomal fraction containing cytochrome P450 enzymes from insect tissues for in vitro metabolism studies.

Materials:

  • Insect tissues (e.g., whole bodies, midguts, or fat bodies)

  • Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, 1 mM PTU, and 10% glycerol)

  • Centrifuge tubes

  • Homogenizer (e.g., Potter-Elvehjem tissue grinder)

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Dissect and collect the desired tissues from the insects on ice.

  • Homogenize the tissues in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Determine the protein concentration of the microsomal suspension using the Bradford assay.

  • Store the microsomes at -80°C until use.

In Vitro Metabolism Assay of this compound

This protocol describes a typical in vitro assay to determine the metabolic activity of insect microsomes on this compound.[1][7]

Objective: To quantify the metabolism of this compound by insect microsomal enzymes.

Materials:

  • Insect microsomal preparation

  • This compound standard

  • NADPH (cofactor for P450 enzymes)

  • Incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Quenching solvent (e.g., ice-cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the insect microsomes, incubation buffer, and this compound at a specified concentration.

  • Pre-incubate the mixture at the optimal temperature for the insect species (e.g., 27-30°C) for a few minutes.

  • Initiate the metabolic reaction by adding NADPH to the mixture.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes), with gentle shaking.

  • Stop the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile).

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining this compound and the formation of metabolites using a validated LC-MS/MS method.

  • Include control reactions without NADPH to account for non-enzymatic degradation.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the sensitive detection and quantification of this compound and its known metabolites (UF, DN, and MNG).[8][9][10][11][12]

Objective: To develop a sensitive and specific method for the analysis of this compound and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase column

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its metabolites.

    • This compound: e.g., m/z 203 -> 157

    • UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea): e.g., m/z 173 -> 102

    • DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine): e.g., m/z 157 -> 102

    • MNG (1-methyl-2-nitroguanidine): e.g., m/z 119 -> 73

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Sample Preparation:

  • Extract the analytes from the insect homogenate or in vitro reaction mixture using a suitable solvent (e.g., acetonitrile or methanol).

  • Perform a clean-up step if necessary, using techniques like solid-phase extraction (SPE) to remove matrix interferences.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the metabolic profiling of this compound in insects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_metabolism_assay Metabolism Assay cluster_analysis Analysis Insect_Rearing Insect Rearing (Resistant & Susceptible Strains) Tissue_Dissection Tissue Dissection (e.g., Midgut, Fat Body) Insect_Rearing->Tissue_Dissection Microsome_Isolation Microsome Isolation Tissue_Dissection->Microsome_Isolation In_Vitro_Incubation In Vitro Incubation (Microsomes + this compound + NADPH) Microsome_Isolation->In_Vitro_Incubation LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound & Metabolites) In_Vitro_Incubation->LCMS_Analysis Data_Analysis Data Analysis (Metabolic Rate, Metabolite Identification) LCMS_Analysis->Data_Analysis Comparative_Profiling Comparative_Profiling Data_Analysis->Comparative_Profiling

Workflow for comparative metabolic profiling of this compound.

References

Validating Dinotefuran Residue Data: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of Dinotefuran (B1670701) residue data, with a focus on performance against certified reference materials (CRMs). Accurate quantification of pesticide residues is paramount for ensuring food safety, environmental monitoring, and conducting reliable toxicological studies. This document outlines key performance indicators of various analytical techniques, details experimental protocols, and offers a clear comparison to aid in selecting the most appropriate method for your research needs.

Introduction to this compound and Certified Reference Materials

This compound is a third-generation neonicotinoid insecticide used to control a broad spectrum of insect pests in agricultural and public health settings.[1][2] Its high water solubility facilitates its movement within plants and the environment, necessitating robust analytical methods for residue monitoring.[2] Certified Reference Materials (CRMs) are indispensable for ensuring the accuracy and traceability of these measurements.[3][4] CRMs are produced and certified in accordance with international standards such as ISO/IEC 17025 and ISO 17034 and are traceable to primary materials from national metrology institutes.[1] They serve as a benchmark for method validation, calibration of analytical instruments, and quality control.[5][6]

Comparison of Analytical Methods for this compound Residue Analysis

The choice of analytical method for this compound residue analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Table 1: Performance Comparison of Analytical Methods for this compound Residue Analysis
ParameterHPLC-DADLC-MS/MSGC-MS/MS
Linearity (r²) >0.99>0.998>0.999
Limit of Detection (LOD) 5.00 - 10.0 µg/L0.002 - 0.003 mg/kg0.003 mg/kg
Limit of Quantification (LOQ) 10.0 - 15.0 µg/L0.01 mg/kg0.01 mg/kg
Recovery (%) 85.44 - 89.7283.01 - 110.1888.2 - 104.5
Relative Standard Deviation (RSD) (%) <5.8≤8.913.5 - 5.8
Common Matrices Water, SoilFruits, Vegetables, PlumFruits, Vegetables

Note: The performance parameters can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. The following sections outline the key steps for sample preparation and analysis.

Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for its simplicity and efficiency.[2][7][8]

QuEChERS Protocol (based on AOAC Official Method 2007.01):

  • Homogenization: Homogenize a representative sample of the commodity.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate.

    • Shake for 1 minute and centrifuge.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing:

      • 150 mg anhydrous MgSO₄

      • 50 mg Primary Secondary Amine (PSA) sorbent (to remove sugars and fatty acids)

      • For samples with high chlorophyll (B73375) or carotenoid content, Graphitized Carbon Black (GCB) may be added.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis.

Alternative Extraction Methods:

  • Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP): This method has been shown to use less adsorbent and have fewer steps compared to QuEChERS for soil samples.[9][10][11]

  • Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP): An efficient method for extracting this compound from water samples.[1][2]

Analytical Instrumentation and Conditions

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of this compound and its metabolites.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry):

  • Challenges: Due to this compound's polarity, derivatization or a solvent conversion step is often necessary for compatibility with GC analysis.[12][13]

  • Injection: A suitable injection technique, such as splitless injection, is used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Detection: MRM is employed for quantification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Acetonitrile & Salts Cleanup Clean-up (dSPE) Extraction->Cleanup Supernatant LC_MSMS LC-MS/MS Cleanup->LC_MSMS Final Extract GC_MSMS GC-MS/MS Cleanup->GC_MSMS Final Extract (with solvent exchange) Data_Validation Data Validation LC_MSMS->Data_Validation GC_MSMS->Data_Validation CRM Certified Reference Material (CRM) CRM->LC_MSMS CRM->GC_MSMS

Caption: Experimental workflow for this compound residue analysis and validation.

logical_comparison cluster_methods Analytical Methods cluster_criteria Performance Criteria Validation Validation of this compound Residue Data LC_MSMS LC-MS/MS Validation->LC_MSMS GC_MSMS GC-MS/MS Validation->GC_MSMS HPLC_DAD HPLC-DAD Validation->HPLC_DAD Linearity Linearity LC_MSMS->Linearity Sensitivity Sensitivity (LOD/LOQ) LC_MSMS->Sensitivity Accuracy Accuracy (Recovery) LC_MSMS->Accuracy Precision Precision (RSD) LC_MSMS->Precision GC_MSMS->Linearity GC_MSMS->Sensitivity GC_MSMS->Accuracy GC_MSMS->Precision HPLC_DAD->Linearity HPLC_DAD->Sensitivity HPLC_DAD->Accuracy HPLC_DAD->Precision

Caption: Logical comparison of analytical methods based on performance criteria.

Conclusion

The validation of this compound residue data against certified reference materials is a critical step in ensuring the reliability of analytical results. Both LC-MS/MS and GC-MS/MS offer high sensitivity and selectivity for the analysis of this compound in various matrices. While LC-MS/MS is often preferred due to the polar nature of this compound, GC-MS/MS can also be a viable option with appropriate sample preparation. The choice of method should be guided by the specific requirements of the study, including the matrix type, desired limits of detection, and available resources. The use of standardized protocols, such as the QuEChERS method for sample preparation, and adherence to international validation guidelines are essential for generating accurate and defensible data.

References

A Guide to Inter-Laboratory Comparison of Dinotefuran Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. It is intended for researchers, scientists, and professionals in drug development and food safety to facilitate the selection and implementation of reliable analytical methods and to understand the variability in results that may be observed between different laboratories. The information is compiled from various validated methods published in peer-reviewed journals.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the performance of different analytical methods for this compound determination in various matrices. These data are extracted from single-laboratory validation studies and can serve as a benchmark for inter-laboratory comparisons.

Table 1: Performance of Liquid Chromatography-Based Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-DAD[1][2]Soil10.0 µg/kg15.0 µg/kg85.4Not Reported
HPLC-DAD[2]Water5.00 µg/L10.00 µg/L85.44 - 89.72< 5.8
LC-MS/MS[3]TeaNot Reported0.01 µg/g82 - 959 - 15
LC-MS/MS[3]SoilNot Reported0.01 µg/g82 - 959 - 15
LC-MS/MS[4][5]PersimmonNot ReportedNot Reported71.0 - 1170.94 - 13.0

Table 2: Performance of Gas Chromatography-Based Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MS/MS[6][7]Fruits & Vegetables0.003 mg/kg0.01 mg/kg88.2 - 104.53.5 - 5.8

Table 3: Performance of Immunoassay-Based Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Correlation with HPLC (r)
ELISA[8]Vegetables0.06 - 0.12 mg/kgNot Reported~100> 0.99

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for understanding potential sources of variability. Below are summaries of typical experimental protocols for this compound analysis.

Sample Preparation: Solid-Liquid Extraction with Low-Temperature Purification (for Soil)[1]
  • Extraction: Soil samples are extracted with a mixture of acetonitrile (B52724) and water (8:2 v/v).

  • Clean-up: The extract is purified using a primary-secondary amine (PSA) sorbent. This step is crucial for removing matrix interferences.

  • Final Solution: The purified extract is then ready for analysis by HPLC-DAD.

Sample Preparation: QuEChERS-based Extraction (for Fruits and Vegetables)[5][6]
  • Extraction: A homogenized sample is extracted with acetonitrile.

  • Salting-out: Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: The supernatant is cleaned up using a mixture of PSA and C18 sorbents to remove interfering compounds.

  • Final Solution: The final extract is solvent-exchanged for compatibility with GC-MS/MS analysis.

Analytical Determination by HPLC-DAD[1][2]
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile is common.

  • Detection: this compound is detected by its UV absorbance, typically around 270 nm.

Analytical Determination by LC-MS/MS[3]
  • Chromatographic Separation: Similar to HPLC-DAD, a C18 column is used for separation.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

  • Mass Spectrometry: Detection and quantification are performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Extract Clean-up (d-SPE / SPE) Extraction->Cleanup Separation Chromatographic Separation (LC/GC) Cleanup->Separation Inject Detection Detection (MS/MS or DAD) Separation->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for the analysis of this compound residues in various matrices.

Inter-Laboratory Comparison (Proficiency Test) Logic

proficiency_test cluster_labs Participating Laboratories cluster_analysis_reporting Coordinator Proficiency Test Coordinator SamplePrep Preparation & Homogenization of Test Material Coordinator->SamplePrep Distribution Distribution to Participating Labs SamplePrep->Distribution LabA Lab A Distribution->LabA LabB Lab B Distribution->LabB LabC Lab C Distribution->LabC LabN Lab ...n Distribution->LabN Analysis Analysis using In-house Methods Reporting Reporting of Results to Coordinator Analysis->Reporting Evaluation Statistical Evaluation (z-scores) Reporting->Evaluation Evaluation->Coordinator

Caption: The logical flow of an inter-laboratory proficiency testing scheme for pesticide analysis.

Signaling Pathway of Neonicotinoid Insecticides

neonicotinoid_pathway This compound This compound (Neonicotinoid) Binding Binds to nAChR This compound->Binding nAChR Nicotinic Acetylcholine (B1216132) Receptor (nAChR) in Postsynaptic Membrane Binding->nAChR IonChannel Opening of Ion Channel Binding->IonChannel Agonistic Action IonInflux Influx of Na+ and Ca2+ Ions IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Excitation Continuous Nerve Excitation Depolarization->Excitation Paralysis Paralysis and Death of the Insect Excitation->Paralysis

Caption: The mode of action of this compound as an agonist of the nicotinic acetylcholine receptor.

References

Dinotefuran's Efficacy Against Insecticide-Resistant Brown Planthopper: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance of dinotefuran (B1670701) in managing resistant populations of Nilaparvata lugens, with comparative data on alternative insecticides and detailed experimental methodologies.

The brown planthopper (BPH), Nilaparvata lugens, is a formidable pest in rice cultivation across Asia, causing significant yield losses. The extensive use of insecticides has led to the rapid development of resistance in BPH populations, rendering many conventional chemical controls ineffective. This guide provides an objective comparison of the efficacy of this compound, a third-generation neonicotinoid, against insecticide-resistant BPH, benchmarked against other commonly used insecticides. The information presented is supported by experimental data from various scientific studies, intended to aid researchers, scientists, and professionals in drug development in their efforts to manage this resilient pest.

Comparative Efficacy of this compound and Other Insecticides

This compound has demonstrated notable efficacy against brown planthopper populations, including those that have developed resistance to other insecticides.[1][2] Field and laboratory studies consistently show that this compound can effectively reduce BPH populations.[2][3][4][5][6][7]

Quantitative Performance Data

The following tables summarize key performance indicators for this compound and its alternatives against both susceptible and resistant BPH strains. The data, including median lethal concentration (LC50) values and field population reduction, have been compiled from multiple research publications.

Table 1: Comparative LC50 Values of Various Insecticides Against Susceptible and Resistant Brown Planthopper Strains

InsecticideBPH StrainLC50 (ppm or mg/L)Resistance Ratio (RR)Source(s)
This compound Susceptible0.054 - 0.98-[8][9]
Imidacloprid-Resistant22.93 (relative to susceptible)22.93[8]
Field Population (Maruteru)0.079 (72h)1.395[9]
Laboratory Reared0.415 (24h)-[4]
Imidacloprid Susceptible1.54-[8]
Imidacloprid-Resistant276.2 (relative to susceptible)179.45[8]
Field Population (Kallar Tract)64.2 - 125.81 (2015-2019)-[10]
Thiamethoxam Susceptible0.031 (72h)-[9]
Field Population (Maruteru)0.129 (72h)4.161[9]
Clothianidin Clothianidin-Resistant-Exhibits cross-resistance[11]
Sulfoxaflor Susceptible1.61-[12]
Field Population (Nagapattinam)5.403.35[12]
Field Population (Gangavati)29.95-[13][14]

Table 2: Field Efficacy of this compound and Other Insecticides in Reducing Brown Planthopper Populations

InsecticideApplication RateObservation Period (Days After Spraying)Mean BPH Population per HillPercent Reduction Over ControlSource(s)
This compound 20% SG 40 g a.i./ha30.86-[5][7]
70.73-[5][7]
100.67-[5][7]
150.57-[5][7]
This compound 20% SG 30 g a.i./ha31.63-[5]
71.60-[5]
101.49-[5]
151.42-[5]
Imidacloprid 22.5 g a.i./ha3-154.43 - 4.87-[5]
Buprofezin 187.5 g a.i./ha3-151.63 - 2.15-[5]
Pymetrozine 50% WG 150 g a.i./ha--79.86%[3]
Sulfoxaflor 24% SC 175 ml a.i./ha--74.49%[3]

Experimental Protocols

The data presented in this guide are primarily derived from bioassays and field trials conducted under specific, reproducible conditions. The following section details the common methodologies employed in these studies.

Insecticide Bioassay: Rice-Stem Dipping Method

This method is widely used to determine the susceptibility of BPH to various insecticides.

  • Insect Rearing : Brown planthopper populations, both susceptible and field-collected (potentially resistant), are reared on susceptible rice varieties (e.g., TN1) in a controlled environment.

  • Insecticide Preparation : Technical grade insecticides are dissolved in acetone (B3395972) to create stock solutions. These are then serially diluted with a 0.1% Triton X-100 solution to obtain a range of desired concentrations. A 0.1% Triton X-100 solution without insecticide serves as the control.

  • Treatment Application : Rice stems (approximately 25 cm in length) are cut from plants at the tillering stage. The stems are then dipped into the prepared insecticide solutions for 30 seconds. After air-drying, the treated stems are placed in glass tubes.

  • Insect Exposure : Third-instar nymphs or adult BPH are introduced into the glass tubes containing the treated rice stems.

  • Mortality Assessment : Mortality is typically recorded at 24, 48, and 72 hours after exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis : The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population. The resistance ratio (RR) is calculated by dividing the LC50 of a field or resistant population by the LC50 of a susceptible laboratory strain.

Field Efficacy Trials

Field trials are conducted to evaluate the performance of insecticides under real-world agricultural conditions.

  • Experimental Design : Trials are typically laid out in a Randomized Block Design (RBD) with multiple replications.

  • Plot Management : Rice is cultivated in plots following standard agronomic practices.

  • Treatment Application : Insecticides are applied at recommended dosages using a knapsack sprayer when the BPH population reaches a predetermined threshold. An untreated control plot is maintained for comparison.

  • Population Assessment : The BPH population (nymphs and adults) is counted on a set number of hills per plot before spraying and at regular intervals after spraying (e.g., 3, 7, 10, and 15 days).

  • Data Analysis : The mean BPH population per hill is calculated for each treatment at each observation point. The percentage reduction in the pest population over the untreated control is also determined.

Mechanisms of Resistance and this compound's Mode of Action

The primary mechanism of resistance in brown planthoppers to many insecticides, including neonicotinoids, is metabolic resistance mediated by the overexpression of cytochrome P450 monooxygenases.[15] These enzymes detoxify the insecticide before it can reach its target site in the insect's nervous system. The overexpression of specific P450 genes, such as CYP6ER1, has been linked to resistance against neonicotinoids like clothianidin, thiamethoxam, and to some extent, this compound.[11]

This compound, like other neonicotinoids, acts as an agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's nervous system, causing continuous nerve stimulation, paralysis, and death.[16] However, it is suggested that this compound's binding to nAChRs may differ from that of other neonicotinoids, which could contribute to its effectiveness against some populations resistant to first-generation neonicotinoids like imidacloprid.[2]

Visualizing Experimental Workflow and Resistance Pathways

To further clarify the methodologies and biological processes discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_lab Laboratory Bioassay cluster_field Field Trial A Insect Rearing (Susceptible & Field Strains) C Rice Stem Dipping A->C B Insecticide Preparation B->C D Insect Exposure C->D E Mortality Assessment D->E F LC50 & RR Calculation E->F G Plot Setup (RBD) H Insecticide Application (at ETL) G->H I BPH Population Monitoring H->I J Data Analysis (% Reduction) I->J

Caption: Experimental workflow for evaluating insecticide efficacy.

Resistance_Pathway Insecticide Insecticide (e.g., Neonicotinoid) Detox Metabolic Detoxification (Cytochrome P450s) Insecticide->Detox Metabolized Target Nicotinic Acetylcholine Receptor (nAChR) Insecticide->Target Binds Detox->Insecticide Reduced Concentration Effect Nerve Dysfunction & Mortality Target->Effect Resistance Resistance (Overexpression of P450s) Resistance->Detox Upregulates

Caption: Metabolic resistance pathway in brown planthopper.

References

Comparative Analysis of Dinotefuran and Fipronil for Termite Management

Author: BenchChem Technical Support Team. Date: December 2025

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For Immediate Release

This guide presents a comparative study of two prominent insecticides, Dinotefuran and Fipronil, widely utilized in the management of termite populations. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to delineate the efficacy and mechanisms of action of these compounds.

Introduction

This compound, a third-generation neonicotinoid, and Fipronil, a phenylpyrazole insecticide, are both highly effective, non-repellent termiticides.[1][2] Their non-repellent nature is crucial as termites cannot detect their presence, leading to unintentional contact and ingestion.[3][4] Both compounds are known for their ability to be transferred between nestmates, a phenomenon critical for colony-wide control.[5] This guide will delve into their distinct modes of action, comparative toxicities, and performance characteristics, supported by data and standardized experimental protocols.

Mechanism of Action

The efficacy of this compound and Fipronil stems from their distinct interactions with the insect nervous system.

This compound: As a neonicotinoid, this compound acts as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs).[6][7][8] Its binding to these receptors leads to continuous nerve stimulation, resulting in paralysis and eventual death of the termite.[7] This mode of action is different from organophosphate, carbamate, and pyrethroid insecticides.[6]

Fipronil: Fipronil functions by disrupting the central nervous system through a different pathway. It blocks gamma-aminobutyric acid (GABA)-gated chloride channels.[9][10][11] This blockage prevents the uptake of chloride ions, leading to neuronal hyperexcitation, paralysis, and death.[12][3]

Signaling_Pathways cluster_D This compound Pathway cluster_F Fipronil Pathway D1 This compound D2 Binds to nAChRs D1->D2 D3 Continuous Nerve Stimulation D2->D3 D4 Paralysis & Death D3->D4 F1 Fipronil F2 Blocks GABA-gated Chloride Channels F1->F2 F3 Neuronal Hyperexcitation F2->F3 F4 Paralysis & Death F3->F4

Caption: Mechanisms of action for this compound and Fipronil.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data on the toxicological properties and performance characteristics of this compound and Fipronil. It is important to note that direct comparative studies under identical conditions are limited, and toxicity can vary significantly by termite species and experimental setup.

Table 1: Physicochemical and Toxicological Properties

PropertyThis compoundFipronil
Chemical Class Neonicotinoid (Furanicotinyl)[6]Phenylpyrazole[9]
Mode of Action nAChR Agonist[7]GABA-gated Chloride Channel Blocker[11]
Oral LD₅₀ (Rat) ≥2,000 mg/kg[2]97 mg/kg[9][11]
Dermal LD₅₀ (Rat) >2,000 mg/kg[6]>2,000 mg/kg[11]
Termite Toxicity (LD₅₀) Data not widely available for termites.0.2 ng/termite (R. hesperus, 7 days)[5][10] 1.33-1.39 ng/termite (C. formosanus, 72 hrs)[5][10]
Termite Toxicity (LC₅₀) Data not widely available for termites.3.48 ppm (Amitermes vilis)[13]

Table 2: Performance Characteristics in Termite Control

CharacteristicThis compoundFipronil
Repellency Non-repellentNon-repellent[1][4][10]
Speed of Action Fast-acting; cessation of feeding within hours.[6]Delayed-acting, allowing for transfer.[14] Mortality can occur within hours to days.[12][15]
Horizontal Transfer Documented in various pests; systemic nature aids distribution.Well-documented ("Transfer Effect"); occurs via contact, grooming, and cannibalism.[5][15][16][17]
Residual Efficacy Long-lasting residual activity.Provides long-lasting control; can be effective for years in soil treatments.[18]
Colony Elimination Effective against various social insects, including termites.Field studies show strong evidence of colony suppression and elimination.[10][19]

Experimental Protocols

Standardized bioassays are essential for evaluating and comparing the efficacy of termiticides. Methodologies are often guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[20][21]

Laboratory Substrate Bioassay (Mortality/Repellency)

This protocol is a standard method for determining the lethal concentration (LC₅₀) and repellency of a soil-applied termiticide.

  • Objective: To determine the concentration of the insecticide in a given substrate (e.g., sand, soil) that results in 50% mortality of a test population and to observe any repellent effects.

  • Materials:

    • Test Termites: Healthy, undifferentiated worker termites of a specific species (e.g., Reticulitermes flavipes, Coptotermes formosanus).[20]

    • Substrate: Standardized sand or soil relevant to the testing region.[22][23]

    • Test Arenas: Petri dishes or similar containers.[24]

    • Technical grade this compound and Fipronil.

    • Solvent (e.g., acetone) and distilled water.

  • Methodology:

    • Preparation of Treated Substrate: A range of concentrations for each termiticide is prepared. A specific volume of each solution is applied evenly to a known weight of the substrate and allowed to dry. A control substrate is treated only with the solvent and water.

    • Exposure: A predetermined number of termites (e.g., 50-100 workers) are introduced into each test arena containing the treated or control substrate.

    • Incubation: Arenas are maintained in a controlled environment (e.g., 25-28°C, >80% relative humidity) in darkness for a set period (e.g., 7 days).[24]

    • Data Collection: Mortality is recorded at regular intervals (e.g., every 24 hours). Termite tunneling behavior and any avoidance of the treated substrate are also noted.

    • Analysis: The collected mortality data is subjected to probit analysis to calculate the LC₅₀ value.

Horizontal Transfer Bioassay

This protocol assesses the ability of an insecticide to be passed from exposed termites ("donors") to unexposed nestmates ("recipients").

  • Objective: To quantify the secondary mortality in a population due to insecticide transfer.

  • Methodology:

    • Donor Exposure: A group of termites (donors) is exposed to a sublethal concentration of the termiticide for a short duration, either topically or through a treated substrate.[15]

    • Mixing: The exposed donors are then mixed with a larger group of unexposed, often dyed, recipients in a clean arena at a specific ratio (e.g., 1:9 donors to recipients).[15]

    • Observation: Mortality in both donor and recipient groups is recorded over time.

    • Analysis: The rate and extent of mortality in the recipient group indicate the efficiency of horizontal transfer.

Experimental_Workflow cluster_Workflow General Termiticide Bioassay Workflow A Termite Collection & Acclimation B Preparation of Treated Substrate (Multiple Concentrations) A->B C Control Group (Solvent Only) A->C D Termite Exposure in Test Arenas B->D C->D E Incubation (Controlled Temp/Humidity) D->E F Data Collection (Mortality, Behavior @ 24h, 48h, etc.) E->F G Statistical Analysis (e.g., Probit for LC₅₀) F->G

References

A Comparative Analysis of the Environmental Impact of Dinotefuran and Other Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative environmental risks of widely used neonicotinoid insecticides, supported by experimental data and standardized testing protocols.

Introduction

Neonicotinoids are a class of systemic insecticides widely used in agriculture to protect crops from a variety of pests.[1] Their mode of action targets the nicotinic acetylcholine (B1216132) receptors (nAChR) in insects, leading to paralysis and death.[2] While effective, concerns have been raised about their impact on non-target organisms and the broader environment.[3][4][5] This guide provides a comparative environmental impact assessment of Dinotefuran against other prominent neonicotinoids: Imidacloprid, Thiamethoxam (B1682794), and Clothianidin. The comparison focuses on their toxicity to non-target organisms, particularly bees, and their persistence in soil and aquatic environments. All data is presented in a standardized format to facilitate objective comparison, and relevant experimental protocols are detailed.

Comparative Toxicity to Honeybees (Apis mellifera)

The acute toxicity of neonicotinoids to honeybees is a primary concern due to their vital role as pollinators. Toxicity is typically measured by the median lethal dose (LD50), the amount of a substance required to kill 50% of a test population. The lower the LD50 value, the more toxic the substance. The following tables summarize the acute oral and contact LD50 values for this compound and other major neonicotinoids.

NeonicotinoidAcute Oral LD50 (µ g/bee )Reference(s)
This compound0.023[6]
Imidacloprid0.005 - 0.06[3]
Thiamethoxam0.005[3]
Clothianidin0.022[3]

Table 1: Acute Oral Toxicity (LD50) of Neonicotinoids to Honeybees (Apis mellifera). This table presents the median lethal dose required to cause death in 50% of a honeybee population through oral ingestion.

NeonicotinoidAcute Contact LD50 (µ g/bee )Reference(s)
This compound0.047 - 0.075[3][6]
Imidacloprid0.018 - 0.024[3]
Thiamethoxam0.024 - 0.03[3]
Clothianidin0.022[3]

Table 2: Acute Contact Toxicity (LD50) of Neonicotinoids to Honeybees (Apis mellifera). This table presents the median lethal dose required to cause death in 50% of a honeybee population through direct contact.

Environmental Persistence

The persistence of a pesticide in the environment is a critical factor in its overall environmental impact. It is often measured by its half-life (DT50), the time it takes for 50% of the initial amount of the substance to degrade. Longer half-lives indicate greater persistence and a higher potential for long-term environmental contamination.

NeonicotinoidSoil Half-life (DT50) (days)Reference(s)
This compound75 - 82[7]
Imidacloprid28 - 1250[7][8]
Thiamethoxam7 - 353[7]
Clothianidin148 - 6931[7][9]

Table 3: Soil Half-life (DT50) of Neonicotinoids. This table shows the time it takes for 50% of the pesticide to degrade in the soil. The wide ranges reflect the influence of varying environmental conditions such as soil type, temperature, and microbial activity.[7][10]

NeonicotinoidAquatic Half-life (DT50) (days)Reference(s)
This compound1.8[11]
Imidacloprid>30 - 162[11]
Thiamethoxam7.9 - 39.5[11]
Clothianidin<1 - 40.3[11][12]

Table 4: Aquatic Half-life (DT50) of Neonicotinoids. This table shows the time it takes for 50% of the pesticide to degrade in water. Degradation in aquatic environments is influenced by factors like sunlight (photolysis) and hydrolysis.[11][12]

Impact on Other Non-Target Organisms

Neonicotinoids can also have adverse effects on a range of other non-target organisms, including aquatic invertebrates and birds.

  • Aquatic Invertebrates: Studies have shown that neonicotinoids can be highly toxic to aquatic invertebrates, which are a crucial part of aquatic food webs.[13] Imidacloprid has been found to have a higher impact on aquatic insects compared to this compound in some studies.[14]

  • Birds: The impact of neonicotinoids on birds can be both direct, through the consumption of treated seeds, and indirect, through the reduction of their insect food sources.[4][7] While the acute toxicity of neonicotinoids to birds is generally lower than that of older insecticides, there is evidence of sublethal effects that can impact their reproduction and overall health.[7]

Experimental Protocols

The data presented in this guide are derived from studies that largely follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Honeybee Acute Toxicity Testing

OECD Guideline 213: Honeybees, Acute Oral Toxicity Test [15][16][17]

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult worker honeybees.

  • Test Organisms: Young adult worker honeybees (Apis mellifera) from healthy, queen-right colonies are used.[5]

  • Procedure:

    • Bees are starved for a short period before the test.[5]

    • The test substance is dissolved or suspended in a sucrose (B13894) solution at various concentrations.[4]

    • Groups of bees (typically 10 bees per replicate, with multiple replicates per concentration) are fed a known volume of the treated sucrose solution.[4][5]

    • A control group is fed an untreated sucrose solution.[13]

    • Mortality and any sublethal effects are observed and recorded at specific intervals (e.g., 4, 24, 48, 72, and 96 hours).[15]

  • Endpoint: The oral LD50 value is calculated based on the mortality data.[18]

OECD Guideline 214: Honeybees, Acute Contact Toxicity Test [4][13][14][18][19]

This test determines the LD50 of a substance through direct topical application to adult worker honeybees.

  • Test Organisms: Similar to the oral toxicity test, young adult worker honeybees are used.[5]

  • Procedure:

    • Bees are anaesthetized, typically with carbon dioxide.[5]

    • A precise micro-volume of the test substance, dissolved in a suitable solvent, is applied to the dorsal thorax of each bee.[4][5]

    • Multiple dose groups with several replicates are tested, along with a control group treated only with the solvent.[13]

    • Bees are then housed in cages with access to a sucrose solution.[5]

    • Mortality and sublethal effects are recorded at regular intervals.[13]

  • Endpoint: The contact LD50 value is determined from the mortality data.[18]

Pesticide Half-life Determination

The determination of a pesticide's half-life in soil and water involves laboratory or field studies where the degradation of the substance is monitored over time.

  • Procedure:

    • A known amount of the pesticide is applied to a sample of soil or water.[10]

    • Samples are incubated under controlled conditions (in the lab) or exposed to natural environmental conditions (in the field).[10]

    • Sub-samples are taken at various time intervals and analyzed to determine the remaining concentration of the pesticide.[10]

  • Calculation: The half-life is calculated from the degradation curve, often using first-order kinetics.[20][21] Environmental factors such as temperature, moisture, pH, and microbial activity can significantly influence the degradation rate and are therefore crucial to record and report.[10][22]

Visualizations

Environmental_Impact_Pathway cluster_source Neonicotinoid Application cluster_environment Environmental Compartments cluster_impact Ecological Impact This compound This compound Soil Soil This compound->Soil Lower Persistence Water Water This compound->Water Lower Persistence Other_Neonics Imidacloprid Thiamethoxam Clothianidin Other_Neonics->Soil Higher Persistence Other_Neonics->Water Higher Persistence Soil->Water Leaching/Runoff Plants Plants Soil->Plants Uptake Birds Birds Soil->Birds Treated Seeds Water->Plants Uptake Aquatic_Invertebrates Aquatic_Invertebrates Water->Aquatic_Invertebrates Direct Exposure Bees Bees Plants->Bees Pollen/Nectar Aquatic_Invertebrates->Birds Food Source Reduction

Caption: Comparative environmental fate and impact pathway of this compound versus other neonicotinoids.

Bee_Toxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Route cluster_observation Observation and Data Collection cluster_analysis Data Analysis Test_Bees Collect young adult honeybees (Apis mellifera) Oral_Exposure Feed bees with treated sucrose solution (OECD 213) Test_Bees->Oral_Exposure Contact_Exposure Apply topically to the thorax (OECD 214) Test_Bees->Contact_Exposure Test_Substance Prepare serial dilutions of neonicotinoid Test_Substance->Oral_Exposure Test_Substance->Contact_Exposure Control_Group Prepare control (sucrose/solvent only) Control_Group->Oral_Exposure Control_Group->Contact_Exposure Incubation Incubate bees under controlled conditions Oral_Exposure->Incubation Contact_Exposure->Incubation Monitoring Record mortality and sublethal effects at 24, 48, 72, 96 hours Incubation->Monitoring LD50_Calculation Calculate LD50 value using statistical methods Monitoring->LD50_Calculation Assessment_Logic cluster_this compound This compound cluster_other_neonics Other Neonicotinoids Toxicity_Data Toxicity to Non-Target Organisms (e.g., LD50 for bees) Risk_Quotient Risk Quotient (RQ) Calculation (Exposure / Toxicity) Toxicity_Data->Risk_Quotient Persistence_Data Environmental Persistence (e.g., DT50 in soil/water) Persistence_Data->Risk_Quotient influences exposure Risk_Assessment Comparative Environmental Risk Assessment Risk_Quotient->Risk_Assessment Dino_Toxicity Lower Bee Toxicity (Contact) Dino_Risk Potentially Lower Risk in some scenarios Dino_Toxicity->Dino_Risk Dino_Persistence Lower Persistence Dino_Persistence->Dino_Risk Dino_Risk->Risk_Assessment Other_Toxicity Higher Bee Toxicity Other_Risk Potentially Higher Risk in some scenarios Other_Toxicity->Other_Risk Other_Persistence Higher Persistence Other_Persistence->Other_Risk Other_Risk->Risk_Assessment

References

Dinotefuran's Efficacy Unhampered by Pyrethroid Resistance in Key Insect Vectors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies indicates that dinotefuran (B1670701), a third-generation neonicotinoid, maintains significant efficacy against insect populations that have developed resistance to pyrethroid insecticides. This lack of significant cross-resistance presents a valuable tool for insecticide resistance management programs, particularly in public health and agriculture.

This compound's distinct mode of action, targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, is fundamentally different from that of pyrethroids, which modulate sodium channels. This mechanistic divergence is the primary reason for the absence of significant cross-resistance. While pyrethroid resistance is often conferred by target-site mutations (such as the kdr mutation) or enhanced metabolic detoxification by enzymes like cytochrome P450s and esterases, these mechanisms do not appear to significantly impact the toxicity of this compound.

Quantitative Analysis of Cross-Resistance

A review of toxicological data from various studies on pyrethroid-resistant insect strains demonstrates this compound's retained potency. The resistance ratio (RR), a key metric calculated as the lethal concentration (LC50) or lethal dose (LD50) for the resistant strain divided by that of a susceptible strain, is consistently low for this compound in pyrethroid-resistant populations.

Insect SpeciesPyrethroid-Resistant StrainThis compound Resistance Ratio (RR)Reference
Anopheles gambiaeVKPR (homozygous for kdr)Not significantly different from susceptible strain[1][2]
Aedes aegyptiPyrethroid-resistant~2-fold at LC50[1][3]
Culex quinquefasciatusPyrethroid-resistant1.3 to 2.3[2][3]
Anopheles spp.VK7 2014 (pyrethroid-resistant)2.13 (ingestion); 7.12 (topical)[4]
Anopheles spp.FUMOZ-R (pyrethroid-resistant)3.23 (topical)[4]

Note: A resistance ratio close to 1.0 indicates no resistance, while higher values signify increasing levels of resistance.

The data consistently show that even in strains with high levels of pyrethroid resistance, the resistance to this compound remains low to negligible. For instance, in Anopheles gambiae strains homozygous for the kdr resistance allele, no significant difference in this compound toxicity was observed compared to susceptible strains[1][2]. Similarly, studies on pyrethroid-resistant Aedes aegypti and Culex quinquefasciatus have reported only minor shifts in susceptibility to this compound[1][2][3]. One study noted that combining this compound with piperonyl butoxide (PBO) and deltamethrin (B41696) could completely restore the efficacy of the pyrethroid against resistant Anopheles gambiae[5].

Mechanisms of Action and Resistance

The lack of cross-resistance is rooted in the distinct molecular targets of pyrethroids and this compound.

G cluster_pyrethroid Pyrethroid Action & Resistance cluster_this compound This compound Action Pyrethroid Pyrethroid Insecticide NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel binds to NerveImpulse Disrupted Nerve Impulse (Hyperexcitation) NaChannel->NerveImpulse disrupts KDR Target-Site Mutation (kdr) KDR->NaChannel alters binding site This compound This compound Metabolic Metabolic Resistance (P450s, Esterases) Metabolic->Pyrethroid detoxifies nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR binds to NerveImpulse2 Continuous Nerve Stimulation (Paralysis) nAChR->NerveImpulse2 activates

Figure 1. Simplified signaling pathways illustrating the distinct modes of action of pyrethroids and this compound, and the mechanisms of pyrethroid resistance.

Pyrethroids act by binding to voltage-gated sodium channels in the insect's nervous system, causing them to remain open and leading to hyperexcitation and death[6]. Resistance can develop through mutations in the sodium channel gene (knockdown resistance or kdr) that prevent the pyrethroid from binding effectively, or through increased production of metabolic enzymes that break down the insecticide before it reaches its target[6][7][8].

In contrast, this compound is a competitive modulator of nicotinic acetylcholine receptors (nAChRs)[9]. It mimics the neurotransmitter acetylcholine but is not readily broken down by acetylcholinesterase, leading to continuous nerve stimulation, paralysis, and death. Since the primary pyrethroid resistance mechanisms do not affect the nAChR target site, cross-resistance is minimal.

Experimental Protocols

The assessment of insecticide resistance and cross-resistance typically involves standardized bioassays. The following are generalized protocols based on methodologies cited in the literature.

Larval Bioassays

This method is commonly used to assess the toxicity of insecticides to the larval stages of mosquitoes.

  • Insect Rearing: Larvae are reared under controlled laboratory conditions (e.g., 27 ± 2°C, 80 ± 10% RH)[1].

  • Solution Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to create a range of test concentrations.

  • Exposure: Batches of late 3rd or early 4th instar larvae (typically 20-25 larvae) are placed in cups containing a known volume of water and the insecticide solution[1]. At least five different concentrations are used to generate a dose-response curve. A control group is exposed to the solvent alone.

  • Mortality Assessment: Mortality is recorded after a 24-hour exposure period. Larvae are considered dead if they are immobile or unable to surface when the water is disturbed.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 and LC95 values (the concentration required to kill 50% and 95% of the larvae, respectively)[1]. Resistance ratios are calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible reference strain.

Adult Topical Application Bioassays

This method directly applies the insecticide to the body of adult insects.

  • Insect Handling: Adult female insects (2-5 days old, non-blood-fed) are briefly anesthetized with CO2 and placed on a cold table to immobilize them[1].

  • Application: A precise volume (e.g., 0.1 µl) of the insecticide solution in a solvent like acetone (B3395972) is applied to the dorsal thorax of each insect using a microapplicator[1][4].

  • Dosing: A range of at least five doses is used to establish a dose-mortality relationship. A control group is treated with the solvent only.

  • Post-Treatment: Treated insects are held in cups with access to a sugar solution and maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded after 24 hours.

  • Data Analysis: Probit analysis is used to calculate the LD50 and LD95 values (the dose required to kill 50% and 95% of the insects, respectively). Resistance ratios are then calculated.

G cluster_setup Experimental Setup cluster_bioassay Bioassay Procedure cluster_analysis Data Analysis A 1. Prepare Insect Strains (Resistant & Susceptible) C 3. Expose Insects to Insecticide (e.g., Larval Bioassay or Topical Application) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Include Control Group (Solvent Only) E 5. Incubate for 24 hours C->E F 6. Record Mortality E->F G 7. Perform Probit Analysis (Calculate LC50/LD50) F->G H 8. Calculate Resistance Ratio (RR) RR = LC50(Resistant) / LC50(Susceptible) G->H

Figure 2. A generalized experimental workflow for determining the cross-resistance profile of an insecticide.

Conclusion

References

Unraveling the Stereoisomers: A Comparative Analysis of Dinotefuran Enantiomers' Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enantioselective properties of dinotefuran (B1670701) reveals significant differences in insecticidal efficacy and non-target toxicity between its (R)- and (S)-enantiomers. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the stereospecific interactions of this widely used neonicotinoid insecticide.

This compound, a third-generation neonicotinoid, is a chiral molecule existing as two mirror-image stereoisomers: (R)-dinotefuran and (S)-dinotefuran. While commercially available as a racemic mixture, emerging research demonstrates that these enantiomers exhibit distinct biological activities. This selective action has profound implications for optimizing pest control strategies while minimizing environmental impact.

Quantitative Comparison of Insecticidal and Toxicological Activity

The insecticidal and toxicological profiles of this compound enantiomers vary significantly across different species. The (S)-enantiomer generally displays higher insecticidal activity against target pests, but also exhibits greater toxicity to non-target organisms, such as vital pollinators and aquatic invertebrates. Conversely, the (R)-enantiomer often shows reduced, yet still effective, insecticidal properties with a more favorable ecotoxicological profile.

OrganismTest TypeParameter(R)-dinotefuran(S)-dinotefuranRacemic this compoundEnantiomeric Ratio (R/S)Reference
Apis mellifera (Honeybee)Acute Oral ToxicityLD50 (μ g/larva , 72h)183.630.092.76.12[1]
Apis mellifera (Honeybee)Acute Contact ToxicityLD50 (ng/bee)---(S)-form is 41.1-128.4x more toxic[2][3]
Aphis gossypii (Cotton Aphid)Insecticidal Activity-Exhibited comparative activity to racemic mixtureBoth enantiomers exhibited similar bioactivity--[2][4]
Apolygus lucorum (Green Mirid Bug)Insecticidal Activity-Exhibited comparative activity to racemic mixture---[2]
Eisenia fetida (Earthworm)Acute Toxicity14d-LC50 (mg/kg)6.0021.1582.3725.18[5]
Daphnia magna (Water Flea)Reproductive Inhibition-No significant effect at 5.0 mg/LInhibited reproduction at 5.0 mg/L--[3]

Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration in a medium (e.g., soil or water) that kills 50% of a test population. A higher LD50 or LC50 value indicates lower toxicity. The Enantiomeric Ratio (R/S) is calculated from the LD50 or LC50 values and indicates the relative toxicity of the two enantiomers.

The Molecular Basis of Enantioselectivity: Targeting the Nicotinic Acetylcholine (B1216132) Receptor

This compound, like other neonicotinoids, exerts its insecticidal effect by acting as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[6][7][8][9] The binding of this compound to these receptors leads to overstimulation, paralysis, and eventual death of the insect.[10]

The differential activity of the enantiomers stems from their stereospecific interactions with the nAChR binding site. Studies have shown that the (S)-enantiomer often has a higher binding affinity for insect nAChRs compared to the (R)-enantiomer.[4][11] This stronger interaction leads to a more potent agonistic effect, resulting in greater insecticidal activity. The structural conformation of the (S)-enantiomer is thought to allow for a more optimal fit within the receptor's binding pocket.

G cluster_synapse Cholinergic Synapse This compound (R)- or (S)-Dinotefuran nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Ion_Channel->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Results in

Figure 1. Signaling pathway of this compound at the insect cholinergic synapse.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to assess the insecticidal activity and receptor binding affinity of this compound enantiomers.

Insect Bioassays for Determination of LD50 and LC50

a) Topical Application Bioassay (for LD50 Determination)

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population upon direct contact.

Protocol:

  • Insect Rearing: Test insects (e.g., houseflies, cockroaches, or specific agricultural pests) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

  • Insecticide Preparation: Serial dilutions of the (R)-, (S)-, and racemic this compound are prepared in a suitable solvent, typically acetone.[12] A control group is treated with the solvent alone.

  • Application: A precise volume (e.g., 0.2-1 µL) of each insecticide dilution is applied topically to the dorsal thorax of individual, anesthetized insects using a micro-applicator.[4][12][13][14]

  • Observation: Treated insects are transferred to clean containers with access to food and water and held under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specific time points, typically 24, 48, and 72 hours post-application.[12] Insects are considered dead if they are unable to move when prodded.

  • Data Analysis: The dose-mortality data is subjected to probit analysis to calculate the LD50 values and their 95% confidence intervals.[15]

b) Diet/Residual Bioassay (for LC50 Determination)

This method assesses the toxicity of an insecticide when ingested or through continuous contact with a treated surface.

Protocol:

  • Insecticide Incorporation: For diet-based assays, the this compound enantiomers are incorporated into the insect's artificial diet at various concentrations. For residual assays, surfaces such as filter paper or glass vials are coated with the insecticide solutions.[16][17][18][19]

  • Exposure: A known number of insects are introduced to the treated diet or surface.

  • Incubation: The insects are maintained under controlled environmental conditions for a specified duration.

  • Mortality Assessment: Mortality is assessed at regular intervals.

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 values.

G cluster_workflow General Workflow for Insecticidal Activity Bioassay start Start rearing Insect Rearing (Controlled Conditions) start->rearing prep Prepare this compound Enantiomer Dilutions rearing->prep exposure Insect Exposure (Topical, Diet, or Residual) prep->exposure observation Observation Period (e.g., 24, 48, 72h) exposure->observation mortality Assess Mortality observation->mortality analysis Data Analysis (Probit Analysis) mortality->analysis results Determine LD50/LC50 Values analysis->results end End results->end

Figure 2. Experimental workflow for assessing insecticidal activity.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This in vitro assay measures the binding affinity of the this compound enantiomers to nAChRs, providing insight into their mechanism of action at the molecular level.

Protocol:

  • Membrane Preparation: Nerve tissues, typically from insect heads or ganglia, are dissected and homogenized in a chilled buffer. The homogenate is centrifuged to isolate the cell membrane fraction containing the nAChRs.[5]

  • Radioligand Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that specifically binds to nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine).[5]

  • Competitive Binding: Increasing concentrations of the unlabeled this compound enantiomers ((R)-, (S)-, and racemic) are added to compete with the radioligand for binding to the nAChRs.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate competitive binding curves, from which the half-maximal inhibitory concentration (IC50) for each enantiomer is calculated. The IC50 value represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand and is inversely proportional to the binding affinity.

In Vivo Metabolism Studies

These studies investigate how insects metabolize the different this compound enantiomers, which can influence their toxicity and persistence.

Protocol:

  • Dosing: Insects are treated with a known dose of either the (R)- or (S)-enantiomer of this compound, often using a radiolabeled form of the compound to facilitate tracking.

  • Sample Collection: At various time points post-treatment, the insects and their excreta are collected.

  • Extraction: Metabolites are extracted from the collected samples using appropriate organic solvents.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector.[20][21][22][23][24]

  • Metabolite Identification: The structures of the metabolites are identified and quantified to determine the metabolic pathways and the rate of degradation for each enantiomer.

Conclusion and Future Perspectives

The comparative analysis of this compound enantiomers unequivocally demonstrates the importance of stereochemistry in insecticidal activity and ecotoxicology. The (S)-enantiomer is generally the more potent insecticide, while the (R)-enantiomer presents a potentially safer profile for non-target organisms. This enantioselective difference is primarily attributed to their differential binding affinities to insect nAChRs.

These findings open avenues for the development of "chiral pesticides," where the more active and less environmentally harmful enantiomer is used in formulations. Such an approach could lead to reduced application rates, lower non-target toxicity, and a more sustainable approach to pest management. Further research focusing on the enantiomer-specific metabolism in a wider range of pest and beneficial species will be crucial in fully realizing the potential of this stereospecific approach to insecticide development.

References

Safety Operating Guide

Proper Disposal of Dinotefuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Dinotefuran is critical for environmental protection and laboratory safety. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper management of this compound waste. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound is classified as an environmentally hazardous substance and is harmful if swallowed.[1][2][3] It is also very toxic to aquatic life, with long-lasting effects.[2] Therefore, it must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations.[1] Do not dispose of this compound with household garbage or allow it to reach sewage systems.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area. A filter-type gas mask or dust mask may be necessary depending on the form of the waste.

  • Protective Clothing: A chemical-resistant apron or overalls.

Any clothing or absorbent material that becomes heavily contaminated with this compound should be discarded as hazardous waste.[1]

Step-by-Step Disposal Procedures

Follow these steps for the safe disposal of this compound waste and its containers:

Step 1: Waste Collection and Segregation
  • Containment: Place all this compound waste, including expired product, contaminated materials (e.g., absorbent pads, PPE), and residues from experimental use, into a designated, closable, and clearly labeled hazardous waste container.[1][4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."[4][5] Note the date when waste is first added to the container.[5]

  • Storage: Store the waste container in a cool, well-ventilated, and designated satellite accumulation area, away from sources of ignition.[1][6] Ensure the container is kept tightly closed.[1]

Step 2: Empty Container Management

Empty this compound containers are still considered hazardous due to potential residues and must be handled appropriately.[7] Never reuse empty pesticide containers for other purposes.[7][8]

  • Triple-Rinsing: For non-refillable containers, a triple-rinse procedure is recommended.[7][9][10]

    • Fill the container one-quarter full with a suitable solvent (e.g., water).

    • Securely recap the container and shake for at least 30 seconds.[7][9]

    • Pour the rinsate into a designated chemical waste container for later disposal.[9]

    • Repeat this rinsing procedure two more times.[7][9]

  • Rendering Unusable: After triple-rinsing, puncture the container to prevent reuse.[9]

  • Disposal: Dispose of the rinsed and punctured container in a sanitary landfill or by other approved state and local procedures.[9] Check with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 3: Disposal of this compound Waste

The primary method for disposing of this compound waste is through an approved hazardous waste disposal facility.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of hazardous waste.[6] They will have established procedures and licensed contractors for waste pickup and disposal.

  • Licensed Contractor: The waste will be collected by a licensed hazardous waste contractor for transport to a treatment, storage, and disposal facility (TSDF).[5]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste disposal form, is completed accurately.[6]

In the absence of an institutional EHS program, contact your local solid waste agency or a household hazardous waste collection program to inquire about disposal options for pesticides.[7][8]

Quantitative Data Summary

ParameterValue/ClassificationSource
UN Number 3077[1][2]
Proper Shipping Name Environmentally Hazardous Substance, solid, n.o.s. (this compound)[1][2]
Hazard Class (DOT) 9 (Miscellaneous Hazardous Material)N/A
GHS Hazard Statements H302: Harmful if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[2][3]
Disposal Classification Hazardous Waste[1]

This compound Disposal Workflow

Dinotefuran_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Collection cluster_container Empty Container Management cluster_disposal Waste Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect_Waste Collect this compound Waste (Solid & Liquid) PPE->Collect_Waste Label_Container Label Hazardous Waste Container Collect_Waste->Label_Container Store_Waste Store Waste in Designated Satellite Accumulation Area Label_Container->Store_Waste Triple_Rinse Triple-Rinse Container Puncture_Container Puncture Container Triple_Rinse->Puncture_Container Dispose_Container Dispose of Container per Institutional Guidelines Puncture_Container->Dispose_Container Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Waste_Pickup Arrange for Pickup by Licensed Waste Contractor Contact_EHS->Waste_Pickup Final_Disposal Transport to Approved Waste Disposal Facility Waste_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the laboratory use of Dinotefuran, ensuring the protection of researchers and the integrity of experimental outcomes.

Researchers, scientists, and professionals in drug development must adhere to stringent safety measures when handling chemical compounds like this compound. This guide provides immediate, essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following table summarizes the recommended PPE based on safety data sheets and laboratory safety guidelines.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesUse unlined, elbow-length gloves.[1][2] Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid formulations.[1] Always inspect gloves for any damage before use and wash hands thoroughly after removal.[3]
Eyes Safety goggles or face shieldWear tightly fitting safety goggles with side shields.[3] For tasks with a higher risk of splashing, such as pouring or mixing concentrates, a full-face shield worn over goggles or a full-face respirator is recommended.[1]
Body Protective clothing/CoverallsWear a long-sleeved shirt and long pants as a minimum.[4] For greater protection, especially when handling concentrates, wear impervious or chemical-resistant coveralls.[3][4] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[1]
Respiratory Respirator (as needed)Under normal laboratory conditions with adequate ventilation, such as a fume hood, respiratory protection is typically not required.[5][6] However, if Permissible Exposure Limit (PEL) thresholds are exceeded, a NIOSH-approved respirator is mandatory.[7]
Feet Closed-toe shoesWear chemical-resistant, closed-toe shoes.[4] For situations with a risk of spills, ankle-covering chemical-resistant boots are advised.[1]

Operational Plan: Step-by-Step Handling and Disposal Procedures

Following a systematic workflow is paramount for safety and to prevent contamination. This section outlines the procedural steps for preparing, handling, and disposing of this compound and associated materials.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Ensure Proper Ventilation: Work in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is highly recommended.[3]

  • Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Inspect gloves and other reusable equipment for any signs of degradation or damage.[8]

  • Prepare a Designated Workspace: Clearly define the area where this compound will be handled. Ensure spill containment materials are accessible.

Safe Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, then gloves).

  • Handling the Compound: Avoid creating dust when working with solid this compound.[3][9] Use appropriate tools for transfer and measurement.

  • Preventing Contamination: Do not eat, drink, or smoke in the handling area.[9]

  • Immediate Spill Response: In case of a spill, contain it immediately to prevent further spread. Sweep up solid spills carefully to avoid generating dust and collect the material in a suitable container for disposal.[3]

Post-Handling and Disposal Procedures
  • Decontamination: Thoroughly clean all equipment and the work surface after use.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is to remove gloves first (or wash them before removing other items), followed by goggles/face shield, gown, and mask/respirator.[10]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][9]

  • Waste Disposal:

    • Contaminated PPE: Absorbent materials, such as paper towels used for cleanup, and heavily contaminated disposable PPE should be discarded as hazardous waste.[8][11] Do not attempt to reuse them.[8][11]

    • Reusable PPE: Clean reusable PPE according to the manufacturer's instructions.[10]

    • Empty Containers: Triple rinse empty this compound containers. The rinsate should be collected and disposed of as hazardous waste. Punctured, empty containers can then be offered for recycling or disposed of according to local regulations.[11]

    • Chemical Waste: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[9][12] Do not pour waste down the drain or into waterways.[11][12]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

Dinotefuran_Handling_Workflow This compound Handling and Safety Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_disposal Waste Disposal Details prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect & Assemble PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Handle this compound (Avoid Dust) handle1->handle2 handle3 No Eating/Drinking/Smoking handle2->handle3 emergency Emergency: Spill or Exposure handle2->emergency post1 Decontaminate Equipment & Workspace handle3->post1 post2 Doff PPE Carefully post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Segregate & Dispose Waste post3->post4 disp1 Contaminated PPE (Hazardous Waste) post4->disp1 disp2 Empty Containers (Triple Rinse) post4->disp2 disp3 Chemical Waste (Follow Regulations) post4->disp3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.